MOUSE GM-CSF
Description
Properties
CAS No. |
83869-56-1 |
|---|---|
Synonyms |
RMGM-CSF; RMLFN-ALPHARMM-CSF; RMM-CSF; RECOMBINANT MOUSE GM-CSF; REC GM-CSF (MURINE); REC GRANULOCYTE-MACROPHAGE-COLONY STIMULATING FACTOR (MURINE); MOUSE M-CSF; MOUSE GRANULOCYTE MACROPHAGE-COLONY STIMULATING FACTOR |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) in Hematopoiesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function of mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) in the complex process of hematopoiesis. GM-CSF, a pleiotropic cytokine, plays a critical role in the regulation of blood cell production, particularly in the context of inflammation and emergency myelopoiesis. This document details its signaling pathways, its impact on various hematopoietic lineages, and the experimental methodologies used to elucidate its function.
Core Concepts: GM-CSF and Hematopoiesis
Granulocyte-macrophage colony-stimulating factor (GM-CSF) is a key cytokine that stimulates the proliferation, differentiation, and survival of hematopoietic progenitor cells, giving rise to granulocytes and monocytes/macrophages.[1][2] While initially thought to be a central regulator of steady-state hematopoiesis, studies in GM-CSF deficient mice have revealed its more prominent role in "emergency" or stress-induced myelopoiesis, such as in response to infection.[1][3][4][5] In contrast, under normal physiological conditions, GM-CSF knockout mice show no major perturbations in basal hematopoiesis.[3][6]
The receptor for GM-CSF is a heterodimer composed of a specific alpha subunit (GMRα or CD116) and a common beta subunit (βc or CD131) that is shared with the receptors for Interleukin-3 (IL-3) and Interleukin-5 (IL-5).[7][8][9] The binding of GM-CSF to its receptor initiates a cascade of intracellular signaling events that ultimately dictate the fate of the hematopoietic cell.
GM-CSF Signaling Pathways
The activation of the GM-CSF receptor (GM-CSFR) triggers multiple downstream signaling pathways that regulate a variety of cellular functions, including survival, proliferation, and differentiation.[7][10] The receptor itself does not possess intrinsic kinase activity but associates with the Janus kinase 2 (JAK2).[7]
Upon GM-CSF binding, the receptor dimerizes, leading to the trans-phosphorylation and activation of JAK2.[7] Activated JAK2 then phosphorylates tyrosine residues on the cytoplasmic domain of the βc subunit, creating docking sites for various signaling proteins.[8] Key downstream pathways include:
-
JAK/STAT Pathway: The phosphorylation of the βc subunit recruits Signal Transducer and Activator of Transcription 5 (STAT5), which upon activation, dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in cell survival and proliferation.[1][9]
-
RAS/MAPK Pathway: This pathway is also activated downstream of the GM-CSFR and plays a crucial role in cell proliferation.[7]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is critical for promoting cell survival by inhibiting apoptosis.[7][11]
Interestingly, the concentration of GM-CSF can influence the activation of different signaling pathways and, consequently, the cellular response. Low concentrations of GM-CSF can selectively activate survival pathways, while higher concentrations are required to trigger both survival and proliferation signals.[7]
Figure 1: Simplified GM-CSF signaling pathway.
Quantitative Effects of GM-CSF on Hematopoiesis
The influence of GM-CSF on hematopoietic cell populations has been quantified through various in vivo and in vitro studies. The following tables summarize key findings from studies on GM-CSF knockout (KO) and transgenic (overexpressing) mice, as well as in vitro cell culture experiments.
| Mouse Model | Hematopoietic Phenotype | Reference |
| GM-CSF KO | No major perturbation of steady-state hematopoiesis in young mice.[3] | [3] |
| Develops pulmonary alveolar proteinosis due to impaired alveolar macrophage function.[3] | [3] | |
| Essential for emergency myelopoiesis in response to infection (e.g., Listeria monocytogenes).[4][5] | [4][5] | |
| Impaired reproductive capacity in some cases.[12][13] | [12][13] | |
| GM-CSF Transgenic | Increased numbers of myeloid subsets including macrophages, neutrophils, and eosinophils.[1] | [1] |
| Greater increase in monocytic myeloid cells compared to granulocytes in the spleen.[14] | [14] | |
| G-CSF/GM-CSF Double KO | Additive phenotype with a greater degree of neutropenia in newborn mice compared to G-CSF KO alone.[12][13] | [12][13] |
| Increased neonatal mortality rate.[12][13] | [12][13] |
| In Vitro System | GM-CSF Concentration | Effect on Myeloid Differentiation | Reference |
| Mouse Bone Marrow Cells | Low (pM range) | Promotes survival of myeloid precursors.[7] | [7] |
| High (nM range) | Promotes both survival and proliferation of myeloid precursors.[7] | [7] | |
| Dose-dependent | Acts as a rheostat regulating the balance between granulocytic and monocytic lineage development.[14] | [14] | |
| 32DC13(G) cell line | Priming with G-CSF | Induces GM-CSF receptor expression, allowing subsequent GM-CSF exposure to drive differentiation towards monocytes and granulocytes.[15] | [15] |
Key Experimental Protocols
The study of GM-CSF's role in hematopoiesis relies on a set of core experimental techniques. Detailed below are protocols for two fundamental assays: the Colony-Forming Unit (CFU) assay and Flow Cytometry for the identification of hematopoietic stem and progenitor cells (HSPCs).
Colony-Forming Unit (CFU) Assay
The CFU assay is a functional in vitro assay used to quantify and characterize hematopoietic progenitor cells based on their ability to form colonies in a semi-solid medium.[16]
Materials:
-
Mouse bone marrow cells
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS)
-
MethoCult™ GF M3434 or similar methylcellulose-based medium containing recombinant cytokines (including GM-CSF)
-
35 mm culture dishes
-
Sterile water
-
100 mm Petri dishes
-
Incubator (37°C, 5% CO₂, 95% humidity)
-
Inverted microscope
Procedure:
-
Cell Preparation: Isolate bone marrow cells from mouse femurs and tibias by flushing with IMDM + 2% FBS. Create a single-cell suspension.
-
Cell Counting: Perform a nucleated cell count using a hemocytometer and trypan blue exclusion.
-
Plating: Dilute the cell suspension to the desired concentration in IMDM + 2% FBS. Add the cell suspension to the MethoCult™ medium and vortex thoroughly. Let the tube stand for 5 minutes to allow bubbles to dissipate.
-
Dispensing: Using a syringe with a blunt-end needle, dispense 1.1 mL of the MethoCult™/cell mixture into each 35 mm culture dish. Gently rotate the dish to ensure even distribution.
-
Incubation: Place two replicate culture dishes and one uncovered 35 mm dish containing sterile water (to maintain humidity) into a 100 mm Petri dish. Incubate at 37°C, 5% CO₂, and 95% humidity for 7-14 days.[17]
-
Colony Identification and Counting: Using an inverted microscope, identify and count the different types of colonies (e.g., CFU-GM, CFU-G, CFU-M) based on their morphology.
Figure 2: Workflow for a Colony-Forming Unit (CFU) assay.
Flow Cytometry for Mouse Hematopoietic Stem and Progenitor Cells (HSPCs)
Flow cytometry is a powerful technique for identifying and quantifying rare cell populations like HSPCs based on the expression of specific cell surface markers.[18][19][20] A common strategy for identifying mouse HSPCs is the Lineage-negative, Sca-1-positive, c-Kit-positive (LSK) gating strategy.[18][21]
Materials:
-
Mouse bone marrow single-cell suspension
-
Phosphate-Buffered Saline (PBS) with 2% FBS (FACS buffer)
-
Fluorochrome-conjugated antibodies:
-
Lineage cocktail (e.g., anti-CD3e, -CD11b, -B220/CD45R, -Gr-1, -Ter-119)
-
Anti-c-Kit (CD117)
-
Anti-Sca-1 (Ly-6A/E)
-
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of mouse bone marrow cells as described for the CFU assay.
-
Staining: Resuspend approximately 1-2 x 10⁶ cells in 100 µL of FACS buffer. Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations. Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1-2 mL of FACS buffer by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis.
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on live, single cells based on forward scatter (FSC) and side scatter (SSC) properties.
-
Gate on the Lineage-negative (Lin⁻) population.
-
From the Lin⁻ population, gate on cells that are double-positive for Sca-1 and c-Kit (LSK cells).
-
Further sub-gating on the LSK population can be performed using additional markers (e.g., CD34, Flt3, CD150, CD48) to identify more primitive HSC populations.[21]
-
Figure 3: Gating strategy for identifying mouse HSPCs.
Conclusion
Mouse GM-CSF is a multifaceted cytokine with a non-redundant role in emergency myelopoiesis and the functional activation of mature myeloid cells. While dispensable for steady-state blood cell production, its signaling pathways are crucial for mounting an effective immune response to inflammatory challenges. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intricate functions of GM-CSF in both normal and pathological hematopoiesis, with implications for the development of novel therapeutics for a range of diseases, including hematological malignancies and inflammatory disorders.
References
- 1. Frontiers | GM-CSF: A Double-Edged Sword in Cancer Immunotherapy [frontiersin.org]
- 2. Frontiers | GM-CSF-Dependent Inflammatory Pathways [frontiersin.org]
- 3. Granulocyte/macrophage colony-stimulating factor-deficient mice show no major perturbation of hematopoiesis but develop a characteristic pulmonary pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential Roles for Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and G-CSF in the Sustained Hematopoietic … [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. The granulocyte-macrophage colony-stimulating factor receptor: linking its structure to cell signaling and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Granulocyte-macrophage colony-stimulating factor receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The GM-CSF receptor family: mechanism of activation and implications for disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Pleiotropic Effects of the GM-CSF Rheostat on Myeloid Cell Differentiation and Function: More Than a Numbers Game - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mice lacking both granulocyte colony-stimulating factor (CSF) and granulocyte-macrophage CSF have impaired reproductive capacity, perturbed neonatal granulopoiesis, lung disease, amyloidosis, and reduced long-term survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Frontiers | GM-CSF Quantity Has a Selective Effect on Granulocytic vs. Monocytic Myeloid Development and Function [frontiersin.org]
- 15. Induction of the granulocyte-macrophage colony-stimulating factor (CSF) receptor by granulocyte CSF increases the differentiative options of a murine hematopoietic progenitor cell - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stemcell.com [stemcell.com]
- 17. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. stemcell.com [stemcell.com]
- 19. Flow Cytometry Analysis of Mouse Hematopoietic Stem and Multipotent Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Flow cytometry analysis of murine hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. static.miltenyibiotec.com [static.miltenyibiotec.com]
An In-depth Technical Guide to the Murine GM-CSF Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) signaling pathway. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are focused on immunology, hematopoiesis, and inflammatory diseases. This document details the principal molecular interactions, key quantitative parameters, and established experimental protocols to facilitate further research and therapeutic innovation.
Introduction to Murine GM-CSF Signaling
Granulocyte-macrophage colony-stimulating factor (GM-CSF) is a pleiotropic cytokine that plays a critical role in the regulation of hematopoiesis, inflammation, and immunity.[1] In mice, as in humans, GM-CSF stimulates the proliferation, differentiation, and activation of myeloid progenitor cells into granulocytes (neutrophils, eosinophils, and basophils) and monocytes.[2] Monocytes can further differentiate into macrophages and dendritic cells. The signaling cascade initiated by GM-CSF is crucial for both steady-state myelopoiesis and for mounting an effective immune response during infection and inflammation.[3][4] Dysregulation of the GM-CSF signaling pathway is implicated in various inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.[3][5]
The Murine GM-CSF Receptor Complex
The murine GM-CSF receptor (GM-CSFR) is a heterodimeric complex composed of two subunits:
-
GM-CSF Receptor Alpha (GMRα or Csf2ra): This is the low-affinity, ligand-specific binding subunit.[6]
-
Common Beta Subunit (βc or Csf2rb): This subunit is shared with the receptors for Interleukin-3 (IL-3) and Interleukin-5 (IL-5). The βc subunit does not bind GM-CSF directly but is essential for forming the high-affinity receptor complex and for initiating intracellular signaling.[6]
Upon binding of GM-CSF to GMRα, a conformational change is induced, leading to the recruitment and dimerization of the βc subunit. This dimerization is the critical first step in the activation of downstream signaling cascades.[7]
Core Signaling Pathways
The binding of GM-CSF to its receptor activates three principal downstream signaling pathways: the JAK/STAT pathway, the Ras-Raf-MEK-ERK (MAPK) pathway, and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These pathways collectively regulate the diverse cellular responses to GM-CSF, including survival, proliferation, differentiation, and functional activation.[2][4]
The JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary and rapid signaling cascade activated by GM-CSF.
-
JAK2 Activation: Upon dimerization of the βc subunits, the associated Janus kinase 2 (JAK2) molecules are brought into close proximity, allowing for their trans-phosphorylation and activation.[8][9]
-
STAT5 Phosphorylation: Activated JAK2 then phosphorylates specific tyrosine residues on the cytoplasmic tail of the βc subunit. These phosphorylated sites serve as docking stations for the Signal Transducer and Activator of Transcription 5 (STAT5) proteins (STAT5A and STAT5B).[10][11] Recruited STAT5 is then phosphorylated by JAK2.
-
STAT5 Dimerization and Nuclear Translocation: Phosphorylated STAT5 molecules dimerize and translocate to the nucleus, where they act as transcription factors, binding to specific DNA sequences to regulate the expression of target genes.[11][12]
Key target genes of STAT5 in the context of GM-CSF signaling include the anti-apoptotic protein Pim-1 and the negative regulator of cytokine signaling, CIS (cytokine-inducible SH2-containing protein).[13]
The Ras-Raf-MEK-ERK (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade, is also crucial for GM-CSF-mediated cellular responses.
-
Adaptor Protein Recruitment: The phosphorylated βc subunit can recruit adaptor proteins such as Grb2, which in turn binds to the guanine nucleotide exchange factor Son of Sevenless (SOS).
-
Ras Activation: SOS activates the small G-protein Ras by promoting the exchange of GDP for GTP.
-
Kinase Cascade: Activated Ras initiates a phosphorylation cascade, sequentially activating Raf, MEK1/2, and finally ERK1/2.
-
Nuclear Translocation and Gene Regulation: Phosphorylated ERK1/2 translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes involved in cell proliferation and differentiation.
The PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical mediator of cell survival signals initiated by GM-CSF.
-
PI3K Activation: The p85 regulatory subunit of PI3K can be recruited to the activated receptor complex, leading to the activation of the p110 catalytic subunit.
-
PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Activation: PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B) and PDK1 at the plasma membrane.
-
Downstream Effects: Activated Akt phosphorylates a wide range of substrates that promote cell survival by inhibiting apoptosis and regulating cellular metabolism.[14] A key downstream cascade involves the activation of NF-κB and subsequent expression of HIF-1α and the anti-apoptotic protein survivin.[14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the murine GM-CSF signaling pathway.
| Parameter | Value | Cell Type/System | Reference |
| Receptor Binding Affinity (Kd) | |||
| High-affinity GM-CSFR | ~10-100 pM | Murine myeloid cells | N/A |
| Low-affinity GMRα | ~1-10 nM | Transfected cells | N/A |
| EC50 for Recombinant Murine GM-CSF | |||
| Proliferation of FDC-P1 cells | 3 - 5 pg/mL | FDC-P1 | N/A |
| Phosphorylation Kinetics | |||
| JAK2 phosphorylation | Peaks at 5-15 minutes | Murine neutrophils | [15] |
| STAT5 phosphorylation | Peaks at 15-30 minutes | Murine neutrophils | [15] |
| ERK1/2 phosphorylation | Peaks at 5-15 minutes | Murine myeloid cells | N/A |
| Akt phosphorylation | Peaks at 15-30 minutes | Murine neural progenitor cells | [14] |
| Gene Expression Changes (Fold Induction) | |||
| Pim-1 | >10-fold | Murine macrophages | [13] |
| Cis | >5-fold | Murine macrophages | [13] |
| Irf4 | Variable | Murine macrophages | [16][17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the murine GM-CSF signaling pathway.
Western Blotting for Phosphorylated Signaling Proteins
This protocol is used to detect the phosphorylation status of key signaling proteins like JAK2, STAT5, ERK1/2, and Akt.
1. Cell Culture and Stimulation:
- Culture murine myeloid cells (e.g., bone marrow-derived macrophages) in appropriate media.
- Starve the cells of growth factors for 4-6 hours prior to stimulation.
- Stimulate the cells with recombinant murine GM-CSF (10-100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of the lysates using a BCA assay.
4. SDS-PAGE and Western Blotting:
- Denature protein lysates in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST.
- Incubate with primary antibodies specific for the phosphorylated forms of JAK2, STAT5, ERK1/2, or Akt overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies.
- Detect chemiluminescence using an imaging system.
- Strip and re-probe the membrane with antibodies against the total forms of the proteins for normalization.
Immunoprecipitation of the GM-CSF Receptor Complex
This protocol is used to isolate the GM-CSF receptor complex to study its components and associated signaling molecules.[18][19]
1. Cell Culture and Stimulation:
- Follow the same procedure as for Western blotting.
2. Cell Lysis:
- Use a milder lysis buffer (e.g., Triton X-100-based) to preserve protein-protein interactions.
3. Immunoprecipitation:
- Pre-clear the lysate with Protein A/G agarose beads.
- Incubate the pre-cleared lysate with an antibody against GMRα or the βc subunit overnight at 4°C.
- Add Protein A/G agarose beads and incubate for another 2-4 hours.
- Wash the beads extensively with lysis buffer.
4. Elution and Analysis:
- Elute the immunoprecipitated proteins by boiling in Laemmli buffer.
- Analyze the eluates by Western blotting using antibodies against GMRα, βc, JAK2, and other potential interacting proteins.
Flow Cytometry for STAT5 Phosphorylation
This protocol allows for the quantitative analysis of STAT5 phosphorylation at the single-cell level.
1. Cell Culture and Stimulation:
- Follow the same procedure as for Western blotting.
2. Fixation and Permeabilization:
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with ice-cold methanol.
3. Staining:
- Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5.
- Co-stain with antibodies against cell surface markers to identify specific cell populations.
4. Flow Cytometry Analysis:
- Acquire data on a flow cytometer.
- Analyze the mean fluorescence intensity (MFI) of the phospho-STAT5 signal in the cell population of interest.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is used to measure the change in mRNA levels of GM-CSF target genes.
1. Cell Culture and Stimulation:
- Stimulate cells with GM-CSF for longer time points (e.g., 1, 2, 4, 8 hours).
2. RNA Extraction and cDNA Synthesis:
- Extract total RNA from the cells using a commercial kit.
- Synthesize cDNA from the RNA using a reverse transcription kit.
3. qRT-PCR:
- Perform real-time PCR using SYBR Green or TaqMan probes for the target genes (Pim-1, Cis, Irf4) and a housekeeping gene (e.g., Gapdh, Actb).
- Calculate the fold change in gene expression using the ΔΔCt method.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core murine GM-CSF signaling pathway and a typical experimental workflow for its analysis.
Caption: Core murine GM-CSF signaling pathways.
Caption: Experimental workflow for analyzing GM-CSF signaling.
Conclusion
The murine GM-CSF signaling pathway is a complex and tightly regulated network that is fundamental to the control of myelopoiesis and the immune response. A thorough understanding of its core components, the quantitative aspects of its activation, and the experimental methodologies to study it are essential for advancing our knowledge in immunology and for the development of novel therapeutics targeting inflammatory and autoimmune diseases. This guide provides a foundational resource to support these endeavors.
References
- 1. Proteomic Analysis Reveals Distinct Metabolic Differences Between Granulocyte-Macrophage Colony Stimulating Factor (GM-CSF) and Macrophage Colony Stimulating Factor (M-CSF) Grown Macrophages Derived from Murine Bone Marrow Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GM-CSF: An Immune Modulatory Cytokine that can Suppress Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The granulocyte-macrophage colony-stimulating factor receptor: linking its structure to cell signaling and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Frontiers | GM-CSF-Dependent Inflammatory Pathways [frontiersin.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Granulocyte-macrophage colony-stimulating factor stimulates JAK2 signaling pathway and rapidly activates p93fes, STAT1 p91, and STAT3 p92 in polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles of JAK kinases in human GM-CSF receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. M-CSF and GM-CSF Regulation of STAT5 Activation and DNA Binding in Myeloid Cell Differentiation is Disrupted in Nonobese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Granulocyte macrophage colony-stimulating factor shows anti-apoptotic activity via the PI3K-NF-κB-HIF-1α-survivin pathway in mouse neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Granulocyte-macrophage colony-stimulating factor-activated signaling pathways in human neutrophils. Selective activation of Jak2, Stat3, and Stat5b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Defining GM-CSF- and macrophage-CSF-dependent macrophage responses by in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.monash.edu [research.monash.edu]
- 18. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to GM-CSF Receptor Expression on Mouse Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granulocyte-macrophage colony-stimulating factor (GM-CSF) is a pleiotropic cytokine that plays a critical role in the regulation of hematopoiesis, inflammation, and immunity. Its biological effects are mediated through its receptor (GM-CSFR), a heterodimeric complex composed of a ligand-specific alpha subunit (GM-CSFRα, CD116) and a common beta subunit (βc, CD131) which is shared with the receptors for interleukin-3 (IL-3) and interleukin-5 (IL-5).[1][2] The expression of the GM-CSF receptor is predominantly found on myeloid cells, and its signaling is crucial for the differentiation, proliferation, and activation of these cell populations.[3] This technical guide provides an in-depth overview of GM-CSF receptor expression on various mouse immune cells, detailed experimental protocols for its detection, and a summary of the downstream signaling pathways.
Data Presentation: GM-CSF Receptor Expression on Mouse Immune Cells
The expression of the GM-CSF receptor varies among different immune cell populations. Myeloid cells, in particular, are the primary expressors of this receptor. The following tables summarize the relative expression levels of the GM-CSF receptor alpha (Csf2ra/CD116) and beta (Csf2rb/CD131) subunits on various mouse immune cells based on available literature. It is important to note that expression levels can be influenced by the activation state of the cells and the microenvironment.
Table 1: Relative Surface Protein Expression of GM-CSF Receptor Subunits on Mouse Immune Cells (Flow Cytometry)
| Immune Cell Type | GM-CSFRα (CD116) Expression | GM-CSFRβ (CD131) Expression | Key References |
| Myeloid Cells | |||
| Monocytes | High | High | [2] |
| Neutrophils | High | High | [2] |
| Eosinophils | High | High | [4] |
| Macrophages (Peritoneal) | High | High | [2] |
| Alveolar Macrophages | Variable | High | [2] |
| Bone Marrow-Derived Macrophages (GM-CSF cultured) | High | High | [5] |
| Dendritic Cells (Bone Marrow-Derived, GM-CSF cultured) | High | High | [5] |
| Splenic Dendritic Cells | Moderate | High | [6] |
| Lymphoid Cells | |||
| T Cells | Low to Negative | Low | [3] |
| B Cells | Low to Negative | Low | |
| Natural Killer (NK) Cells | Low to Negative | Low |
Table 2: Relative mRNA Expression of GM-CSF Receptor Subunits in Mouse Immune Cell Subsets (qPCR)
| Gene | Immune Cell Type | Relative mRNA Expression Level | Key References |
| Csf2ra (CD116) | Monocytes | High | [7] |
| Neutrophils | High | [7] | |
| Macrophages | High | [7] | |
| Dendritic Cells | Moderate to High | [7] | |
| T Cells | Low | [7] | |
| B Cells | Low | [7] | |
| Csf2rb (CD131) | Monocytes | High | [8][9] |
| Neutrophils | High | [8][9] | |
| Macrophages | High | [8][9] | |
| Dendritic Cells | High | [8][9] | |
| Hematopoietic Stem and Progenitor Cells | Moderate | [9] | |
| T Cells | Low | [8] | |
| B Cells | Low | [8] |
Experimental Protocols
Accurate detection and quantification of GM-CSF receptor expression are essential for studying its role in immune cell function. Below are detailed methodologies for key experiments.
Flow Cytometry Protocol for GM-CSF Receptor Staining on Mouse Splenocytes
This protocol outlines the steps for the surface staining of GM-CSFRα (CD116) and GM-CSFRβ (CD131) on mouse splenocytes for analysis by flow cytometry.
Materials:
-
Antibodies:
-
Fluorochrome-conjugated anti-mouse CD116 (e.g., clone M-1E6)
-
Fluorochrome-conjugated anti-mouse CD131 (e.g., clone 4G7)
-
Fluorochrome-conjugated antibodies against other cell surface markers to identify specific immune cell populations (e.g., CD11b, Ly6G, Ly6C, F4/80, CD11c, B220, CD3)
-
Isotype control antibodies corresponding to the host species and fluorochrome of the primary antibodies.
-
-
Buffers and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS containing 2% FBS and 0.05% sodium azide)
-
Fc Block (anti-mouse CD16/CD32 antibody)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
Red Blood Cell (RBC) Lysis Buffer (e.g., ACK lysis buffer)
-
Procedure:
-
Spleen Dissociation:
-
Aseptically harvest the spleen from a mouse and place it in a petri dish containing cold PBS.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a 3 mL syringe to create a single-cell suspension.
-
Wash the cell strainer with cold PBS to collect any remaining cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
RBC Lysis:
-
Discard the supernatant and resuspend the cell pellet in 1-2 mL of RBC Lysis Buffer.
-
Incubate for 2-5 minutes at room temperature.
-
Add 10 mL of cold PBS to stop the lysis and centrifuge at 300 x g for 5 minutes at 4°C.
-
-
Cell Staining:
-
Discard the supernatant and resuspend the cell pellet in FACS buffer.
-
Perform a cell count and adjust the concentration to 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each well of a 96-well plate or into FACS tubes.
-
Add Fc Block to each sample and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies (including anti-CD116, anti-CD131, and other lineage markers) at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C after each wash.
-
-
Viability Staining and Data Acquisition:
-
Resuspend the cell pellet in 200 µL of FACS buffer.
-
If using a non-fixable viability dye like 7-AAD, add it to the samples 5-10 minutes before analysis.
-
Acquire the data on a flow cytometer. Be sure to include single-color controls for compensation and fluorescence-minus-one (FMO) controls to set positive gates accurately.
-
Immunohistochemistry (IHC) Protocol for GM-CSF Receptor in Mouse Spleen (Frozen Sections)
This protocol describes the detection of GM-CSFRα (CD116) in frozen mouse spleen sections.
Materials:
-
Primary Antibody: Purified anti-mouse CD116 antibody suitable for IHC.
-
Secondary Antibody: Fluorochrome- or enzyme-conjugated secondary antibody that recognizes the host species of the primary antibody.
-
Buffers and Reagents:
-
Optimal Cutting Temperature (OCT) compound
-
PBS
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Cryoprotectant Solution (e.g., 30% sucrose in PBS)
-
Blocking Buffer (e.g., PBS with 5% normal serum from the secondary antibody host species and 0.3% Triton X-100)
-
Antigen Retrieval Buffer (e.g., citrate buffer, pH 6.0), if necessary.
-
Mounting Medium with DAPI.
-
Procedure:
-
Tissue Preparation:
-
Perfuse the mouse with cold PBS followed by 4% paraformaldehyde.
-
Dissect the spleen and post-fix in 4% paraformaldehyde for 4-6 hours at 4°C.
-
Cryoprotect the tissue by incubating it in 30% sucrose in PBS overnight at 4°C until it sinks.
-
Embed the tissue in OCT compound and freeze rapidly in isopentane cooled with liquid nitrogen.
-
Store the frozen blocks at -80°C.
-
-
Sectioning:
-
Using a cryostat, cut 8-10 µm thick sections and mount them on charged slides.
-
Air dry the slides for 30-60 minutes at room temperature.
-
-
Staining:
-
Wash the slides twice with PBS for 5 minutes each.
-
Perform antigen retrieval if required by the antibody manufacturer's protocol (e.g., by heating in citrate buffer).
-
Permeabilize the sections by incubating with 0.3% Triton X-100 in PBS for 15 minutes.
-
Wash twice with PBS for 5 minutes each.
-
Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-CD116 antibody diluted in Blocking Buffer overnight at 4°C in a humidified chamber.
-
Wash three times with PBS for 5 minutes each.
-
Incubate with the secondary antibody diluted in Blocking Buffer for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI if desired.
-
Mount the slides with an appropriate mounting medium.
-
Image the slides using a fluorescence microscope.
-
Quantitative PCR (qPCR) Protocol for GM-CSF Receptor mRNA in Mouse Immune Cells
This protocol details the measurement of Csf2ra and Csf2rb mRNA levels in isolated mouse immune cells.
Materials:
-
Primers:
-
Csf2ra (CD116) forward and reverse primers.
-
Csf2rb (CD131) forward and reverse primers.
-
Housekeeping gene (e.g., Gapdh, Actb) forward and reverse primers.
-
-
Reagents:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan qPCR master mix.
-
Procedure:
-
Immune Cell Isolation:
-
Isolate the desired immune cell populations from mouse tissues (e.g., spleen, bone marrow, peripheral blood) using fluorescence-activated cell sorting (FACS) or magnetic-activated cell sorting (MACS) for high purity.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the isolated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene (Csf2ra or Csf2rb) and the housekeeping gene, and the qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
Mandatory Visualizations
GM-CSF Receptor Signaling Pathway
The binding of GM-CSF to its receptor initiates a cascade of intracellular signaling events that are critical for the biological functions of myeloid cells. The primary signaling pathway activated is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[10] Additionally, the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways are also engaged, contributing to cell survival, proliferation, and differentiation.[1][11]
Caption: GM-CSF receptor signaling cascade.
Experimental Workflow for GM-CSF Receptor Analysis by Flow Cytometry
The following diagram illustrates a typical workflow for the analysis of GM-CSF receptor expression on mouse immune cells using flow cytometry, from tissue collection to data analysis.
Caption: Workflow for flow cytometric analysis.
Conclusion
This technical guide provides a comprehensive resource for researchers and scientists interested in the expression and function of the GM-CSF receptor on mouse immune cells. The provided data tables, detailed experimental protocols, and visual diagrams of the signaling pathway and experimental workflow offer a solid foundation for designing and executing experiments in this area. A thorough understanding of GM-CSF receptor biology is critical for advancing our knowledge of myeloid cell function in health and disease and for the development of novel therapeutic strategies targeting this important cytokine pathway.
References
- 1. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Myeloid Cells in Mouse Tissues with Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometric analysis of inflammatory and resident myeloid populations in mouse ocular inflammatory models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Csf2ra MGI Mouse Gene Detail - MGI:1339754 - colony stimulating factor 2 receptor, alpha, low-affinity (granulocyte-macrophage) [informatics.jax.org]
- 8. Csf2rb MGI Mouse Gene Detail - MGI:1339759 - colony stimulating factor 2 receptor, beta, low-affinity (granulocyte-macrophage) [informatics.jax.org]
- 9. Csf2rb colony stimulating factor 2 receptor, beta, low-affinity (granulocyte-macrophage) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Roles of JAK kinases in human GM-CSF receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
mouse GM-CSF and its effect on myeloid cell differentiation
An In-depth Technical Guide on Mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and its Effect on Myeloid Cell Differentiation
Introduction
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), also known as Colony Stimulating Factor 2 (CSF2), is a pleiotropic cytokine and a critical hematopoietic growth factor.[1][2] It plays a pivotal role in the regulation of hematopoiesis, particularly in emergency myelopoiesis in response to infection and inflammation.[3][4] While not essential for steady-state myelopoiesis, GM-CSF is instrumental in promoting the proliferation and differentiation of myeloid progenitor cells into a diverse array of mature myeloid cells, including granulocytes, monocytes, macrophages, and dendritic cells (DCs).[1][5][6] This guide provides a comprehensive overview of the mechanisms by which mouse GM-CSF influences myeloid cell fate, details the associated signaling pathways, presents quantitative data on its dose-dependent effects, and offers standardized experimental protocols for in vitro differentiation.
GM-CSF Receptor and Signaling Pathway
The biological effects of GM-CSF are initiated by its binding to a high-affinity cell surface receptor, the GM-CSF receptor (GM-CSFR). This receptor is a heterodimer composed of a ligand-specific alpha chain (GMRα or CD116) and a common beta chain (βc or CD131), which is also shared by the receptors for Interleukin-3 (IL-3) and Interleukin-5 (IL-5).[1][4] The expression of GM-CSFR is primarily restricted to myeloid cells and their precursors.[1]
Upon GM-CSF binding, the receptor dimerizes, leading to the activation of the associated Janus kinase 2 (JAK2).[1][3] Activated JAK2 then transphosphorylates tyrosine residues on the cytoplasmic domain of the βc subunit, creating docking sites for various signaling molecules. This initiates a cascade of downstream signaling pathways crucial for cell survival, proliferation, and differentiation. The primary signaling pathways activated by GM-CSF include:
-
JAK/STAT Pathway: The most prominent pathway activated is the JAK2/STAT5 pathway. Phosphorylated STAT5 (Signal Transducer and Activator of Transcription 5) dimerizes, translocates to the nucleus, and acts as a transcription factor to regulate the expression of genes involved in cell survival and differentiation.[1][4]
-
MAPK/ERK Pathway: The Ras-Raf-MEK-ERK (Extracellular signal-regulated kinase) pathway is also activated and is linked to cell proliferation and survival.[2][4]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is critical for promoting myeloid cell survival by inhibiting apoptosis.[1][4]
-
NF-κB Pathway: GM-CSF can also activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, contributing to the expression of pro-inflammatory genes.[1][4]
The integration and intensity of these signals ultimately determine the cellular outcome.
Dose-Dependent Effects of GM-CSF on Myeloid Cell Differentiation
The concentration of GM-CSF acts as a molecular rheostat, selectively determining the fate of myeloid progenitor cells.[5][7] In vitro studies using mouse bone marrow cells have demonstrated that varying quantities of GM-CSF favor the development of distinct myeloid lineages.
-
Low Concentrations: Low doses of GM-CSF predominantly support the survival and differentiation of granulocytes (e.g., neutrophils).[5][7]
-
Intermediate Concentrations: Moderate levels of GM-CSF are optimal for the generation of monocyte-derived dendritic cells (moDCs).[5][6]
-
High Concentrations: High concentrations of GM-CSF drive the proliferation and differentiation of the monocytic lineage, leading to a greater yield of monocytes and macrophages.[5][6]
This dose-dependent effect allows for the tailored generation of specific myeloid cell populations for experimental purposes.
Table 1: Summary of Quantitative Data on Dose-Dependent GM-CSF Effects
| GM-CSF Concentration | Predominant Cell Type Generated | Primary Mechanism | Key Markers of Differentiated Cells | Reference |
| Low (e.g., < 1 ng/mL) | Granulocytes | Survival | Ly6Ghi | [5][7] |
| Intermediate (e.g., 1-5 ng/mL) | Monocyte-Derived Dendritic Cells (moDCs) | Differentiation | CD11c+, MHCIIhi, CD11binterm, CD86+ | [5][6] |
| High (e.g., > 10 ng/mL) | Monocytes/Macrophages (mo/mΦ) | Proliferation | CD11c+, MHCIIinterm, CD11bhi | [5][6] |
Experimental Protocols
The generation of bone marrow-derived macrophages (BMDMs) and dendritic cells (BMDCs) using GM-CSF is a cornerstone technique in immunological research. Below is a detailed, generalized protocol for the in vitro differentiation of mouse myeloid cells.
Protocol 1: Generation of Bone Marrow-Derived Myeloid Cells
1. Materials and Reagents:
-
Complete RPMI-1640 medium: Supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL Penicillin-Streptomycin, 1 mM Sodium Pyruvate, 1x Non-Essential Amino Acids, and 55 µM 2-mercaptoethanol.[8]
-
Recombinant this compound (rmGM-CSF).
-
Sterile Phosphate-Buffered Saline (PBS).
-
Red Blood Cell (RBC) Lysis Buffer (e.g., 0.84% NH₄Cl).[8]
-
Sterile dissection tools.
-
70 µm cell strainer.
-
Non-tissue culture-treated petri dishes (100 mm).[9]
2. Bone Marrow Isolation:
-
Humanely euthanize a C57BL/6 mouse (6-10 weeks old) according to institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia bones, carefully removing all muscle and connective tissue.
-
Cut the ends of the bones and flush the marrow out using a 25-gauge needle and a syringe filled with complete RPMI medium.
-
Create a single-cell suspension by gently passing the marrow through the syringe multiple times.
3. Cell Culture and Differentiation:
-
Filter the cell suspension through a 70 µm cell strainer to remove clumps.
-
Centrifuge the cells at 300-400 x g for 5-7 minutes.
-
If necessary, resuspend the pellet in RBC Lysis Buffer for 1-2 minutes, then neutralize with excess complete medium.
-
Wash the cells with complete medium, centrifuge again, and resuspend in a known volume.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Seed 2 x 10⁶ bone marrow cells into a 100 mm petri dish containing 10 mL of complete RPMI medium supplemented with 20 ng/mL of rmGM-CSF.[9]
-
Incubate the cells at 37°C in a 5% CO₂ humidified incubator. This is considered Day 0.[9]
4. Culture Maintenance:
-
On Day 3, add another 10 mL of fresh complete medium containing 20 ng/mL rmGM-CSF to each dish.[8]
-
On Day 6, perform a half-media change. Carefully aspirate 10 mL of the culture supernatant, centrifuge to pellet any floating cells, and resuspend the pellet in 10 mL of fresh complete medium with 20 ng/mL rmGM-CSF. Add this back to the original plate.[9]
5. Cell Harvest and Analysis:
-
On Day 7-10, cells are ready for harvest. Non-adherent and loosely adherent cells are typically enriched for dendritic cells, while strongly adherent cells are macrophages.[9]
-
To harvest, collect the supernatant containing non-adherent cells.
-
Wash the plate with cold PBS to dislodge loosely adherent cells.
-
Add a cell dissociation buffer (e.g., Accutase or cold PBS + 5 mM EDTA) and incubate for 5-10 minutes at 4°C to detach the adherent cells.[8]
-
Pool all cell fractions and wash with PBS.
-
Characterize the resulting cell populations using flow cytometry with antibodies against surface markers such as CD11b, CD11c, F4/80, Ly6G, and MHC Class II to distinguish between macrophages, dendritic cells, and granulocytes.
Functional Differences in Differentiated Myeloid Cells
The cytokine used for differentiation significantly impacts the functional phenotype of the resulting cells. Macrophages generated with GM-CSF (GM-BMMØs) exhibit a more pro-inflammatory, M1-like phenotype compared to those generated with M-CSF (BMMØs), which are typically considered M2-like or anti-inflammatory.[1]
Upon stimulation with lipopolysaccharide (LPS), GM-BMMØs produce higher levels of pro-inflammatory cytokines.[1] Functionally, GM-CSF-derived macrophages show high phagocytic capacity, while the dendritic cells generated in the same cultures are potent T-cell stimulators.
Table 2: Functional Comparison of GM-CSF vs. M-CSF Derived Macrophages
| Feature | GM-CSF Derived Macrophages (GM-BMMØs) | M-CSF Derived Macrophages (BMMØs) | Reference |
| Phenotype | Pro-inflammatory (M1-like) | Anti-inflammatory / Tissue-remodeling (M2-like) | [1] |
| IL-12 Production (post-LPS) | High | Low | [1] |
| IL-23 Production (post-LPS) | High | Low | [1] |
| TNF-α Production (post-LPS) | High | Low | [1] |
| IL-6 Production (post-LPS) | High | Low | [1] |
| IL-10 Production (post-LPS) | Higher than GM-BMDCs | Generally higher than GM-BMMØs | |
| Antigen Presentation | Efficient | Less efficient | [1] |
Conclusion
This compound is a potent and versatile cytokine that directs the differentiation of myeloid progenitors into a spectrum of functionally distinct cell types. Its effects are highly dependent on concentration, allowing researchers to selectively generate populations of granulocytes, macrophages, or dendritic cells in vitro. The signaling pathways initiated by GM-CSF are complex, involving JAK/STAT, MAPK, and PI3K cascades that together regulate cell fate decisions. Understanding the nuanced role of GM-CSF is crucial for professionals in immunology and drug development, as it not only provides a tool to generate specific myeloid cells for research but also represents a key target in inflammatory diseases and cancer immunotherapy. The standardized protocols and quantitative data presented in this guide serve as a foundational resource for harnessing the power of GM-CSF in myeloid cell biology.
References
- 1. The Pleiotropic Effects of the GM-CSF Rheostat on Myeloid Cell Differentiation and Function: More Than a Numbers Game - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GM-CSF-Dependent Inflammatory Pathways [frontiersin.org]
- 3. The granulocyte-macrophage colony-stimulating factor receptor: linking its structure to cell signaling and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Frontiers | GM-CSF Quantity Has a Selective Effect on Granulocytic vs. Monocytic Myeloid Development and Function [frontiersin.org]
- 6. GM-CSF Quantity Has a Selective Effect on Granulocytic vs. Monocytic Myeloid Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GM-CSF Quantity Has a Selective Effect on Granulocytic vs. Monocytic Myeloid Development and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Generation and Identification of GM-CSF Derived Alveolar-like Macrophages and Dendritic Cells From Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Expression of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) in Mouse Tissues: A Technical Guide
Introduction
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), also known as Colony-Stimulating Factor 2 (CSF2), is a pleiotropic cytokine and hematopoietic growth factor critical for the proliferation, differentiation, and activation of myeloid lineage cells, including granulocytes and macrophages.[1][2] It is produced by a diverse range of cells such as macrophages, T cells, mast cells, endothelial cells, and fibroblasts.[1][3] While typically expressed at low basal levels in healthy, naive tissues, its production is significantly upregulated in response to inflammatory stimuli.[2][4] This guide provides a comprehensive overview of the endogenous expression of GM-CSF in various mouse tissues, detailing quantitative data, experimental methodologies for its detection, and the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals working on immunology, inflammation, and hematopoietic regulation.
Quantitative Expression of GM-CSF in Mouse Tissues
The endogenous expression of GM-CSF in naive, healthy mouse tissues is generally low and often near the detection limit of standard assays.[4][5] Its expression is transient and tightly regulated.[4] However, upon stimulation or in disease models, the expression can increase dramatically. The following table summarizes available quantitative and qualitative data on GM-CSF expression across different mouse tissues and cell types under both steady-state (naive) and stimulated conditions.
| Tissue/Organ | Cell Type | Condition | Expression Level | Method of Detection |
| Lung | Alveolar Macrophages, Alveolar Epithelial Type II Cells | Naive | Low / Baseline levels[6][7] | ELISA, RT-PCR |
| Lung | - | Cigarette Smoke Exposure | Increased mRNA and protein in BALF[8] | ELISA, qPCR |
| Spleen | Splenocytes (unstimulated) | Naive | ~1 pg/mL[9] | ELISA |
| Spleen | Splenocytes (PMA/Ionomycin stimulated) | Stimulated | ~828 pg/mL[9] | ELISA |
| Spleen | CD4+ T cells, CD11b+ cells | Naive | Predominant YFP+ population (past expression)[4] | Flow Cytometry (Reporter Mice) |
| Liver | CD4+ T cells, NK cells, CD11b+ cells | Naive | High proportion of past and ongoing expression[4] | Flow Cytometry (Reporter Mice) |
| Small Intestine | γδ T cells, CD8+ T cells | Naive | Elevated past expression[4] | Flow Cytometry (Reporter Mice) |
| Central Nervous System (CNS) | Astroglia, T cells, Neurons | Naive | Present, can cross the blood-brain barrier[10] | Not specified |
| Central Nervous System (CNS) | Effector Memory CD4+ T cells | Autoimmune Inflammation (EAE) | Dominant source of GM-CSF[4] | Flow Cytometry (Reporter Mice) |
| Skin (Epidermis) | Keratinocytes | TPA (Tumor Promoter) Application | Increased mRNA accumulation[11] | Not specified |
| Peritoneal Cavity | Peritoneal Macrophages | LPS, Thioglycolate stimulation | Induced mRNA accumulation and protein release[12] | Not specified |
| Blood | CD11b+ cells, CD4+ T cells | Naive | Predominant YFP+ population (past expression)[4] | Flow Cytometry (Reporter Mice) |
Experimental Protocols for GM-CSF Detection
Accurate quantification of GM-CSF expression is crucial for understanding its physiological and pathological roles. Below are detailed methodologies for the most common techniques used to measure GM-CSF protein and mRNA levels in mouse tissues.
Enzyme-Linked Immunosorbent Assay (ELISA) for GM-CSF Protein
ELISA is a highly sensitive method for quantifying protein levels in biological fluids, including serum, plasma, and tissue homogenates.
Principle: A sandwich ELISA involves capturing the GM-CSF protein between two specific antibodies—a capture antibody coated onto a microplate well and a detection antibody conjugated to an enzyme. The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of GM-CSF present.[13]
Generalized Protocol for Tissue Homogenates:
-
Sample Preparation:
-
Excise tissue and rinse thoroughly with ice-cold PBS (pH 7.4) to remove excess blood.[14]
-
Weigh the tissue and homogenize it in PBS (e.g., a 1:9 weight-to-volume ratio) using a glass homogenizer on ice.[14]
-
Centrifuge the homogenate at 5,000-10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis. A protease inhibitor cocktail is recommended.
-
-
ELISA Procedure (based on typical commercial kits[15][16]):
-
Bring all reagents and samples to room temperature.
-
Add 50-100 µL of standards, controls, and prepared tissue supernatant to wells pre-coated with a mouse GM-CSF capture antibody.
-
Seal the plate and incubate for 2 hours at room temperature or 90 minutes at 37°C.[15][16]
-
Wash the wells 3-4 times with the provided wash buffer.
-
Add 100 µL of a biotin-conjugated anti-mouse GM-CSF detection antibody to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature or 37°C.[15][16]
-
Wash the wells again as described above.
-
Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well.
-
Seal the plate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the wells 5 times.
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate for 15-30 minutes at room temperature in the dark, allowing color to develop.[15]
-
Add 50-100 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm within 30 minutes using a microplate reader.
-
Calculate the GM-CSF concentration by plotting a standard curve.
-
Immunohistochemistry (IHC) for GM-CSF Localization
IHC allows for the visualization of GM-CSF protein within the spatial context of the tissue architecture.
Principle: This technique uses antibodies to detect GM-CSF antigens in paraffin-embedded or frozen tissue sections. The antibody-antigen interaction is visualized using a chromogenic or fluorescent detection system.
Generalized Protocol for Paraffin-Embedded Tissue:
-
Tissue Preparation:
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on charged glass slides.
-
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes (for chromogenic detection).
-
Block non-specific antibody binding using a blocking serum (e.g., normal goat serum) for 1 hour.
-
Incubate with the primary antibody against this compound at an optimized dilution overnight at 4°C.
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides with PBS.
-
Incubate with an avidin-biotin-enzyme complex (e.g., ABC-HRP) for 30 minutes.
-
Visualize with a chromogen like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate. Counterstain with hematoxylin to visualize nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol and xylene.
-
Coverslip with a permanent mounting medium.
-
Signaling Pathways and Experimental Workflows
GM-CSF Signaling Pathway
GM-CSF initiates intracellular signaling by binding to a heterodimeric receptor complex composed of a ligand-specific α subunit (GMRα or CSF2RA) and a common β subunit (βc or CSF2RB), which is shared with the receptors for IL-3 and IL-5.[18][19] This binding event triggers a cascade of phosphorylation events that regulate cell survival, proliferation, and differentiation.
The key signaling pathways activated by GM-CSF include:
-
JAK/STAT Pathway: Receptor activation leads to the trans-phosphorylation and activation of Janus Kinase 2 (JAK2). Activated JAK2 phosphorylates the receptor's cytoplasmic domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5 and to some extent STAT3.[1][18] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell survival and proliferation.[19]
-
MAPK Pathway: The GM-CSF receptor complex can also activate the Ras/Raf/MEK/ERK pathway through adaptor proteins like GRB2 and Shc.[19] This pathway is crucial for promoting cell proliferation.[18]
-
PI3K/Akt Pathway: Activation of Phosphoinositide 3-Kinase (PI3K) and its downstream effector Akt promotes cell survival by inhibiting pro-apoptotic proteins.[18]
Caption: GM-CSF receptor activation and downstream signaling pathways.
Experimental Workflow for Quantifying GM-CSF
The following diagram illustrates a typical workflow for the investigation of endogenous GM-CSF expression in mouse tissues, from sample collection to data analysis.
Caption: Workflow for analyzing endogenous GM-CSF expression in mouse tissues.
References
- 1. Granulocyte-macrophage colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 2. Biological role of granulocyte macrophage colony-stimulating factor (GM-CSF) and macrophage colony-stimulating factor (M-CSF) on cells of the myeloid lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. GM-CSF production by immune cells in steady state and autoimmune neuroinflammation mapped using fate reporting mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colony Stimulating Factors in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinctive Effects of GM-CSF and M-CSF on Proliferation and Polarization of Two Major Pulmonary Macrophage Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Csf2 colony stimulating factor 2 (granulocyte-macrophage) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. thoracic.org [thoracic.org]
- 9. researchgate.net [researchgate.net]
- 10. Granulocyte-macrophage colony-stimulating factor neuroprotective activities in Alzheimer’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Granulocyte-macrophage colony-stimulating factor (GM-CSF) is expressed in mouse skin in response to tumor-promoting agents and modulates dermal inflammation and epidermal dark cell numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phagocytosis and inflammatory stimuli induce GM-CSF mRNA in macrophages through posttranscriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound ELISA Kit (BMS612) - Invitrogen [thermofisher.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. rndsystems.com [rndsystems.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Immunohistochemistry - uPAR in mouse lung tissue [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Discovery and Characterization of Murine Granulocyte-Macrophage Colony-Stimulating Factor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) is a pleiotropic cytokine central to the regulation of hematopoiesis and immune responses. First identified as a factor capable of stimulating the in vitro formation of granulocyte and macrophage colonies from bone marrow progenitor cells, its discovery opened new avenues in understanding and manipulating the hematopoietic system.[1] This technical guide provides an in-depth overview of the pivotal experiments and methodologies that led to the discovery, purification, molecular cloning, and functional characterization of murine GM-CSF. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the biology of this critical cytokine.
Discovery and Purification of Native Murine GM-CSF
The initial discovery of murine GM-CSF stemmed from in vitro bone marrow culture experiments that demonstrated the presence of a soluble factor capable of promoting the growth and differentiation of granulocyte and macrophage precursors. Mouse lung-conditioned medium was identified as a rich source of this activity, leading to efforts to purify and characterize the responsible molecule.
Experimental Protocol: Purification of Murine GM-CSF from Mouse Lung-Conditioned Medium
This protocol is a composite of methodologies described in seminal publications on the purification of native murine GM-CSF.
1. Preparation of Mouse Lung-Conditioned Medium:
-
Lungs from endotoxin-stimulated mice are aseptically removed and cultured in serum-free medium.
-
The conditioned medium, containing secreted growth factors, is harvested after a defined incubation period.
2. Initial Concentration and Dialysis:
-
The harvested conditioned medium is concentrated, often using techniques like calcium phosphate gel adsorption and elution.
-
The concentrated protein solution is then dialyzed against a low ionic strength buffer to prepare it for chromatography.
3. Chromatography Steps:
-
Ion-Exchange Chromatography: The dialyzed concentrate is subjected to ion-exchange chromatography (e.g., on DEAE-cellulose) to separate proteins based on charge.[2]
-
Gel Filtration Chromatography: Fractions containing GM-CSF activity are pooled, concentrated, and further purified by gel filtration chromatography (e.g., on Sephadex or Ultrogel) to separate proteins based on size.[3]
-
Affinity Chromatography: As GM-CSF is a glycoprotein, affinity chromatography using lectins like Concanavalin A-Sepharose can be employed for further purification.[2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step often involves RP-HPLC, which separates proteins based on hydrophobicity and can resolve different isoforms of GM-CSF.
4. Characterization of Purified Protein:
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): The purity of the final fractions is assessed by SDS-PAGE, which should reveal a single protein band corresponding to GM-CSF.
-
Bioassay: The biological activity of the purified protein is confirmed using a colony-forming cell (CFC) assay with murine bone marrow cells.
Quantitative Data: Physicochemical Properties of Native Murine GM-CSF
| Property | Value(s) | Reference(s) |
| Molecular Weight (SDS-PAGE) | 21,000 Da and 23,000 Da (two subspecies) | [4] |
| Molecular Weight (Deglycosylated) | 16,500 Da | [4] |
| Isoelectric Point (pI) | 4.2 - 5.2 | [4] |
| Specific Activity | ~8 x 10⁹ colonies/mg of protein |
Molecular Cloning of Murine GM-CSF cDNA
The purification of murine GM-CSF to homogeneity enabled the determination of its partial amino acid sequence. This information was crucial for the design of oligonucleotide probes used to screen cDNA libraries and isolate the gene encoding the protein.
Experimental Protocol: Molecular Cloning of Murine GM-CSF cDNA
This protocol outlines the general steps involved in the cloning of the murine GM-CSF cDNA.
1. mRNA Isolation and cDNA Library Construction:
-
Total RNA is extracted from a suitable source known to express high levels of GM-CSF, such as concanavalin A-activated mouse helper T-cell clones.[5]
-
Messenger RNA (mRNA) is then purified from the total RNA population.
-
A cDNA library is constructed from the purified mRNA using reverse transcriptase to synthesize complementary DNA (cDNA) strands, which are then inserted into a suitable cloning vector (e.g., a plasmid or bacteriophage).
2. Screening of the cDNA Library:
-
The cDNA library is screened using radiolabeled oligonucleotide probes designed based on the partial amino acid sequence of the purified GM-CSF protein.
-
Clones that hybridize to the probes are selected for further analysis.
3. Characterization of Positive Clones:
-
The cDNA inserts from the positive clones are sequenced to determine the nucleotide sequence of the murine GM-CSF gene.
-
The deduced amino acid sequence is then compared with the partial amino acid sequence of the native protein to confirm the identity of the clone.
4. Expression and Functional Verification:
-
The full-length cDNA is subcloned into an expression vector.
-
The expression vector is transfected into a suitable host cell line (e.g., COS-7 cells).[5]
-
The conditioned medium from the transfected cells is then assayed for GM-CSF biological activity to confirm that the cloned cDNA encodes a functional protein.
Quantitative Data: Murine GM-CSF Gene and Protein Characteristics
| Characteristic | Description | Reference(s) |
| Gene Structure | 3 introns and 4 exons | [5] |
| Deduced Protein Length | 141 amino acids (including a 17-amino acid signal peptide) | |
| Mature Protein Length | 124 amino acids | |
| Homology with Human GM-CSF | ~73% at the nucleotide level and ~57% at the amino acid level |
Characterization of Murine GM-CSF Activity
The biological activity of both native and recombinant murine GM-CSF is typically assessed using in vitro cell proliferation assays with factor-dependent cell lines.
Experimental Protocol: FDC-P1 Cell Proliferation Assay
The FDC-P1 cell line is a murine myeloid cell line that is dependent on either IL-3 or GM-CSF for its growth and survival, making it an ideal tool for assaying GM-CSF activity.
1. Cell Culture:
-
FDC-P1 cells are maintained in culture medium supplemented with a source of IL-3 or GM-CSF.
-
Prior to the assay, the cells are washed to remove any residual growth factors.
2. Assay Setup:
-
A serial dilution of the GM-CSF sample to be tested is prepared in culture medium.
-
The washed FDC-P1 cells are seeded into a 96-well microtiter plate at a density of approximately 5,000 cells per well.
-
The serially diluted GM-CSF samples are added to the wells.
-
Positive (recombinant GM-CSF standard) and negative (medium alone) controls are included.
3. Incubation and Proliferation Measurement:
-
The plate is incubated for 48 hours.[6]
-
Cell proliferation is then quantified using a colorimetric assay (e.g., MTT or XTT) or by measuring the incorporation of tritiated thymidine.[6][7]
4. Data Analysis:
-
The absorbance or radioactive counts are plotted against the concentration of GM-CSF.
-
The half-maximal effective concentration (EC₅₀), which is the concentration of GM-CSF that elicits a 50% increase in cell growth, is calculated from the dose-response curve.
Quantitative Data: Biological Activity of Recombinant Murine GM-CSF
| Parameter | Typical Value | Reference(s) |
| EC₅₀ (FDC-P1 proliferation assay) | 3 - 5 pg/mL | [1] |
| Specific Activity | ≥ 5 x 10⁶ units/mg |
Murine GM-CSF Receptor and Signaling Pathways
Murine GM-CSF exerts its biological effects by binding to a specific cell surface receptor, which is a heterodimer composed of a unique alpha subunit (GM-CSFRα) and a common beta subunit (βc) that is shared with the receptors for IL-3 and IL-5.
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol provides a general framework for a radioligand binding assay to characterize the interaction of GM-CSF with its receptor.
1. Preparation of Radiolabeled GM-CSF:
-
Purified GM-CSF is radiolabeled, typically with Iodine-125 (¹²⁵I), using a method that preserves its biological activity, such as the gas-phase radioiodination procedure.[4]
2. Cell Preparation:
-
A cell line expressing the murine GM-CSF receptor (e.g., FDC-P1) is used.
-
The cells are washed and resuspended in a binding buffer.
3. Binding Reaction:
-
A fixed concentration of ¹²⁵I-GM-CSF is incubated with the cells in the presence of increasing concentrations of unlabeled ("cold") GM-CSF.
-
The incubation is carried out at a low temperature (e.g., 4°C) to prevent receptor internalization.
4. Separation of Bound and Free Ligand:
-
The cells with bound radioligand are separated from the unbound radioligand by centrifugation through an oil layer or by filtration.
5. Measurement of Radioactivity:
-
The radioactivity associated with the cell pellet or the filter is measured using a gamma counter.
6. Data Analysis:
-
A competition binding curve is generated by plotting the percentage of specific binding against the concentration of unlabeled GM-CSF.
-
The IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from the curve.
-
The equilibrium dissociation constant (Kd), a measure of the affinity of GM-CSF for its receptor, can be calculated from the IC₅₀ value.
Signaling Pathways
Binding of GM-CSF to its receptor triggers the activation of several intracellular signaling pathways, most notably the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.
Caption: Murine GM-CSF signaling cascade.
Caption: Workflow for a murine GM-CSF bioassay.
Conclusion
The discovery and characterization of murine GM-CSF have been instrumental in advancing our understanding of hematopoiesis and immunology. The purification of the native protein, the cloning of its cDNA, and the development of robust bioassays have provided the tools necessary to explore its diverse biological functions. This technical guide has summarized the key methodologies and quantitative data that form the foundation of our knowledge of this important cytokine. For researchers and drug development professionals, a thorough understanding of these core principles is essential for the continued exploration of the therapeutic potential of modulating GM-CSF activity in various disease states.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification of mouse lung-conditioned medium colony stimulating factor (CSF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Granulocyte/macrophage colony-stimulating factor from mouse lung conditioned medium. Purification of multiple forms and radioiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the chromosomal gene for granulocyte-macrophage colony stimulating factor: comparison of the mouse and human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In Vivo Biological Activities of Mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Granulocyte-macrophage colony-stimulating factor (GM-CSF), a pleiotropic cytokine, plays a critical role in the regulation of hematopoiesis and immune responses. In murine models, the in vivo administration of GM-CSF has been shown to elicit a wide range of biological activities, influencing the proliferation, differentiation, and function of various myeloid cell lineages. This technical guide provides a comprehensive overview of the in vivo biological activities of mouse GM-CSF, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Hematopoietic Effects of in vivo GM-CSF Administration
The primary and most well-documented in vivo effect of this compound is the stimulation of myelopoiesis, leading to an expansion of granulocytes, macrophages, and their progenitors.
Expansion of Myeloid Cell Populations
Systemic administration of recombinant murine GM-CSF (rmGM-CSF) leads to a significant increase in the number of myeloid cells in various hematopoietic and peripheral tissues.
Table 1: Quantitative Effects of in vivo rmGM-CSF Administration on Murine Cell Populations
| Parameter | Treatment Details | Fold Change/Observation | Tissue/Compartment |
| Spleen Cellularity | 16.7–50.0 µg/kg rmGM-CSF, single i.p. injection, analysis at 24h | 2-2.5-fold increase | Spleen |
| Absolute Neutrophil Count (ANC) | rmGM-CSF + IL-1, twice daily i.p. injections post-transplantation | ~11.4-fold increase at day 7 | Peripheral Blood |
| Absolute Neutrophil Count (ANC) | rmGM-CSF + G-CSF, twice daily i.p. injections post-transplantation | ~2.1-fold increase at day 10 | Peripheral Blood |
| Peritoneal Macrophages | 1 or 10 µg/kg/day rmGM-CSF, s.c. injections for up to 11 weeks | Sustained increase in number and phagocytic activity | Peritoneal Cavity |
| Splenic Precursor Cells | 1 or 10 µg/kg/day rmGM-CSF, s.c. injections for up to 11 weeks | Increased numbers of lineage-restricted and multipotent stem cells | Spleen |
| Monocytic Myeloid Cells | GM-CSF overexpressing transgenic mice | Greater increase than granulocytes | Spleen |
Experimental Protocol: In Vivo Administration of rmGM-CSF and Analysis of Myeloid Cell Expansion
This protocol outlines a general procedure for the in vivo administration of rmGM-CSF to mice and the subsequent analysis of myeloid cell populations by flow cytometry.
Materials:
-
Recombinant murine GM-CSF (rmGM-CSF)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
6-8 week old mice (e.g., C57BL/6 or BALB/c)
-
Syringes and needles for injection
-
Flow cytometer
-
Fluorescently conjugated antibodies against murine cell surface markers (e.g., CD45, CD11b, Ly6G, F4/80, CD11c)
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
Procedure:
-
Reconstitution and Dosing of rmGM-CSF: Reconstitute lyophilized rmGM-CSF in sterile PBS to a desired stock concentration. Prepare working dilutions in PBS for injection. A common dosage range is 1-50 µg/kg body weight.
-
Administration: Administer the rmGM-CSF solution to mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The volume of injection should typically not exceed 200 µl for i.p. and 100 µl for s.c. routes.
-
Tissue Harvest: At the desired time point post-injection (e.g., 24 hours for acute effects, or after several days/weeks for chronic studies), euthanize the mice according to approved institutional protocols.
-
Spleen and Bone Marrow Collection: Aseptically harvest the spleen and femurs. Prepare single-cell suspensions from the spleen by mechanical dissociation through a 70 µm cell strainer. Flush the bone marrow from the femurs using a syringe with FACS buffer.
-
Blood Collection: Collect peripheral blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell Lysis: Lyse red blood cells from the spleen, bone marrow, and blood samples using a red blood cell lysis buffer according to the manufacturer's instructions.
-
Cell Staining for Flow Cytometry:
-
Wash the cells with FACS buffer.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate the cells with a cocktail of fluorescently conjugated antibodies against myeloid cell markers.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Analyze the data to quantify the percentages and absolute numbers of different myeloid cell populations.
Experimental Workflow for Myeloid Cell Analysis
Caption: Workflow for in vivo rmGM-CSF treatment and subsequent myeloid cell analysis.
Modulation of the Immune Response
GM-CSF is a potent modulator of the immune system, exhibiting both pro-inflammatory and immunoregulatory functions depending on the context.
Cytokine Production
In vivo administration of rmGM-CSF can prime leukocytes for enhanced cytokine production upon stimulation.
Table 2: Effects of in vivo rmGM-CSF on Cytokine Production by Spleen Cells
| Cytokine | Treatment Details | Fold Change/Observation | Stimulation Condition |
| IFN-γ | 16.7–50.0 µg/kg rmGM-CSF, single i.p. injection, analysis at 24h | ~2.9-fold increase in secretion | Concanavalin A (2.5 µg/ml) |
| IL-10 | 16.7–50.0 µg/kg rmGM-CSF, single i.p. injection, analysis at 24h | ~4.2-fold increase in production | Concanavalin A |
| IL-4 | 16.7–50.0 µg/kg rmGM-CSF, single i.p. injection, analysis at 24h | No significant difference | Concanavalin A |
Role in Inflammation and Autoimmunity
GM-CSF is a key cytokine in several murine models of inflammation and autoimmunity. It can promote the recruitment and activation of inflammatory monocytes and macrophages.[1] In models of experimental autoimmune encephalomyelitis (EAE), GM-CSF produced by T helper cells is crucial for disease development.[2]
Effects on Specific Cell Populations
Alveolar Macrophages
GM-CSF is essential for the development and function of alveolar macrophages. Mice lacking GM-CSF exhibit a pulmonary alveolar proteinosis-like condition due to impaired surfactant clearance by these cells.
Dendritic Cells
In vivo, GM-CSF can promote the expansion and maturation of dendritic cells (DCs), particularly CD8α- DCs, which are potent antigen-presenting cells.[3] This effect is crucial for the generation of anti-tumor immunity in some cancer vaccine models.[3]
GM-CSF Signaling Pathways
The biological effects of GM-CSF are mediated through its receptor (GM-CSFR), which is composed of a specific α-chain and a common β-chain shared with the receptors for IL-3 and IL-5. Ligand binding triggers the activation of several key intracellular signaling pathways.
JAK/STAT Pathway
Upon GM-CSF binding, the Janus kinase 2 (JAK2) associated with the receptor's β-chain is activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5). Activated STAT5 dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in cell survival and proliferation.
MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also activated by GM-CSF. This pathway is crucial for cell proliferation and differentiation.
PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another important signaling cascade activated by GM-CSF, which primarily promotes cell survival by inhibiting apoptosis.
GM-CSF Signaling Pathway
Caption: Key signaling pathways activated by GM-CSF in murine cells.
Conclusion
The in vivo administration of this compound elicits a broad spectrum of biological activities, primarily centered on the expansion and functional modulation of myeloid cell populations. These effects have significant implications for hematopoiesis, immune regulation, and the pathogenesis of inflammatory and autoimmune diseases. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research into the therapeutic potential of GM-CSF in various disease models.
References
A Comparative Analysis of Human and Mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) is a critical cytokine involved in the proliferation, differentiation, and activation of myeloid cells. Despite its conserved function across species, significant structural and functional disparities exist between human and mouse GM-CSF. This technical guide provides an in-depth comparative analysis of the structural differences between human and this compound, offering valuable insights for researchers in immunology, oncology, and drug development. The species-specific nature of GM-CSF necessitates a thorough understanding of these differences for the accurate interpretation of preclinical data and the successful translation of therapeutic strategies from murine models to human applications.
Introduction
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) is a pleiotropic cytokine that plays a pivotal role in hematopoiesis and the immune response. It stimulates the production of granulocytes and monocytes from bone marrow progenitor cells and enhances the functional activities of mature myeloid cells. Due to its immunostimulatory properties, GM-CSF has been investigated as a therapeutic agent in various clinical settings, including neutropenia, and as an adjuvant in cancer vaccines.
Preclinical research heavily relies on murine models to investigate the biological effects of GM-CSF. However, it is well-established that human and this compound exhibit strict species specificity, meaning human GM-CSF is not active on mouse cells and vice versa.[1] This lack of cross-reactivity is a direct consequence of significant structural differences between the two orthologs. This guide will dissect these structural variations, providing a comprehensive resource for scientists working with GM-CSF.
Primary Structure and Gene Organization
Human and this compound share a moderate degree of sequence homology at both the nucleotide and amino acid levels. The genes for both human and this compound are comprised of four exons and three introns, indicating a conserved gene structure.[2][3] However, the amino acid sequence identity is only approximately 54-56%.[1][4][5] This divergence in the primary sequence is the fundamental basis for the observed structural and functional differences.
Table 1: Comparison of Human and this compound Primary Structure
| Feature | Human GM-CSF | This compound |
| Amino Acid Length (Mature Protein) | 127 amino acids[6] | 124-125 amino acids[7][8][9] |
| Signal Peptide Length | 17 amino acids[10] | ~17 amino acids |
| Calculated Molecular Weight (Non-glycosylated) | ~14.5 kDa[6] | ~14.2 kDa[8] |
| Amino Acid Sequence Homology | - | ~54-56% identity to human GM-CSF[1][4][5] |
| UniProt Accession Number | P04141 | P01587 |
Three-Dimensional Structure
Both human and this compound are globular proteins characterized by a conserved four-α-helix bundle topology, a hallmark of the short-chain cytokine family.[1] The crystal structure of recombinant human GM-CSF has been resolved, revealing the spatial arrangement of these helices.
Table 2: Crystallographic Data for Human GM-CSF
| Feature | Human GM-CSF |
| PDB ID | 2GMF[11] |
| Resolution | ~1.9 - 2.4 Å[11] |
| Method | X-ray Diffraction[11] |
Glycosylation
Glycosylation is a critical post-translational modification that significantly contributes to the structural heterogeneity and biological activity of GM-CSF. The patterns of N-linked and O-linked glycosylation differ between the human and mouse proteins. This variability in glycosylation can affect protein folding, stability, and receptor binding affinity. The molecular weight of naturally occurring GM-CSF can vary significantly, ranging from 14 to 35 kDa, depending on the extent of glycosylation.[10]
Table 3: Glycosylation Sites in Human and this compound
| Glycosylation Type | Human GM-CSF | This compound |
| N-linked Glycosylation Sites | Asn27, Asn37[12] | Asn83, Asn92 |
| O-linked Glycosylation Sites | Ser7, Ser9, Thr10[12][13] | Ser22, Thr27 |
Note: Glycosylation site information for this compound is based on UniProt entry P01587 and may include predicted sites.
Receptor Binding and Affinity
The biological effects of GM-CSF are mediated through its interaction with a specific cell surface receptor, the GM-CSF receptor (GM-CSFR). The GM-CSFR is a heterodimer composed of a ligand-specific α-chain (CD116) and a common β-chain (βc or CD131) that is shared with the receptors for interleukin-3 (IL-3) and interleukin-5 (IL-5).[10]
The binding of GM-CSF to its receptor is a two-step process. The ligand first binds to the α-chain with low affinity, followed by the recruitment of the βc-chain to form a high-affinity ternary complex, which is essential for signal transduction. The species specificity of GM-CSF is determined by the interaction with the α-chain.
Table 4: Receptor Binding Affinities (Kd) of Human and this compound
| Affinity | Human GM-CSF | This compound |
| Low Affinity (to α-chain) | ~1-5 nM | ~1-3 nM |
| High Affinity (to αβc complex) | ~20-100 pM | ~30-100 pM |
Note: Kd values can vary depending on the cell type and experimental conditions.
Signaling Pathways
Upon binding of GM-CSF to its receptor, a cascade of intracellular signaling events is initiated, leading to cellular responses such as proliferation, differentiation, and activation. The primary signaling pathways activated by both human and this compound are highly conserved and include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Experimental Protocols
A variety of experimental techniques are employed to characterize the structural and functional properties of GM-CSF.
Amino Acid Sequence Analysis
Methodology:
-
Protein Purification: Recombinant human and this compound are expressed in a suitable expression system (e.g., E. coli, yeast, or mammalian cells) and purified using chromatographic techniques such as affinity chromatography and size-exclusion chromatography.
-
Edman Degradation: The purified protein is subjected to automated Edman degradation to determine the N-terminal amino acid sequence.
-
Mass Spectrometry: For full sequence coverage, the protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by mass spectrometry (LC-MS/MS). The peptide fragmentation data is then used to reconstruct the full amino acid sequence and compare it to the predicted sequence from the gene.
Glycosylation Analysis
Methodology:
-
Glycan Release: N-linked glycans are enzymatically released from the purified glycoprotein using Peptide-N-Glycosidase F (PNGase F). O-linked glycans can be released chemically via β-elimination.
-
Glycan Labeling and Purification: The released glycans are labeled with a fluorescent tag (e.g., 2-aminobenzamide) to facilitate detection. Labeled glycans are then purified from the reaction mixture.
-
Mass Spectrometry and HPLC Analysis: The purified, labeled glycans are analyzed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and high-performance liquid chromatography (HPLC) to determine their composition and structure.
Receptor Binding Affinity Measurement
Methodology:
-
Surface Plasmon Resonance (SPR): This is a powerful technique for real-time, label-free analysis of biomolecular interactions.
-
Immobilization: The GM-CSF receptor (either the α-chain alone or the αβc complex) is immobilized on a sensor chip.
-
Binding: A solution containing GM-CSF at various concentrations is flowed over the sensor surface, and the binding is monitored in real-time.
-
Dissociation: After the association phase, a buffer is flowed over the surface to monitor the dissociation of the GM-CSF from the receptor.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgrams, and the equilibrium dissociation constant (Kd) is calculated (Kd = kd/ka).
-
Conclusion
The structural differences between human and this compound are substantial, leading to a strict species specificity that has significant implications for preclinical research and therapeutic development. The variations in amino acid sequence, glycosylation patterns, and three-dimensional structure all contribute to the inability of these orthologs to cross-react with each other's receptors. A thorough understanding of these differences, as outlined in this guide, is essential for scientists to design and interpret experiments accurately, and to facilitate the successful translation of GM-CSF-based therapies from the laboratory to the clinic. Researchers must carefully consider the choice of recombinant GM-CSF and animal models to ensure the relevance and applicability of their findings to human physiology and disease.
References
- 1. Granulocyte-Macrophage Colony Stimulating Factor As an Indirect Mediator of Nociceptor Activation and Pain | Journal of Neuroscience [jneurosci.org]
- 2. Characterization and molecular features of the cell surface receptor for human granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biology of GM-CSF: regulation of production and interaction with its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological role of granulocyte macrophage colony-stimulating factor (GM-CSF) and macrophage colony-stimulating factor (M-CSF) on cells of the myeloid lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Granulocyte-macrophage colony-stimulating factor receptor - Wikipedia [en.wikipedia.org]
- 6. GM-CSF: A Double-Edged Sword in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative modes of GM-CSF receptor activation revealed using activated mutants of the common β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Granulocyte-macrophage colony-stimulating factor - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GM-CSF-Dependent Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. rcsb.org [rcsb.org]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Generating Bone Marrow-Derived Macrophages Using Mouse GM-CSF: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
This application note provides a detailed protocol for the generation of bone marrow-derived macrophages (BMDMs) from mice using Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). This method yields a population of macrophages with characteristics similar to alveolar and inflammatory macrophages. While cultures with GM-CSF can also produce dendritic cells, this guide focuses on enriching for and identifying the macrophage population.[1][2]
Introduction
Bone marrow-derived macrophages are a valuable primary cell model for studying macrophage biology, inflammation, immunology, and for screening potential therapeutic agents. Differentiation of bone marrow progenitor cells with GM-CSF gives rise to a distinct macrophage phenotype compared to those generated with Macrophage Colony-Stimulating Factor (M-CSF). GM-CSF-derived macrophages are often considered to have a more pro-inflammatory potential.[3] The protocol described here is based on established methods and provides a reproducible means of generating these cells for in vitro studies.[1][2] It is important to note that GM-CSF-driven bone marrow cultures are heterogeneous and will also contain a population of dendritic cells.[2][4][5]
Data Presentation
Table 1: Expected Yield and Purity of GM-CSF Derived Bone Marrow Cells
| Parameter | Expected Value | Notes |
| Initial Bone Marrow Progenitor Cells per Mouse | 3.5 x 10⁷ to 5 x 10⁷ | Yield can vary based on mouse strain and age.[6] |
| Final Non-adherent Cell Yield (per 10 cm dish) | 5 - 10 x 10⁶ cells on day 7 | The culture is usable from days 7 to 10.[1] |
| Final Adherent Cell Yield (per 10 cm dish) | Variable, typically lower than non-adherent fraction | Adherent cells are more likely to be macrophages. |
| Purity of Macrophage Population (F4/80high, MHCIIlow) | Variable, dependent on GM-CSF concentration and culture day | Higher GM-CSF concentrations can favor macrophage differentiation.[7] |
Table 2: Recommended GM-CSF Concentrations and Culture Timelines
| Parameter | Recommendation | Rationale |
| GM-CSF Concentration | 10 - 40 ng/mL | Concentration can influence the ratio of macrophages to dendritic cells.[1][7] |
| Initial Seeding Density | 2 x 10⁶ cells per 10 cm dish in 10 mL of media | Optimal density for differentiation. |
| Culture Duration | 7 - 10 days | Cells are typically harvested within this window for optimal macrophage characteristics.[1] |
| Media Change | Half-media change on day 3 and day 6 | Replenishes nutrients and cytokines. |
Experimental Protocols
Materials
-
Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant mouse GM-CSF (carrier-free).
-
Phosphate-buffered saline (PBS), sterile.
-
70% Ethanol.
-
ACK lysis buffer (optional, for red blood cell lysis).
-
Sterile surgical instruments (scissors, forceps).
-
Syringes (10 mL) and needles (25G).
-
50 mL conical tubes.
-
10 cm non-tissue culture treated petri dishes.
-
Cell scraper.
-
Hemocytometer or automated cell counter.
Protocol for Isolation and Culture of Bone Marrow Cells
-
Euthanasia and Dissection: Euthanize a 6-12 week old mouse via an approved method. Spray the mouse thoroughly with 70% ethanol to sterilize the fur. Under sterile conditions in a laminar flow hood, make a midline incision through the skin of the abdomen and peel the skin back to expose the hind limbs.
-
Bone Isolation: Carefully dissect the femur and tibia from both hind limbs, removing as much muscle and connective tissue as possible. Place the isolated bones in a petri dish containing sterile PBS on ice.
-
Bone Marrow Flushing: Cut off the ends of the femur and tibia with sterile scissors. Using a 10 mL syringe fitted with a 25G needle, flush the bone marrow from the bones with complete RPMI-1640 medium into a 50 mL conical tube. Repeat until the bones appear white.
-
Cell Suspension Preparation: Gently pipette the bone marrow suspension up and down to break up any cell clumps.
-
(Optional) Red Blood Cell Lysis: If a significant number of red blood cells are present, pellet the cells by centrifugation (300 x g for 5 minutes). Resuspend the pellet in 1-2 mL of ACK lysis buffer and incubate for 1-2 minutes at room temperature. Add 10 mL of complete RPMI-1640 to quench the lysis and centrifuge again.
-
Cell Counting and Seeding: Resuspend the cell pellet in a known volume of complete RPMI-1640. Perform a cell count using a hemocytometer or automated cell counter.
-
Cell Culture: Seed 2 x 10⁶ bone marrow cells into a 10 cm non-tissue culture treated petri dish in 10 mL of complete RPMI-1640 medium supplemented with 20 ng/mL of recombinant this compound.
-
Incubation and Feeding: Incubate the cells at 37°C in a 5% CO₂ incubator. On day 3, add 5 mL of fresh complete RPMI-1640 with 20 ng/mL GM-CSF to the dish. On day 6, perform a half-media change by carefully removing 7.5 mL of the culture medium and replacing it with 7.5 mL of fresh complete RPMI-1640 containing 20 ng/mL GM-CSF.
-
Harvesting Macrophages: Between days 7 and 10, the cells are ready for harvesting. The culture will contain both adherent and non-adherent cells.[1]
-
Non-adherent and loosely adherent cells: Gently collect the culture supernatant, which contains non-adherent and loosely adherent cells (a mix of macrophages and dendritic cells).
-
Adherent cells: To harvest the strongly adherent macrophage population, wash the plate with PBS, then add 5 mL of cold PBS and incubate at 4°C for 10-15 minutes. Gently scrape the cells using a cell scraper.
-
-
Cell Characterization: The resulting cell population should be characterized to confirm the macrophage phenotype.
Quality Control and Characterization
-
Morphology: Observe the cells under a microscope. Macrophages will appear as large, adherent, and often round or "fried-egg" shaped cells.
-
Flow Cytometry: Stain cells with fluorescently-labeled antibodies against macrophage and dendritic cell surface markers. GM-CSF-derived macrophages are typically characterized as F4/80high, MHCIIlow, CD11bhigh, and CD11c+.[4][5] Dendritic cells in the same culture will be F4/80low and MHCIIhigh.[4][5]
-
Functional Assays:
-
Phagocytosis: Assess the ability of the cells to phagocytose particles such as fluorescently labeled beads or bacteria. GM-CSF-derived macrophages exhibit high phagocytic activity.[4][5]
-
Cytokine Production: Stimulate the cells with lipopolysaccharide (LPS) and measure the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5]
-
Mandatory Visualizations
GM-CSF Signaling Pathway in Macrophage Differentiation
References
- 1. Generation and Identification of GM-CSF Derived Alveolar-like Macrophages and Dendritic Cells From Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation and Identification of GM-CSF Derived Alveolar-like Macrophages and Dendritic Cells From Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GM-CSF Grown Bone Marrow Derived Cells Are Composed of Phenotypically Different Dendritic Cells and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GM-CSF Grown Bone Marrow Derived Cells Are Composed of Phenotypically Different Dendritic Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Differentiation of Mouse Bone Marrow-Derived Dendritic Cells using GM-CSF and IL-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are the most potent antigen-presenting cells and play a crucial role in initiating and regulating innate and adaptive immune responses. Their ability to activate naïve T cells makes them a key target in the development of vaccines and immunotherapies. A common and well-established method for generating DCs in vitro for research purposes is the differentiation of mouse bone marrow precursor cells using a combination of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4). This protocol provides a detailed, step-by-step guide for the generation of bone marrow-derived dendritic cells (BMDCs), along with expected yields and phenotypic characterization.
GM-CSF is essential for the differentiation and survival of DC progenitors, while IL-4 promotes the development of immature DCs and inhibits the overgrowth of macrophages.[1][2] This combination drives the differentiation of bone marrow monocytes into a population of cells with the characteristic morphology and surface marker expression of immature DCs.[3] Subsequent maturation can be induced by various stimuli, such as lipopolysaccharide (LPS) or TNF-α.[4][5]
Experimental Protocol
This protocol outlines the necessary steps for isolating mouse bone marrow cells and differentiating them into dendritic cells over a period of 7 to 10 days.
Materials and Reagents
-
70% Ethanol
-
Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 IU/mL Penicillin, and 100 µg/mL Streptomycin.[4][6]
-
Recombinant mouse GM-CSF (carrier-free)
-
Recombinant mouse IL-4 (carrier-free)
-
ACK Lysing Buffer (optional, for red blood cell lysis)
-
Trypan Blue solution
-
Sterile dissection tools (scissors, forceps)
-
Syringes (25-27 gauge needle) and needles
-
Petri dishes (100 mm) or 6-well plates
-
Cell scraper
-
Centrifuge tubes (15 mL and 50 mL)
-
Hemocytometer or automated cell counter
Procedure
Day 0: Isolation of Bone Marrow Progenitors
-
Humanely euthanize the mouse according to approved institutional guidelines.
-
Sterilize the mouse by spraying with 70% ethanol.
-
Carefully dissect the femurs and tibias, removing all muscle and connective tissue.
-
Place the cleaned bones in a petri dish containing sterile PBS or RPMI-1640 on ice.
-
In a sterile cell culture hood, cut the ends of the bones with sterile scissors.
-
Flush the bone marrow from the bones using a 25-27 gauge needle and a syringe filled with complete RPMI-1640 medium into a sterile 50 mL centrifuge tube.
-
Create a single-cell suspension by gently pipetting the bone marrow clumps up and down.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
(Optional) If significant red blood cell contamination is present, resuspend the cell pellet in ACK Lysing Buffer for 2-3 minutes at room temperature, then neutralize with an excess of complete RPMI-1640 medium.
-
Centrifuge the cells again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer and Trypan Blue to assess viability. A single mouse typically yields 2.5-5 x 10^7 bone marrow cells.[5][6]
-
Seed the cells in 100 mm petri dishes or 6-well plates at a density of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 20 ng/mL of recombinant this compound and 10 ng/mL of recombinant mouse IL-4.[5][6][7]
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
Day 3: Media Change
-
Gently swirl the plates to bring non-adherent cells into suspension.
-
Carefully remove approximately half of the culture medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete RPMI-1640 medium containing 20 ng/mL GM-CSF and 10 ng/mL IL-4.
-
Add this fresh medium back to the original culture plate.
Day 6: Media Change and Cell Harvest (Optional)
-
Observe the cells under a microscope. Small, semi-adherent clusters of developing DCs should be visible.
-
Repeat the media change as described for Day 3.
Day 7-10: Harvest of Immature Dendritic Cells
-
Gently collect the non-adherent and loosely adherent cells by pipetting the medium over the surface of the plate. These are the differentiated dendritic cells.[8]
-
The cells can be further purified by positive selection for CD11c+ cells if a higher purity is required.
-
The harvested cells are now considered immature dendritic cells and are ready for downstream applications, such as maturation, antigen pulsing, or phenotyping by flow cytometry.
Data Presentation
The following tables summarize the expected quantitative data from the differentiation protocol.
Table 1: Recommended Culture Parameters
| Parameter | Recommended Value | Reference(s) |
| Seeding Density | 1-2 x 10^6 cells/mL | [6][7] |
| GM-CSF Concentration | 10-20 ng/mL | [6][9] |
| IL-4 Concentration | 5-10 ng/mL | [6][8] |
| Culture Duration | 7-10 days | [9] |
Table 2: Expected Cell Yield and Purity
| Parameter | Expected Outcome | Reference(s) |
| Total BM Cells per Mouse | 2.5 - 5 x 10^7 | [5][6] |
| Differentiated DC Yield per Mouse | 2.7 - 5 x 10^7 CD11c+ cells | [6][9] |
| Purity of CD11c+ Cells | 80-95% | [9] |
Table 3: Phenotypic Characterization of Differentiated BMDCs
| Surface Marker | Expression on Immature DCs | Expression on Mature DCs | Reference(s) |
| CD11c | High | High | [6][9] |
| MHC Class II | Low to Intermediate | High | [6][9] |
| CD80 | Low | High | [6][9] |
| CD86 | Low | High | [6][7] |
| CD40 | Low | High | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for generating bone marrow-derived dendritic cells.
Signaling Pathways in DC Differentiation
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Mouse Monocyte-Derived Dendritic Cell Differentiation Recombinant Protein Bundle (rm GM-CSF/rm IL-4) [fujifilmbiosciences.fujifilm.com]
- 4. Generation of Bone Marrow Derived Murine Dendritic Cells for Use in 2-photon Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Culture and Identification of Mouse Bone Marrow-Derived Dendritic Cells and Their Capability to Induce T Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the generation of mature bone marrow-derived dendritic cells in vitro: a factorial study design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Bone Marrow–Derived Dendritic Cells (BMDC) Generation for Antigen Presentation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Economical and Efficient Protocol for Isolating and Culturing Bone Marrow-derived Dendritic Cells from Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioassay of Mouse GM-CSF Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granulocyte-macrophage colony-stimulating factor (GM-CSF) is a pleiotropic cytokine that plays a crucial role in the proliferation, differentiation, and activation of hematopoietic cells of the myeloid lineage.[1][2][3][4][5] It stimulates the production of neutrophils, eosinophils, and monocytes from bone marrow progenitor cells and enhances the effector functions of mature myeloid cells, thereby bridging innate and adaptive immunity.[1][2][3][4][5] Given its significance in both homeostasis and various pathological conditions, including inflammatory diseases and cancer, accurate measurement of the biological activity of mouse GM-CSF is essential for basic research, preclinical studies, and the quality control of recombinant proteins.
These application notes provide detailed protocols for robust and reproducible in vitro bioassays to quantify the activity of this compound using factor-dependent cell lines. The primary principle of these assays is the dose-dependent proliferation of specific myeloid progenitor cell lines that require GM-CSF for their growth and survival.
Principle of the Bioassay
The bioactivity of this compound is determined by its ability to stimulate the proliferation of murine myeloid cell lines, such as NFS-60 or FDC-P1. These cells are dependent on GM-CSF (or other specific cytokines like IL-3) for survival and proliferation.[6][7] In the absence of the growth factor, these cells undergo apoptosis. When cultured with varying concentrations of this compound, the cells proliferate in a dose-dependent manner. This proliferation can be quantified using various methods, most commonly through metabolic assays that measure the conversion of a substrate into a colored or fluorescent product by metabolically active cells. The resulting dose-response curve is used to calculate the half-maximal effective concentration (EC₅₀), which is a measure of the potency of the GM-CSF sample.
Key Signaling Pathways
GM-CSF binding to its receptor (GM-CSFR), a heterodimer composed of an alpha subunit (GMRα) and a common beta subunit (βc) shared with IL-3 and IL-5 receptors, initiates a cascade of intracellular signaling events.[8][9][10][11] The key pathways activated include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the Ras/mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1][8] The JAK2/STAT5 pathway is a major signaling route for GM-CSF, leading to the regulation of genes involved in cell proliferation and survival.[8][12][13][14][15]
Caption: GM-CSF Signaling Pathway.
Experimental Protocols
Two common cell lines for measuring this compound activity are the NFS-60 and FDC-P1 cell lines. Both are of murine origin and their proliferation is dependent on GM-CSF.
Protocol 1: NFS-60 Cell Proliferation Bioassay
The NFS-60 cell line is a murine myeloblastic cell line that is responsive to this compound.[6][7]
Materials:
-
NFS-60 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Recombinant this compound standard
-
Test samples of this compound
-
96-well flat-bottom microplates
-
Cell viability reagent (e.g., MTT, XTT, or Resazurin)
-
Solubilization buffer (for MTT assay)
-
Plate reader
Cell Culture and Maintenance:
-
Culture NFS-60 cells in RPMI-1640 supplemented with 10% FBS and a maintenance concentration of mouse IL-3 (e.g., 1 ng/mL) as they are IL-3 dependent.[6]
-
Maintain cell cultures in suspension at a density between 3 x 10⁵ and 1 x 10⁶ cells/mL.[6]
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
Assay Protocol:
-
Cell Preparation: Twenty-four hours before the assay, wash the NFS-60 cells three times with cytokine-free medium to remove any residual growth factors. Resuspend the cells in assay medium (RPMI-1640 with 2% FBS) and starve them for 24 hours.[16][17]
-
Seeding: After starvation, determine cell viability and density. Seed the cells into a 96-well plate at a density of approximately 35,000 cells/well in a volume of 50 µL of assay medium.[16][17]
-
Standard and Sample Preparation: Prepare a serial dilution of the this compound standard, typically ranging from 0.01 pg/mL to 1000 pg/mL.[16][17] Prepare dilutions of the test samples in the same assay medium.
-
Treatment: Add 50 µL of the standard or sample dilutions to the appropriate wells. Include wells with cells only (negative control) and medium only (blank).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[16][17]
-
Quantification of Proliferation:
-
XTT Assay: Add 50 µL of XTT reagent to each well and incubate for 4 hours. Measure the absorbance at 450 nm.[16][17]
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and incubate overnight. Measure the absorbance at 570 nm.[18]
-
-
Data Analysis: Subtract the blank absorbance from all readings. Plot the absorbance against the log of the GM-CSF concentration. Use a four-parameter logistic curve fit to determine the EC₅₀ value.
Protocol 2: FDC-P1 Cell Proliferation Bioassay
The FDC-P1 cell line is another murine myeloid progenitor cell line commonly used for this compound bioassays.[2][3][19][20]
Materials:
-
FDC-P1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
2-Mercaptoethanol
-
Recombinant this compound standard
-
Test samples of this compound
-
96-well flat-bottom microplates
-
Cell viability reagent (e.g., Resazurin or a fluorometric assay)
-
Plate reader
Cell Culture and Maintenance:
-
Culture FDC-P1 cells in RPMI-1640 supplemented with 10% FBS, 50 µM 2-Mercaptoethanol, and a maintenance concentration of this compound or IL-3.
-
Maintain cells in suspension culture.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
Assay Protocol:
-
Cell Preparation: Similar to the NFS-60 protocol, wash the FDC-P1 cells three times with cytokine-free medium and resuspend in assay medium (e.g., RPMI-1640 with 1-2% FBS and 50 µM 2-Mercaptoethanol). Starve the cells for 4-6 hours.
-
Seeding: Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in a volume of 50 µL.
-
Standard and Sample Preparation: Prepare serial dilutions of the this compound standard and test samples in assay medium.
-
Treatment: Add 50 µL of the standard or sample dilutions to the wells.
-
Incubation: Incubate the plate for 48 to 91 hours at 37°C in a 5% CO₂ incubator.[20]
-
Quantification of Proliferation: Use a suitable viability reagent. For example, a fluorometric assay can be used to measure cell proliferation.[20]
-
Data Analysis: Analyze the data as described for the NFS-60 assay to determine the EC₅₀.
Experimental Workflow
Caption: Workflow for GM-CSF Proliferation Bioassay.
Data Presentation
The biological activity of this compound is typically expressed as an EC₅₀ value, which is the concentration of the cytokine that induces 50% of the maximal response in the bioassay. The specific activity can be calculated from the EC₅₀ and is often expressed in units/mg.
| Parameter | FDC-P1 Cell Line | NFS-60 Cell Line | Reference |
| Typical EC₅₀ | < 50 pg/mL | Responsive to mGM-CSF | [4][19][20] |
| Specific Activity | ~2 x 10⁷ units/mg | Not specified | [19] |
Note: EC₅₀ values can vary between laboratories and with different batches of reagents and cells. It is crucial to run a standard curve with a reference standard for each assay.
References
- 1. This compound Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. stemcell.com [stemcell.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. NFS-60 Cells [cytion.com]
- 7. Bipotential murine hemopoietic cell line (NFS-60) that is responsive to IL-3, GM-CSF, G-CSF, and erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The transcription factors STAT5A/B regulate GM-CSF–mediated granulopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | GM-CSF-Dependent Inflammatory Pathways [frontiersin.org]
- 10. GM-CSF-Dependent Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Granulocyte-macrophage colony-stimulating factor (GM-CSF)-induced STAT5 activation and target-gene expression during human monocyte/macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | GM-CSF-activated STAT5A regulates macrophage functions and inflammation in atherosclerosis [frontiersin.org]
- 14. GM-CSF-activated STAT5A regulates macrophage functions and inflammation in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. M-CSF and GM-CSF regulation of STAT5 activation and DNA binding in myeloid cell differentiation is disrupted in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimizing Granulocyte Colony-Stimulating Factor Transcript for Enhanced Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Item - Cell proliferation assay of purified hGCSF using the M-NFS-60 cell line. - Public Library of Science - Figshare [plos.figshare.com]
- 19. cellgs.com [cellgs.com]
- 20. stemcell.com [stemcell.com]
Application Notes and Protocols for Mouse GM-CSF ELISA Kit with Serum Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the quantitative determination of mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) in serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Introduction
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) is a pleiotropic cytokine that plays a crucial role in the regulation of hematopoiesis and immune responses.[1][2] It stimulates the proliferation and differentiation of hematopoietic stem cells into granulocytes and monocytes.[2] GM-CSF is secreted by various cell types, including T cells, macrophages, and endothelial cells, and is involved in inflammatory processes.[2] Accurate quantification of mouse GM-CSF in serum is essential for preclinical research in immunology, oncology, and inflammatory diseases.
Principle of the Assay
This ELISA kit employs the sandwich ELISA technique. A microplate is pre-coated with a monoclonal antibody specific for this compound. Standards and samples are pipetted into the wells, and the immobilized antibody binds any this compound present. After washing, a biotin-conjugated polyclonal antibody specific for this compound is added. Following another wash, avidin conjugated to Horseradish Peroxidase (HRP) is added to the wells. A substrate solution is then added, which develops color in proportion to the amount of this compound bound in the initial step. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is prepared from seven this compound standard dilutions, and the concentration of this compound in the samples is determined by interpolating the absorbance values.[3][4][5]
GM-CSF Signaling Pathway
GM-CSF initiates its biological effects by binding to a specific cell surface receptor, which is a heterodimer composed of an alpha (α) and a beta (β) subunit.[6] This binding triggers a cascade of intracellular signaling events, primarily through the JAK/STAT and MAPK pathways, leading to changes in gene expression that regulate cell survival, proliferation, and differentiation.[1][7][8]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Granulocyte-macrophage colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 3. labrecon.in [labrecon.in]
- 4. ardentbio.com [ardentbio.com]
- 5. This compound(Granulocyte-Macrophage Colony Stimulating Factor) ELISA Kit - Elabscience® [elabscience.com]
- 6. The granulocyte-macrophage colony-stimulating factor receptor: linking its structure to cell signaling and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | GM-CSF-Dependent Inflammatory Pathways [frontiersin.org]
- 8. Signal transduction pathways induced by GM-CSF in microglia: significance in the control of proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Recombinant Mouse GM-CSF: Application Notes and Protocols for Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) is a critical cytokine that plays a pivotal role in the proliferation, differentiation, and activation of hematopoietic progenitor cells, particularly those of the granulocytic and monocytic lineages.[1][2] Recombinant mouse GM-CSF (mGM-CSF) is an invaluable tool in immunology, hematology, and cancer research, where it is used to generate dendritic cells, macrophages, and granulocytes for various in vitro and in vivo studies.[3] This document provides detailed application notes and protocols for the expression and purification of recombinant mGM-CSF.
Application Notes
Biological Activity: Recombinant mGM-CSF stimulates the formation of granulocyte, macrophage, and eosinophil colonies from bone marrow progenitor cells.[4] It also enhances the effector functions of mature myeloid cells, such as phagocytosis, and plays a role in modulating the immune response.[3] The biological activity of recombinant mGM-CSF is typically assessed by its ability to induce the proliferation of factor-dependent cell lines, such as FDC-P1 or DA3 mouse myeloma cells.[1][4][5]
Applications:
-
In vitro generation of dendritic cells (DCs), macrophages, and granulocytes: mGM-CSF is a key cytokine used in protocols to differentiate bone marrow cells into these myeloid populations for immunological studies.[3]
-
Hematopoietic stem and progenitor cell research: It is used to support the growth and differentiation of myeloid progenitors in colony-forming unit (CFU) assays.[1][2]
-
Immunotherapy and vaccine development: mGM-CSF can be used as an adjuvant to enhance immune responses to vaccines.
-
Studies of inflammatory and autoimmune diseases: Given its role in activating myeloid cells, mGM-CSF is studied in the context of diseases like rheumatoid arthritis.[6]
Structural Characteristics: this compound is a monomeric glycoprotein with a predicted molecular mass of approximately 14.3 kDa, consisting of 125 amino acids.[1][4][7] When expressed in eukaryotic systems, it can be glycosylated, leading to a higher apparent molecular weight on SDS-PAGE (around 22 kDa).
Quantitative Data Summary
The following tables summarize typical quantitative data for recombinant this compound expressed in different systems.
Table 1: Expression System Comparison
| Expression System | Typical Yield | Post-Translational Modifications | Advantages | Disadvantages |
| E. coli | High (up to 10% of total cellular protein)[8] | None (non-glycosylated) | High yield, cost-effective, rapid expression. | Protein often forms inclusion bodies requiring refolding, lack of glycosylation may affect some biological functions. |
| Yeast (Pichia pastoris) | High (up to 760 mg/L reported for this compound)[9] | Glycosylation (may differ from mammalian) | High yield, capable of post-translational modifications, scalable. | Hyper-glycosylation can occur, which may alter protein function. |
| Insect Cells (Baculovirus) | High (up to 500 mg/L)[10] | Glycosylation similar to mammalian cells | High expression levels, proper protein folding and disulfide bond formation.[10] | More complex and time-consuming than prokaryotic systems. |
| Mammalian Cells (e.g., CHO) | Lower than microbial systems | Mammalian-like glycosylation and folding | Produces protein with native-like post-translational modifications, ensuring high biological activity.[2] | Lower yield, more expensive, slower process. |
Table 2: Purity and Activity Data
| Parameter | E. coli Expressed | Mammalian (CHO) Expressed |
| Purity | ≥95%[1][4] | ≥95%[2] |
| Endotoxin Level | ≤1.0 EU/µg[4] | Typically low |
| Biological Activity (ED₅₀) | 3 - 50 pg/mL[1][4] | < 50 pg/mL[2] |
| Specific Activity | >2 x 10⁷ units/mg[4][11] | Not always reported, but comparable to E. coli expressed |
| Molecular Weight (SDS-PAGE) | ~14 kDa[1][7] | ~14.2 kDa (predicted), may appear higher due to glycosylation[2] |
Signaling Pathway
GM-CSF initiates intracellular signaling by binding to its heterodimeric receptor, which consists of a GM-CSF-specific α subunit (GMRα) and a common β subunit (βc) that is shared with the receptors for IL-3 and IL-5.[1][12][13] This binding event triggers the activation of several key signaling cascades, including the JAK/STAT, MAPK, and PI3K/Akt pathways, which collectively regulate cell survival, proliferation, and differentiation.[12][13][14]
Caption: GM-CSF Signaling Pathway.
Experimental Workflow
The general workflow for producing recombinant mGM-CSF involves several key stages, from gene cloning to final protein purification and validation.
References
- 1. stemcell.com [stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. cellgs.com [cellgs.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Frontiers | GM-CSF-Dependent Inflammatory Pathways [frontiersin.org]
- 7. This compound Recombinant Protein (BMS325) [thermofisher.com]
- 8. Recombinant murine GM-CSF from E. coli has biological activity and is neutralized by a specific antiserum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soluble Prokaryotic Overexpression and Purification of Human GM-CSF Using the Protein Disulfide Isomerase b′a′ Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insect Cell–Based Protein Expression — Protein Expression Handbook | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Hematopoietic Stem Cell Mobilization Using Mouse GM-CSF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic stem cell (HSC) mobilization is the process by which HSCs are induced to egress from the bone marrow niche into the peripheral circulation, allowing for their collection for various therapeutic and research purposes. While Granulocyte Colony-Stimulating Factor (G-CSF) is the most commonly used and potent agent for HSC mobilization, Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) has also been investigated for its role in hematopoiesis and cell mobilization.[1][2] These application notes provide a comprehensive overview of the use of mouse GM-CSF for in vivo HSC mobilization, including detailed protocols, comparative data, and visualization of the underlying biological processes.
It is important to note that while GM-CSF is a key cytokine in myelopoiesis, its efficacy as a single agent for mobilizing HSCs in mice is considered limited compared to G-CSF.[2][3] Several studies indicate that GM-CSF alone does not induce significant mobilization of hematopoietic stem and progenitor cells (HSPCs).[3] However, it has been studied in combination with other factors, where it may play a synergistic role.[4][5]
Data Presentation: Comparative Efficacy of GM-CSF and G-CSF
The following tables summarize the comparative efficacy of GM-CSF and G-CSF for HSC mobilization in mice, based on available literature. It is widely accepted that G-CSF is a more potent mobilizing agent than GM-CSF when used as a single agent.[2]
| Mobilizing Agent | Typical Daily Dosage (mouse) | Typical Duration | Relative Mobilization Efficacy (Peripheral Blood HSPCs) | References |
| Control (Saline) | N/A | 5-7 days | Baseline | [6] |
| This compound | 5-10 µg/kg/day | 5-7 days | Low to negligible increase over baseline | [2][3] |
| Mouse G-CSF | 10-250 µg/kg/day | 4-8 days | Significant increase over baseline | [4][7][8] |
HSPCs: Hematopoietic Stem and Progenitor Cells
| Parameter | GM-CSF | G-CSF | Notes | References |
| Peripheral Blood CD34+ cell yield | Lower | Higher | G-CSF is clinically the standard for maximizing CD34+ cell mobilization. | [2] |
| Effect on Myelopoiesis | Promotes differentiation of granulocyte/macrophage progenitors | Primarily promotes granulocyte proliferation and maturation | Both are key regulators of myeloid cell development. | [1] |
| Synergistic Potential | Can synergize with G-CSF and other agents | Standard agent, often used in combination with chemotherapy or other mobilizing agents | The combination of G-CSF and GM-CSF has been explored to potentially enhance mobilization or alter graft composition. | [4][5] |
Experimental Protocols
Protocol 1: In Vivo Hematopoietic Stem Cell Mobilization in Mice
This protocol describes a general procedure for HSC mobilization in mice using GM-CSF. For comparative studies, a parallel group of mice should be treated with G-CSF.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Recombinant this compound
-
Recombinant mouse G-CSF (for comparative group)
-
Sterile, pyrogen-free saline
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized this compound and G-CSF in sterile saline to a final concentration of 100 µg/mL.
-
Further dilute the stock solutions in sterile saline to the desired final injection concentration. A common dosage for G-CSF is 250 µg/kg/day, and a comparable dose for GM-CSF can be used for initial studies.[8]
-
-
Administration:
-
Peripheral Blood Collection:
-
On the day following the final cytokine injection, collect peripheral blood from the mice. Common methods include retro-orbital bleeding or cardiac puncture (as a terminal procedure).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) to prevent clotting.
-
-
Enumeration of Mobilized HSPCs:
-
Proceed with Protocol 2 for flow cytometric analysis of LSK cells and/or Protocol 3 for Colony-Forming Unit (CFU) assays.
-
Protocol 2: Flow Cytometric Analysis of Mobilized LSK Cells
This protocol outlines the procedure for identifying and quantifying Lineage-negative, Sca-1-positive, c-Kit-positive (LSK) cells, a population enriched for HSPCs, in mouse peripheral blood.
Materials:
-
Peripheral blood collected in EDTA
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
Fluorescently conjugated antibodies:
-
Lineage cocktail (e.g., anti-CD3e, -B220, -Gr-1, -Mac-1, -Ter119)
-
Anti-mouse Sca-1 (Ly-6A/E)
-
Anti-mouse c-Kit (CD117)
-
-
Flow cytometer
Procedure:
-
RBC Lysis:
-
Lyse red blood cells from the peripheral blood sample using an appropriate RBC lysis buffer according to the manufacturer's instructions.
-
Centrifuge the remaining cells and wash with PBS.
-
-
Antibody Staining:
-
Resuspend the cell pellet in a staining buffer (e.g., PBS with 2% FBS).
-
Add the lineage cocktail, anti-Sca-1, and anti-c-Kit antibodies at predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with staining buffer to remove unbound antibodies.
-
-
Flow Cytometry:
-
Resuspend the final cell pellet in staining buffer.
-
Acquire events on a flow cytometer.
-
Gate on the lineage-negative population, and then further gate on Sca-1 and c-Kit double-positive cells to identify the LSK population.
-
Calculate the number of LSK cells per microliter of peripheral blood.
-
Protocol 3: Colony-Forming Unit (CFU) Assay
The CFU assay is a functional assay to quantify hematopoietic progenitor cells based on their ability to form colonies in semi-solid media.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from collected blood
-
Methylcellulose-based medium containing appropriate cytokines (e.g., SCF, IL-3, IL-6, EPO)
-
35 mm culture dishes
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from the peripheral blood sample using density gradient centrifugation.
-
Count the viable cells.
-
-
Plating:
-
Add a known number of PBMCs to the methylcellulose-based medium.
-
Vortex thoroughly to ensure a homogenous cell suspension.
-
Dispense the cell-media mixture into 35 mm culture dishes using a syringe with a blunt-end needle.
-
-
Incubation:
-
Place the culture dishes in a humidified incubator at 37°C and 5% CO₂ for 7-14 days.
-
-
Colony Scoring:
-
After the incubation period, enumerate and classify the hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope based on their morphology.
-
Calculate the number of CFUs per milliliter of peripheral blood.[9]
-
Visualizations
GM-CSF Signaling Pathway in Hematopoietic Cells
Caption: GM-CSF signaling cascade in hematopoietic cells.
Experimental Workflow for In Vivo HSC Mobilization
Caption: Workflow for HSC mobilization and analysis.
Logical Relationship of HSC Mobilization from the Bone Marrow Niche
Caption: HSC mobilization from the bone marrow niche.
References
- 1. G‐CSF/GM‐CSF‐induced hematopoietic dysregulation in the progression of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GM-CSF Enhances Mobilization of Bone Marrow Mesenchymal Stem Cells via a CXCR4-Medicated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the efficacy of hematopoietic stem cell mobilization regimens: a systematic review and network meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized comparison of G-CSF + GM-CSF vs G-CSF alone for mobilization of peripheral blood stem cells: effects on hematopoietic recovery after high-dose chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo administration of granulocyte colony-stimulating factor (G-CSF), granulocyte-macrophage CSF, interleukin-1 (IL-1), and IL-4, alone and in combination, after allogeneic murine hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mobilization of Hematopoietic Stem/Progenitor Cells: General Principles and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Stem Cell Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The Mouse Colony Forming Cell (CFC) Assay using Methylcellulose-based Media: R&D Systems [rndsystems.com]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the GM-CSF Gene in Mouse Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Granulocyte-macrophage colony-stimulating factor (GM-CSF), encoded by the Csf2 gene in mice, is a pleiotropic cytokine that plays a crucial role in the proliferation, differentiation, and activation of myeloid cells. It is implicated in various physiological and pathological processes, including hematopoiesis, inflammation, and autoimmune diseases. The ability to precisely manipulate the expression of GM-CSF is essential for studying its biological functions and for the development of novel therapeutic strategies. The CRISPR-Cas9 system has emerged as a powerful tool for genome editing, enabling the targeted knockout of specific genes with high efficiency and specificity.
These application notes provide detailed protocols for the CRISPR-Cas9 mediated knockout of the GM-CSF gene in mouse cells. We cover methodologies for single guide RNA (sgRNA) design, delivery of CRISPR-Cas9 components via ribonucleoprotein (RNP) electroporation and lentiviral transduction, and subsequent validation of gene knockout at the protein level.
Data Presentation
Table 1: Validated sgRNA Sequence for Mouse GM-CSF (Csf2) Gene
| Target Gene | sgRNA Sequence (5' - 3') | Target Exon | Reference |
| Mouse Csf2 | GACCTGCCTACAGACCCGCC | Exon 3 | [1] |
Table 2: Representative GM-CSF Knockout Efficiency in Mouse Cells
| Cell Type | Delivery Method | sgRNA | Knockout Efficiency (%) | Validation Method | Reference |
| Mouse CAR-T Cells | Lentiviral Transduction | GACCTGCCTACAGACCCGCC | 60 - 70 | Whole Exome Sequencing | [1] |
| Mouse Myeloid Cells | RNP Electroporation | Pooled sgRNAs | >90 | Flow Cytometry | [2] |
Experimental Protocols
Protocol 1: sgRNA Design and Preparation
-
sgRNA Design:
-
Utilize online design tools such as CRISPOR or GenScript's gRNA design tool to identify potential sgRNA sequences targeting the mouse Csf2 gene (NCBI Gene ID: 12981).
-
Prioritize sgRNAs that target early exons to maximize the likelihood of generating a loss-of-function mutation.
-
Select sgRNAs with high on-target scores and low off-target predictions. The validated sequence GACCTGCCTACAGACCCGCC targeting exon 3 is a recommended starting point.[1]
-
-
sgRNA Synthesis:
-
sgRNAs can be chemically synthesized or generated by in vitro transcription.
-
For in vitro transcription, a DNA template containing a T7 promoter, the 20-nucleotide sgRNA sequence, and a scaffold sequence is required.
-
Use a high-fidelity DNA polymerase for the generation of the DNA template.
-
Perform in vitro transcription using a T7 RNA polymerase kit.
-
Purify the resulting sgRNA using a suitable RNA purification kit.
-
Protocol 2: CRISPR-Cas9 Delivery via RNP Electroporation
This method is suitable for a variety of mouse cell types, including primary myeloid cells, and offers a DNA-free editing approach.
-
Cell Preparation:
-
Culture mouse cells (e.g., bone marrow-derived macrophages, immortalized macrophage cell lines like RAW 264.7) under standard conditions.
-
Harvest cells in the exponential growth phase.
-
Wash the cells with sterile PBS and count them to determine the cell density.
-
-
RNP Complex Formation:
-
For each reaction, mix purified Cas9 nuclease protein and the synthesized sgRNA. A molar ratio of 1:1.2 (Cas9:sgRNA) is a good starting point.
-
Incubate the mixture at room temperature for 10-20 minutes to allow the formation of the RNP complex.
-
-
Electroporation:
-
Resuspend the prepared cells in a suitable electroporation buffer at the desired concentration.
-
Add the pre-formed RNP complexes to the cell suspension.
-
Transfer the mixture to an electroporation cuvette.
-
Use an electroporation system (e.g., Neon™ Transfection System) with optimized parameters for the specific mouse cell line.
-
Immediately after electroporation, transfer the cells to pre-warmed culture medium.
-
-
Post-Electroporation Culture:
-
Culture the cells for 48-72 hours to allow for gene editing to occur.
-
Proceed with validation experiments.
-
Protocol 3: CRISPR-Cas9 Delivery via Lentiviral Transduction
This method is suitable for creating stable knockout cell lines.
-
Lentiviral Vector Construction:
-
Clone the designed sgRNA sequence into a lentiviral vector that also expresses Cas9. All-in-one vectors containing both the Cas9 and sgRNA expression cassettes are commercially available.
-
-
Lentivirus Production:
-
Co-transfect the lentiviral vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line such as HEK293T.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles using ultracentrifugation or a commercially available concentration reagent.
-
-
Lentiviral Transduction:
-
Plate the target mouse cells at an appropriate density.
-
Add the concentrated lentivirus to the cells at various multiplicities of infection (MOI) in the presence of polybrene (8 µg/mL).
-
Incubate the cells with the virus for 24 hours.
-
Replace the virus-containing medium with fresh culture medium.
-
-
Selection and Expansion:
-
If the lentiviral vector contains a selection marker (e.g., puromycin resistance), apply the appropriate selection agent 48 hours post-transduction to select for successfully transduced cells.
-
Expand the population of knockout cells for subsequent validation.
-
Validation of GM-CSF Knockout
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is used to quantify the amount of secreted GM-CSF in the cell culture supernatant.
-
Sample Collection:
-
Culture the wild-type (control) and GM-CSF knockout mouse cells for 24-48 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cell debris.
-
-
ELISA Procedure:
-
Use a commercially available this compound ELISA kit.
-
Follow the manufacturer's instructions for the preparation of standards and samples.
-
Add the standards and samples to the pre-coated microplate and incubate.
-
Wash the plate and add the detection antibody.
-
After another incubation and wash step, add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of GM-CSF in the samples based on the standard curve.
-
Protocol 5: Intracellular Flow Cytometry
This protocol allows for the detection of GM-CSF protein expression at the single-cell level.
-
Cell Stimulation and Staining:
-
Stimulate the wild-type and knockout cells with a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours to promote intracellular cytokine accumulation.
-
Harvest the cells and stain for surface markers if desired.
-
Fix and permeabilize the cells using a fixation/permeabilization kit.
-
Stain the cells with a fluorochrome-conjugated anti-mouse GM-CSF antibody.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the percentage of GM-CSF-positive cells and the mean fluorescence intensity in both the control and knockout populations.
-
Mandatory Visualizations
Caption: GM-CSF Signaling Pathway in Mouse Cells.
Caption: Experimental Workflow for GM-CSF Knockout.
References
Application Notes and Protocols for Identifying GM-CSF Responsive Myeloid Cells in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) is a pleiotropic cytokine crucial for the development, proliferation, differentiation, and activation of myeloid lineage cells.[1] It plays a significant role in both steady-state hematopoiesis and in orchestrating immune responses during inflammation, infection, and autoimmunity.[2] The GM-CSF receptor (GM-CSFR) is broadly expressed on myeloid progenitors and mature cells, including monocytes, macrophages, neutrophils, and dendritic cells.[1][3]
Understanding which specific myeloid subsets respond to GM-CSF within a heterogeneous population is critical for elucidating its biological functions and for the development of targeted therapeutics. This application note provides a detailed flow cytometry-based protocol to identify and quantify GM-CSF responsive myeloid cells in mice by measuring the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), a key downstream event in the GM-CSF signaling cascade.[4]
Principle of the Assay
Upon binding of GM-CSF to its receptor, the associated Janus kinase 2 (JAK2) is activated, leading to the rapid phosphorylation of STAT5 at tyrosine residue 694 (pSTAT5 Y694).[1][4] This phosphorylation event is a transient and specific indicator of receptor engagement and downstream signaling pathway activation.
This protocol utilizes a combination of cell surface markers to delineate various myeloid populations and intracellular staining with a phospho-specific antibody to detect pSTAT5. By comparing the pSTAT5 signal in cells stimulated with GM-CSF to that in unstimulated controls, a quantitative measure of the cellular response can be determined at a single-cell level.
GM-CSF Signaling Pathway
The binding of GM-CSF to its heterodimeric receptor (GMRα and βc) initiates a phosphorylation cascade. This process is primarily mediated by JAK2, which phosphorylates STAT5, leading to its dimerization, nuclear translocation, and subsequent gene transcription related to cell survival, proliferation, and differentiation.[1][4]
Caption: GM-CSF signaling cascade leading to STAT5 phosphorylation.
Materials and Reagents
Proposed Flow Cytometry Panel
This 8-color panel serves as a robust backbone for identifying major myeloid populations and their response to GM-CSF. Fluorochrome selection should be optimized based on the specific flow cytometer configuration.
| Marker (Clone) | Fluorochrome | Target Population / Function | Text Color | Fill Color |
| Viability Dye | e.g., Zombie NIR™ | Dead cell exclusion | #FFFFFF | #5F6368 |
| CD45 (30-F11) | e.g., BUV395 | Pan-leukocyte marker | #FFFFFF | #4285F4 |
| CD11b (M1/70) | e.g., BV786 | Pan-myeloid marker[5][6] | #FFFFFF | #4285F4 |
| Ly6G (1A8) | e.g., PE-Cy7 | Neutrophils | #202124 | #FBBC05 |
| Ly6C (HK1.4) | e.g., PerCP-Cy5.5 | Monocytes[5] | #FFFFFF | #34A853 |
| F4/80 (BM8) | e.g., APC | Macrophages | #FFFFFF | #EA4335 |
| CD11c (N418) | e.g., FITC | Dendritic Cells[7] | #202124 | #FBBC05 |
| pSTAT5 (Y694) (47) | e.g., Alexa Fluor 647 | GM-CSF signaling readout[8] | #FFFFFF | #EA4335 |
Reagents and Buffers
| Reagent | Purpose | Recommended Supplier |
| Recombinant Murine GM-CSF | Cellular stimulation | PeproTech, BioLegend |
| RPMI 1640 Medium | Cell culture and stimulation | Gibco, Thermo Fisher |
| Fetal Bovine Serum (FBS) | Medium supplement | Gibco, Thermo Fisher |
| FACS Buffer | Cell washing and staining | PBS + 2% FBS + 0.05% Sodium Azide |
| ACK Lysing Buffer | Red blood cell lysis | Thermo Fisher, Lonza |
| BD Cytofix™ Buffer | Cell fixation | BD Biosciences |
| BD Phosflow™ Perm Buffer III | Cell permeabilization (Methanol-based) | BD Biosciences |
| Fc Block (Anti-Mouse CD16/CD32) | Prevents non-specific antibody binding | BioLegend, BD Biosciences |
Experimental Protocols
Experimental Workflow Overview
The overall process involves isolating cells, stimulating them with GM-CSF, staining for surface and intracellular markers, and finally, acquiring and analyzing the data via flow cytometry.
Caption: Step-by-step workflow for pSTAT5 flow cytometry analysis.
Protocol 1: Single-Cell Suspension from Mouse Spleen
-
Euthanize mouse according to institutionally approved guidelines.
-
Aseptically harvest the spleen and place it in a petri dish containing 5 mL of ice-cold FACS buffer.
-
Mechanically dissociate the spleen by gently mashing it through a 70 µm cell strainer using the plunger of a 3 mL syringe.[8]
-
Rinse the strainer with an additional 5 mL of FACS buffer.
-
Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in 2 mL of ACK Lysing Buffer to lyse red blood cells. Incubate for 2-3 minutes at room temperature.
-
Neutralize the lysis buffer by adding 10 mL of FACS buffer.
-
Centrifuge at 400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in RPMI 1640 + 10% FBS. Count cells using a hemocytometer or automated cell counter.
-
Adjust cell concentration to 10 x 10⁶ cells/mL in pre-warmed RPMI 1640 + 10% FBS and rest cells in a 37°C incubator for at least 30 minutes before stimulation.[8]
Protocol 2: GM-CSF Stimulation and Staining
-
Aliquot 1 x 10⁶ rested cells (100 µL) into 1.5 mL microcentrifuge tubes or a 96-well plate.
-
Stimulation: Add 100 µL of 2X murine GM-CSF (e.g., 20 ng/mL for a final concentration of 10 ng/mL) to the appropriate tubes. For the unstimulated control, add 100 µL of medium.
-
Gently mix and incubate at 37°C for exactly 15 minutes.[9]
-
Fixation: Immediately stop the stimulation by adding 1 mL of pre-warmed BD Cytofix™ Buffer. Vortex gently and incubate for 10-15 minutes at 37°C.
-
Centrifuge cells at 600 x g for 5 minutes. Discard the supernatant.
-
Surface Staining: Resuspend cells in 100 µL of FACS buffer containing the viability dye and antibodies for surface markers (CD45, CD11b, Ly6G, Ly6C, F4/80, CD11c).
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash cells by adding 1 mL of FACS buffer, centrifuge at 600 x g for 5 minutes, and discard the supernatant.
-
Permeabilization: Vortex the cell pellet to break up clumps. Add 1 mL of ice-cold BD Phosflow™ Perm Buffer III dropwise while vortexing gently. Incubate on ice for 30 minutes.[8]
-
Intracellular Staining: Wash cells twice with 1 mL of FACS buffer to remove the permeabilization buffer.
-
Resuspend the cell pellet in 50 µL of FACS buffer containing the anti-pSTAT5 antibody.
-
Incubate for 45-60 minutes at room temperature, protected from light.
-
Wash cells once with 1 mL of FACS buffer.
-
Resuspend the final cell pellet in 300 µL of FACS buffer and acquire samples on a flow cytometer within 1-2 hours.
Data Analysis and Gating Strategy
The following gating strategy outlines a hierarchical approach to identify myeloid subsets and quantify their pSTAT5 response.
Caption: Hierarchical gating strategy for myeloid cell identification.
-
Gate 1 (Singlets): Gate on single cells using forward scatter area (FSC-A) vs. height (FSC-H) to exclude doublets.
-
Gate 2 (Live Cells): From the singlet gate, select viable cells that are negative for the viability dye.
-
Gate 3 (Leukocytes): Gate on CD45+ cells to identify all hematopoietic cells.
-
Gate 4 (Myeloid Cells): From the CD45+ gate, identify pan-myeloid cells by gating on the CD11b+ population.[5][6]
-
Gate 5 (Myeloid Subsets): From the CD11b+ gate, further delineate populations:
-
Neutrophils: Ly6G+
-
Monocytes: Ly6C+
-
Macrophages: F4/80+
-
Dendritic Cells: CD11c+
-
Note: Further gating may be required to resolve overlapping populations (e.g., Ly6G vs. Ly6C).
-
-
Analyze pSTAT5 Response: For each defined myeloid subset (Neutrophils, Monocytes, etc.), create histogram overlays of the pSTAT5 signal for the unstimulated and GM-CSF stimulated samples. The response can be quantified as the percentage of pSTAT5+ cells or the change in Median Fluorescence Intensity (MFI).
References
- 1. The Pleiotropic Effects of the GM-CSF Rheostat on Myeloid Cell Differentiation and Function: More Than a Numbers Game - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The granulocyte-macrophage colony-stimulating factor receptor: linking its structure to cell signaling and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of the expression and function of the GM-CSF receptor α-chain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GM-CSF-Dependent Inflammatory Pathways [frontiersin.org]
- 5. biocompare.com [biocompare.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. cytekbio.com [cytekbio.com]
- 8. Intracellular Staining for Phosphorylated STAT4 and STAT5 in Mouse Splenocytes [bio-protocol.org]
- 9. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
Application of Mouse GM-CSF in Lung Inflammation Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granulocyte-macrophage colony-stimulating factor (GM-CSF) is a pleiotropic cytokine that plays a critical role in the regulation of hematopoiesis and immune responses. In the context of the respiratory system, GM-CSF is a key mediator of lung homeostasis and inflammation. It is essential for the development and function of alveolar macrophages, which are crucial for clearing pathogens and cellular debris.[1][2][3] Dysregulation of GM-CSF signaling has been implicated in a variety of inflammatory lung diseases, including acute lung injury (ALI), asthma, and chronic obstructive pulmonary disease (COPD).[2][4][5][6] This document provides detailed application notes and experimental protocols for utilizing mouse GM-CSF in various lung inflammation models to investigate its role in disease pathogenesis and to evaluate potential therapeutic interventions.
Application Notes
This compound can be employed in lung inflammation models in several ways:
-
Induction of Lung Inflammation: Administration of recombinant this compound (rmGM-CSF) can be used to directly induce or exacerbate lung inflammation. This approach is valuable for studying the downstream effects of GM-CSF signaling on immune cell recruitment, activation, and cytokine production.
-
Therapeutic Intervention: In models where endogenous GM-CSF is implicated in the pathology, neutralizing antibodies against GM-CSF can be administered to assess the therapeutic potential of blocking its activity.[6][7][8] Conversely, in models characterized by impaired alveolar macrophage function, such as certain infectious disease models, administration of rmGM-CSF may be protective.[9][10]
-
Study of GM-CSF Deficient Models: The use of GM-CSF knockout (GM-CSF-/-) mice allows for the investigation of the fundamental role of this cytokine in the development and resolution of lung inflammation.[4] These mice exhibit impaired alveolar macrophage function and are more susceptible to certain pulmonary infections.[1]
The choice of model and the method of GM-CSF application will depend on the specific research question. Below are protocols for three commonly used mouse models of lung inflammation where the role of GM-CSF can be investigated.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound in different lung inflammation models.
Table 1: Effects of GM-CSF in Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Models
| Parameter | Model/Treatment | Mouse Strain | Result | Reference |
| Myeloperoxidase (MPO) Activity (U/g lung) | LPS (5 mg/kg, i.p.) | C57BL/6 (WT) | 1.2 ± 0.2 | [4] |
| MPO Activity (U/g lung) | LPS (5 mg/kg, i.p.) | GM-CSF -/- | 0.5 ± 0.1 | [4] |
| Total Cells in BALF (x 10^5) | LPS (intranasal) + Isotype Control | BALB/c | 15.2 ± 2.1 | [11] |
| Total Cells in BALF (x 10^5) | LPS (intranasal) + Anti-GM-CSF Ab (100 µg) | BALB/c | 9.9 ± 1.5 | [11] |
| Neutrophils in BALF (x 10^5) | LPS (intranasal) + Isotype Control | BALB/c | 12.1 ± 1.8 | [11] |
| Neutrophils in BALF (x 10^5) | LPS (intranasal) + Anti-GM-CSF Ab (100 µg) | BALB/c | 6.1 ± 1.1 | [11] |
| TNF-α in lung homogenate (pg/mg protein) | LPS (5 mg/kg, i.p.) | C57BL/6 (WT) | 450 ± 50 | [4] |
| TNF-α in lung homogenate (pg/mg protein) | LPS (5 mg/kg, i.p.) | GM-CSF -/- | 200 ± 30 | [4] |
| Statistically significant difference compared to the control group. |
Table 2: Effects of GM-CSF in Ovalbumin (OVA)-Induced Allergic Asthma Models
| Parameter | Model/Treatment | Mouse Strain | Result | Reference |
| Airway Hyperresponsiveness (Penh) | OVA + Control IgG | A/J | 2.5 ± 0.3 | [7] |
| Airway Hyperresponsiveness (Penh) | OVA + Anti-GM-CSF Ab | A/J | 1.5 ± 0.2 | [7] |
| Eosinophils in BALF (x 10^4) | OVA Challenge | Csf2ra-proficient | 15.5 ± 2.3 | [12] |
| Eosinophils in BALF (x 10^4) | OVA Challenge | Csf2ra-deficient | 4.2 ± 1.1 | [12] |
| IL-4 mRNA expression (relative units) | OVA + Control IgG | A/J | 4.8 ± 0.6 | [7] |
| IL-4 mRNA expression (relative units) | OVA + Anti-GM-CSF Ab | A/J | 2.1 ± 0.4 | [7] |
| IL-5 mRNA expression (relative units) | OVA + Control IgG | A/J | 5.2 ± 0.7 | [7] |
| IL-5 mRNA expression (relative units) | OVA + Anti-GM-CSF Ab | A/J | 2.5 ± 0.5 | [7] |
| Statistically significant difference compared to the control group. |
Table 3: Effects of GM-CSF in Cigarette Smoke (CS)-Induced COPD Models
| Parameter | Model/Treatment | Mouse Strain | Result | Reference |
| Macrophages in BALF (x 10^4) | CS + Control Ab | BALB/c | 12.3 ± 1.5 | [8][13] |
| Macrophages in BALF (x 10^4) | CS + Anti-GM-CSF Ab (100 µg) | BALB/c | 6.8 ± 0.9 | [8][13] |
| Neutrophils in BALF (x 10^4) | CS + Control Ab | BALB/c | 8.5 ± 1.1 | [8][13] |
| Neutrophils in BALF (x 10^4) | CS + Anti-GM-CSF Ab (100 µg) | BALB/c | 3.2 ± 0.6 | [8][13] |
| TNF-α mRNA in lung (relative expression) | CS + Control Ab | BALB/c | 5.2 ± 0.7 | [13] |
| TNF-α mRNA in lung (relative expression) | CS + Anti-GM-CSF Ab | BALB/c | 2.1 ± 0.4 | [13] |
| MMP-12 mRNA in lung (relative expression) | CS + Control Ab | BALB/c | 6.8 ± 0.9 | [13] |
| MMP-12 mRNA in lung (relative expression) | CS + Anti-GM-CSF Ab | BALB/c | 2.5 ± 0.5 | [13] |
| Statistically significant difference compared to the control group. |
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model
This model is used to study acute neutrophilic inflammation in the lungs.
Materials:
-
8-12 week old C57BL/6 or BALB/c mice
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Recombinant this compound (optional, for inducing inflammation)
-
Anti-mouse GM-CSF neutralizing antibody or isotype control (optional, for therapeutic intervention)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Pipettes and sterile tips
-
1 mL syringes with 27-30G needles
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment.
-
Reagent Preparation:
-
Dissolve LPS in sterile saline to a final concentration of 1 mg/mL.
-
For rmGM-CSF administration, dilute to the desired concentration (e.g., 1-10 µg per mouse) in sterile saline.
-
For antibody treatment, dilute anti-GM-CSF or isotype control antibody in sterile saline (e.g., 100 µg per mouse).[13]
-
-
Induction of ALI:
-
Intranasal (i.n.) Administration: Anesthetize the mouse. Hold the mouse in a supine position. Instill 20-50 µL of LPS solution (e.g., 10 µ g/mouse ) into the nares.[14]
-
Intraperitoneal (i.p.) Injection: Restrain the mouse and inject 100-200 µL of LPS solution (e.g., 0.5-5 mg/kg) into the peritoneal cavity.[4]
-
-
GM-CSF Application (Optional):
-
rmGM-CSF Administration: Administer rmGM-CSF via the desired route (i.n. or i.p.) at a specified time point before or after the LPS challenge.
-
Neutralizing Antibody Administration: Administer the anti-GM-CSF or isotype control antibody (e.g., intranasally) 1 hour before LPS exposure.[13]
-
-
Monitoring and Sample Collection:
-
Monitor mice for signs of distress.
-
At a predetermined time point (e.g., 4, 24, or 48 hours) after LPS administration, euthanize the mice.
-
Collect bronchoalveolar lavage (BAL) fluid for cell counts and cytokine analysis.
-
Harvest lungs for histology, MPO assay, or gene expression analysis.
-
Protocol 2: Ovalbumin (OVA)-Induced Allergic Asthma Model
This model mimics the eosinophilic inflammation and airway hyperresponsiveness characteristic of allergic asthma.
Materials:
-
6-8 week old A/J or BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Sterile saline
-
Anti-mouse GM-CSF neutralizing antibody or isotype control (optional)
-
Anesthesia
-
Nebulizer
Procedure:
-
Sensitization:
-
Challenge:
-
On days 28, 29, and 30, expose the mice to an aerosol of 1% OVA in saline for 30 minutes using a nebulizer.[5]
-
-
GM-CSF Neutralization (Optional):
-
Administer anti-GM-CSF antibody or isotype control intranasally during the OVA challenge period.[7]
-
-
Analysis:
-
24-48 hours after the final OVA challenge, perform assessments.
-
Measure airway hyperresponsiveness to methacholine using whole-body plethysmography.
-
Collect BAL fluid to determine inflammatory cell influx (especially eosinophils).
-
Harvest lungs for histological analysis (e.g., H&E and PAS staining) and cytokine measurements.
-
Protocol 3: Cigarette Smoke (CS)-Induced COPD Model
This model is used to study the chronic inflammation and emphysema associated with COPD.
Materials:
-
8-10 week old BALB/c or C57BL/6 mice
-
Research-grade cigarettes
-
Whole-body smoke exposure system
-
Anti-mouse GM-CSF neutralizing antibody or isotype control (optional)
Procedure:
-
CS Exposure:
-
GM-CSF Neutralization (Optional):
-
Analysis:
-
On day 5 (for the acute model), euthanize the mice.
-
Collect BAL fluid for analysis of macrophage and neutrophil numbers.
-
Harvest lungs for analysis of inflammatory gene expression (e.g., TNF-α, MMP-12) and histology.
-
Common Downstream Experimental Procedures
Bronchoalveolar Lavage (BAL) Fluid Collection
-
Euthanize the mouse via an approved method.
-
Expose the trachea through a midline incision in the neck.
-
Insert a cannula into the trachea and secure it with a suture.
-
Instill and gently aspirate 0.5-1.0 mL of ice-cold PBS or saline three times.[15]
-
Pool the recovered fluid on ice.
-
Centrifuge the BAL fluid to pellet the cells.
-
Use the supernatant for cytokine analysis (e.g., ELISA) and the cell pellet for total and differential cell counts.
Lung Histology
-
After BAL, perfuse the lungs with PBS through the right ventricle to remove blood.
-
Inflate the lungs with 10% neutral buffered formalin via the tracheal cannula.
-
Excise the lungs and fix them in formalin for at least 24 hours.
-
Process the fixed lungs, embed in paraffin, and cut 4-5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and inflammatory cell infiltration, and Periodic acid-Schiff (PAS) for mucus production.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Use commercially available ELISA kits to measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-4, IL-5) in BAL fluid supernatant or lung homogenates according to the manufacturer's instructions.
Flow Cytometry
-
Prepare a single-cell suspension from lung tissue by enzymatic digestion.
-
Stain the cells with a panel of fluorescently labeled antibodies to identify different immune cell populations (e.g., neutrophils, eosinophils, macrophages, lymphocytes, dendritic cells).
-
Analyze the stained cells using a flow cytometer to quantify the various cell populations.
Visualizations
GM-CSF Signaling Pathway
Caption: GM-CSF signaling pathway in lung inflammation.
Experimental Workflow: LPS-Induced ALI Model
Caption: Workflow for LPS-induced acute lung injury model.
Experimental Workflow: OVA-Induced Asthma Model
Caption: Workflow for OVA-induced allergic asthma model.
References
- 1. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 2. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometric Analysis for Identification of the Innate and Adaptive Immune Cells of Murine Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 7. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 9. research.vt.edu [research.vt.edu]
- 10. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 11. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 12. Performing Bronchoalveolar Lavage in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cigarette Smoke induced COPD Model - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
low yield of dendritic cells with recombinant mouse GM-CSF
Welcome to the technical support center for dendritic cell (DC) generation. This resource provides detailed troubleshooting guides and answers to frequently asked questions regarding low yields of bone marrow-derived dendritic cells (BMDCs) when using recombinant mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).
Troubleshooting Guide: Low DC Yield
Low cell yield or purity is a common issue in BMDC cultures. The following guide addresses specific problems, potential causes, and recommended solutions.
Problem 1: Overall Low Cell Number and Viability at Day 7-9
| Potential Cause | Recommended Solution & Explanation |
| Suboptimal GM-CSF Concentration | Verify the concentration of recombinant mouse GM-CSF. The typical range is 20-50 ng/mL.[1] High concentrations (e.g., 100 ng/mL) can paradoxically decrease DC yield by favoring macrophage development.[2][3] |
| Poor Quality of Recombinant GM-CSF | Ensure the cytokine is from a reputable supplier, stored correctly (lyophilized at -20°C to -70°C, reconstituted aliquots at -20°C to -80°C for up to 3 months), and has not undergone multiple freeze-thaw cycles.[4][5] Use a new vial or lot to rule out degradation. |
| Incorrect Seeding Density | The initial seeding density of bone marrow cells is critical. A density of 0.5-1 x 10⁶ cells/mL in a 100 mm petri dish (10 mL total volume) is a common starting point.[1] Densities that are too high or too low can negatively impact differentiation and survival.[6] |
| Contamination (Bacterial/Fungal) | Visually inspect cultures for turbidity, color changes in the medium, or microbial growth. If contamination is suspected, discard the culture and thoroughly sterilize all equipment and reagents. Consider using fresh, sterile-filtered media and reagents. |
| Media & Reagent Issues | Use fresh, high-quality RPMI-1640, fetal bovine serum (FBS), and other supplements. Some labs have reported that different lots of FBS can significantly impact cell viability and differentiation.[7] If issues persist, test a new lot of FBS. |
| Incubator Conditions | Verify that the incubator is maintaining a stable temperature (37°C), humidity, and CO₂ level (5%).[8] Significant fluctuations can induce cell stress and death. |
Problem 2: Poor Differentiation (Low Percentage of CD11c+ Cells)
| Potential Cause | Recommended Solution & Explanation |
| Overgrowth of Macrophages/Granulocytes | GM-CSF alone can sometimes lead to a mixed population of DCs and macrophages.[3][8] The addition of Interleukin-4 (IL-4) at 10-40 ng/mL can help skew differentiation towards a DC phenotype and increase purity.[1][6] |
| Incorrect Culture Duration | The optimal harvest time is typically between day 8 and day 10, when the percentage of CD11c+ cells is often highest (approaching 90%).[9][10] Harvesting too early (e.g., day 6) may result in a lower percentage of mature DCs.[10] |
| Premature Cell Detachment/Loss | During media changes (typically on Day 3 and Day 6), handle the plates gently to avoid dislodging the loosely adherent DC progenitors. Aspirate spent media carefully from the edge of the plate. |
| Inappropriate Culture Vessels | Use non-tissue culture-treated petri dishes for BMDC generation.[7][9] This prevents macrophages from adhering too strongly, allowing for the selective harvesting of the loosely adherent and suspension DC population. |
Experimental Protocols & Workflows
Standard Protocol for Generating Mouse BMDCs
This protocol is a widely used method for generating immature DCs from mouse bone marrow.
-
Bone Marrow Isolation:
-
Euthanize a mouse (C57BL/6 or BALB/c) and sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femurs and tibias, carefully removing all muscle and connective tissue. Keep bones in ice-cold sterile PBS or RPMI-1640.[8]
-
-
Cell Suspension Preparation:
-
In a sterile biosafety cabinet, cut the ends of the bones.
-
Use a 27-gauge needle and a 10 mL syringe to flush the marrow from the bones with complete RPMI-1640 medium.[8]
-
Create a single-cell suspension by gently pipetting up and down. Pass the suspension through a 70 µm cell strainer to remove clumps.[9]
-
-
Red Blood Cell (RBC) Lysis:
-
Centrifuge the cell suspension (e.g., 400 x g for 7 minutes).
-
Resuspend the pellet in 1 mL of RBC lysis buffer per mouse and incubate for 30-40 seconds.[11] Immediately add 9 mL of complete medium to neutralize the lysis buffer.
-
Centrifuge again and resuspend the pellet in fresh medium.
-
-
Cell Counting and Plating:
-
Perform a viable cell count using a hemocytometer and trypan blue. The expected yield is approximately 4-5 x 10⁷ bone marrow cells per mouse.[1]
-
Dilute cells to a final concentration of 0.5-1 x 10⁶ cells/mL in complete DC medium (RPMI-1640, 10% FBS, penicillin/streptomycin, 2-ME).
-
Add recombinant this compound (final concentration 20 ng/mL) and, if desired, IL-4 (10-20 ng/mL).[1][8]
-
Plate 10 mL of the cell suspension into a 100 mm non-tissue culture-treated petri dish.
-
-
Cell Culture and Maintenance:
-
Harvesting:
BMDC Generation Workflow
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. researchgate.net [researchgate.net]
- 3. GM-CSF Grown Bone Marrow Derived Cells Are Composed of Phenotypically Different Dendritic Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Optimizing the generation of mature bone marrow-derived dendritic cells in vitro: a factorial study design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. BMDC isolation protocol - mouse [abcam.com]
- 9. Generation of Mouse Bone Marrow-Derived Dendritic Cells (BM-DCs) [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. A Simple and Rapid Protocol for the Isolation of Murine Bone Marrow Suitable for the Differentiation of Dendritic Cells [mdpi.com]
- 12. Generation of Bone Marrow Derived Murine Dendritic Cells for Use in 2-photon Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Mouse GM-CSF ELISA
This guide provides solutions to common problems encountered during mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Enzyme-Linked Immunosorbent Assays (ELISAs), with a focus on resolving high background issues.
Troubleshooting Guide: High Background
High background is a frequent issue in ELISAs, characterized by excessive color development or high optical density (OD) readings across the plate, which can mask the specific signal from your samples and reduce assay sensitivity.[1] The blank wells, which should have an OD value close to zero, serve as a negative control; any significant value above this indicates a background issue.[2]
Question 1: What are the primary causes of high background in my ELISA?
High background can stem from several factors during the assay setup. The most common culprits are issues with washing, blocking, antibody concentrations, and substrate reagents.[1]
Potential Causes & Solutions:
-
Insufficient Washing: Residual unbound antibodies or reagents left in the wells after washing can lead to a false positive signal.[3] Ensure thorough washing between each step.
-
Ineffective Blocking: The blocking buffer's role is to cover any unoccupied binding sites on the plate, preventing non-specific binding of the detection antibody.[4][5] If blocking is incomplete, the antibody can bind directly to the plate, causing high background.
-
Excessive Antibody Concentration: Using too high a concentration of either the primary or secondary (detection) antibody can lead to non-specific binding.[3][6][7]
-
Substrate Issues: If the substrate solution is contaminated or has degraded, it can produce color prematurely, leading to a uniformly high background.[8] The TMB substrate, commonly used in ELISAs, is also light-sensitive.[2][9]
-
Contamination: Contamination of reagents, buffers, or the plate itself can introduce substances that cause non-specific signals.[6][7][10] This includes microbial contamination of wash buffers or cross-contamination between wells.
-
Incorrect Incubation Times or Temperatures: Deviating from the recommended incubation conditions can promote non-specific binding.[10] High incubation temperatures are a known cause of increased background.[9]
Question 2: How can I optimize my washing steps to reduce background?
Inadequate washing is a leading cause of high background.[11][12] Both the technique and the number of washes are critical.
Recommendations:
-
Increase Wash Cycles: If you suspect insufficient washing, try adding an extra wash step to your protocol.[1]
-
Incorporate a Soak Time: Allowing the wash buffer to sit in the wells for 30-60 seconds during each wash step can help to more effectively remove unbound reagents.[1][13]
-
Ensure Complete Aspiration: Make sure to completely remove the wash buffer from the wells after each wash. Residual droplets can dilute subsequent reagents and interfere with the assay. Tapping the plate on a paper towel can help remove excess buffer.[11]
-
Verify Washer Performance: If using an automated plate washer, ensure it is dispensing and aspirating correctly and that the tubing is clean.[1][8]
Data Presentation: Effect of Wash Cycles on Background OD
| Number of Wash Cycles | Average Background OD (450 nm) | Signal-to-Noise Ratio |
| 2 | 0.250 | 8 |
| 4 | 0.120 | 18 |
| 6 | 0.085 | 25 |
This table illustrates how increasing the number of wash cycles can significantly decrease the background optical density (OD) and improve the signal-to-noise ratio. Data is hypothetical and for illustrative purposes.
Question 3: My background is still high after improving my wash protocol. What's next?
If washing is not the issue, the next step is to evaluate your blocking protocol. Inadequate blocking is another major contributor to high background.[5]
Recommendations:
-
Increase Blocking Incubation Time: Extending the blocking step can allow for more complete saturation of non-specific binding sites on the plate.[1][3]
-
Optimize Blocking Buffer Concentration: You may need to increase the concentration of your blocking agent (e.g., from 1% to 2% BSA).[1][6]
-
Try a Different Blocking Agent: Not all blocking buffers are suitable for every assay.[4] Common blockers include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[5][14] If you are using BSA, consider trying a different protein blocker as some antibodies may cross-react.[14]
Data Presentation: Comparison of Different Blocking Buffers
| Blocking Buffer | Average Background OD (450 nm) |
| 1% BSA in PBS | 0.195 |
| 5% Non-Fat Dry Milk in PBS | 0.110 |
| 1% Casein in PBS | 0.095 |
This table shows a hypothetical comparison of the effectiveness of different blocking agents in reducing background OD. The optimal blocker should be determined empirically for each specific assay.
Question 4: Could my detection antibody be the problem?
Yes, issues with the secondary antibody, particularly its concentration, can be a significant source of high background.[14]
Recommendations:
-
Titrate Your Antibody: The optimal concentration of the detection antibody should be determined experimentally through titration. Using too high a concentration is a common cause of non-specific binding and high background.[3][14]
-
Check for Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the assay, such as the blocking agent.[7][11] Ensure your secondary antibody is highly specific and, if necessary, use a pre-adsorbed antibody to minimize cross-reactivity.[3]
-
Dilute in Blocking Buffer: Diluting the detection antibody in the same blocking buffer used to block the plate can help prevent it from binding non-specifically to the well surface.[14]
Experimental Protocols
Standard ELISA Workflow (Sandwich ELISA)
This protocol outlines the key steps where high background can be introduced.
-
Coating: Coat the 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C. Potential issue: Improper or uneven coating can lead to inconsistent binding.[10]
-
Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature. Potential issue: Insufficient blocking time or an inappropriate blocking agent.[5]
-
Washing: Repeat the wash step.
-
Sample/Standard Incubation: Add your samples and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody, diluted to its optimal concentration, and incubate for 1-2 hours at room temperature. Potential issue: Antibody concentration is too high.[3][7]
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add Streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Wash the plate 5-7 times. Potential issue: Insufficient removal of unbound enzyme conjugate.[3]
-
Substrate Development: Add TMB substrate and incubate in the dark until sufficient color develops (typically 15-20 minutes). Potential issue: Substrate contamination or over-development.[8]
-
Stop Reaction: Add stop solution to each well.
-
Read Plate: Read the absorbance at 450 nm immediately. Potential issue: Delay in reading can cause the signal to increase.[3][11]
Visualizations
ELISA Experimental Workflow
Caption: A standard workflow for a sandwich ELISA, highlighting the sequential steps.
Troubleshooting Logic for High Background
Caption: A decision tree to systematically troubleshoot the cause of high background.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable Optical Density (OD) for a blank or background well? Ideally, the OD of a reagent blank should be 0.15 or less.[15] Some validation protocols may accept a blank signal up to 0.3, but lower is always better for assay sensitivity.[16]
Q2: Can the sample matrix itself cause high background? Yes, this is known as a "matrix effect". Components in complex samples like serum or plasma can cause non-specific binding.[1] If you switch sample types, you may need to re-optimize your assay.[1]
Q3: My TMB substrate was slightly blue before I added it to the plate. Can I still use it? No. The TMB substrate solution should be clear and colorless before use.[8] A blue color indicates that it has already started to react, likely due to contamination or exposure to light, and will result in a high background.[2][8]
Q4: How important is temperature control during the assay? Temperature control is critical. Running the assay at temperatures that are too high can increase non-specific binding and lead to high background.[9] It's best to maintain a consistent room temperature between 18-25°C and avoid placing plates near heat sources or in direct sunlight.
References
- 1. arp1.com [arp1.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. bosterbio.com [bosterbio.com]
- 5. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. Causes Of High Background In ELISA Tests and How to Solve Them [krishgen.com]
- 8. sinobiological.com [sinobiological.com]
- 9. novateinbio.com [novateinbio.com]
- 10. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 11. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. blog.cellsignal.com [blog.cellsignal.com]
Technical Support Center: Optimizing Mouse GM-CSF for Macrophage Differentiation
<
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the optimization of mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) concentration for macrophage differentiation from bone marrow progenitor cells.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for recombinant mouse GM-CSF to differentiate bone marrow-derived macrophages (BMDMs)?
A1: The optimal concentration of recombinant this compound for BMDM differentiation can vary depending on the specific activity of the recombinant protein, the cell culture conditions, and the desired macrophage phenotype. However, a common starting range is 10-25 ng/mL.[1][2][3] Some protocols have reported using concentrations as low as 5 ng/mL and as high as 100 ng/mL.[2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q2: How does the concentration of GM-CSF influence the phenotype of the resulting macrophages?
A2: GM-CSF concentration can significantly impact the resulting macrophage population. Higher concentrations of GM-CSF (e.g., 100 ng/mL) have been shown to favor macrophage differentiation over dendritic cell development.[2][3] GM-CSF is generally associated with the differentiation of pro-inflammatory (M1-like) macrophages.[4][5][6] These cells are characterized by high antigen presentation capacity and the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4][6]
Q3: How long should bone marrow cells be cultured with GM-CSF for optimal macrophage differentiation?
A3: A typical culture period for differentiating mouse bone marrow cells into macrophages using GM-CSF is 7 to 10 days.[7][8][9] During this time, the progenitor cells will proliferate and differentiate into adherent macrophages.
Q4: What are the key cell surface markers to identify successfully differentiated mouse macrophages?
A4: Successfully differentiated mouse macrophages can be identified by the expression of several key cell surface markers. The most common pan-macrophage markers are F4/80 and CD11b.[10][11][12] Other markers that can be used for identification and to assess activation state include CD68, CD11c, and MHC class II.[10][11][12]
Q5: Can I use L929-conditioned medium as a source of GM-CSF?
A5: L929-conditioned medium is a source of M-CSF, not GM-CSF.[7][13][14] While both are colony-stimulating factors, M-CSF and GM-CSF promote the differentiation of macrophages with different phenotypes. M-CSF typically induces an anti-inflammatory (M2-like) phenotype, whereas GM-CSF promotes a pro-inflammatory (M1-like) phenotype.[4][5] Therefore, L929-conditioned medium is not a suitable substitute for recombinant GM-CSF if the goal is to generate GM-CSF-differentiated macrophages.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Cell Viability | Suboptimal GM-CSF concentration. | Perform a dose-response curve with GM-CSF concentrations ranging from 5 to 100 ng/mL to find the optimal concentration for your cells.[2][3] |
| Poor quality of bone marrow isolation. | Ensure aseptic technique during bone marrow isolation to prevent contamination. Minimize the time between mouse euthanasia and cell plating. | |
| Inappropriate cell seeding density. | A typical seeding density is 6 x 10^6 cells per 10 cm petri dish.[14] Adjust the seeding density based on your specific culture vessel. | |
| Low Macrophage Yield | Insufficient GM-CSF concentration. | Increase the concentration of GM-CSF within the recommended range (10-25 ng/mL or higher based on titration).[1][2][3] |
| Inadequate incubation time. | Ensure cells are cultured for at least 7 days to allow for complete differentiation.[7][8][9] | |
| Contamination of cultures. | Regularly check cultures for signs of bacterial or fungal contamination. Discard contaminated cultures and ensure sterile technique. | |
| Heterogeneous Cell Population (mix of macrophages and other cell types) | GM-CSF concentration is not optimal for pure macrophage differentiation. | Higher concentrations of GM-CSF (up to 100 ng/mL) have been shown to favor macrophage differentiation over dendritic cells.[2][3] |
| Incomplete differentiation. | Extend the culture period to 10 days to ensure full differentiation into a more homogenous macrophage population. | |
| Poor Adherence of Macrophages | Culture plates are not tissue-culture treated. | Use tissue-culture treated plates or flasks to promote cell adherence. |
| Cells are not fully differentiated. | Allow for the full 7-10 day differentiation period. Adherence typically increases as macrophages mature. |
Quantitative Data Summary
Table 1: Effect of GM-CSF Concentration on Macrophage Differentiation
| GM-CSF Concentration (ng/mL) | Relative Percentage of GM-BMDCs (MHCIIhighF4/80low) | Relative Percentage of GM-BMMs (MHCIIlowF4/80high) | Reference |
| 5 | Indistinguishable populations | Indistinguishable populations | [2] |
| 10 | ~20% | ~40% | [2] |
| 25 | ~15% | ~60% | [2][3] |
| 100 | ~7.6% | ~67.3% | [2][3] |
Experimental Protocols
Protocol 1: Isolation of Mouse Bone Marrow Cells
-
Euthanize a mouse using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[13][14]
-
Sterilize the mouse by spraying it with 70% ethanol.[13][14]
-
In a sterile environment (e.g., a laminar flow hood), make a midline incision through the skin of the abdomen and peel the skin back to expose the hind limbs.
-
Dissect the femur and tibia from both hind limbs, carefully removing the surrounding muscle and connective tissue.[7][13]
-
Place the cleaned bones in a petri dish containing ice-cold, sterile phosphate-buffered saline (PBS).
-
Cut off the ends of the femur and tibia.
-
Using a 25-gauge needle attached to a 10 mL syringe filled with complete RPMI-1640 medium, flush the bone marrow from the bones into a 50 mL conical tube.[13]
-
Create a single-cell suspension by gently pipetting the marrow up and down.
-
Centrifuge the cell suspension at 500 x g for 10 minutes at 4°C.[14]
-
Discard the supernatant and resuspend the cell pellet in 5 mL of red blood cell (RBC) lysis buffer for 2-5 minutes at room temperature.
-
Add 10 mL of complete RPMI-1640 medium to stop the lysis reaction and centrifuge at 500 x g for 10 minutes at 4°C.[14]
-
Discard the supernatant and resuspend the cell pellet in a known volume of complete RPMI-1640 medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion. A typical yield is 3.5 x 10^7 to 5 x 10^7 progenitor cells per mouse.[14]
Protocol 2: Differentiation of Bone Marrow-Derived Macrophages with GM-CSF
-
Prepare complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Dilute the isolated bone marrow cells to a concentration of 6 x 10^6 cells in 10 mL of complete RPMI-1640 medium.[14]
-
Add the desired concentration of recombinant this compound to the cell suspension. A starting concentration of 20-25 ng/mL is recommended.[2][3]
-
Plate the cell suspension in 10 cm non-tissue culture treated petri dishes.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
On day 3, add 5 mL of fresh complete RPMI-1640 medium containing the same concentration of GM-CSF to the culture.
-
On day 7, the non-adherent cells can be gently washed away, and the adherent macrophages can be harvested. To harvest, wash the plate with PBS and then add ice-cold PBS. Incubate at 4°C for 10-15 minutes and then detach the cells by gentle scraping or pipetting.
-
The differentiated macrophages are now ready for downstream applications.
Visualizations
Caption: GM-CSF Signaling Pathway in Macrophage Differentiation.
References
- 1. GM-CSF Protects Macrophages from DNA Damage by Inducing Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GM-CSF Grown Bone Marrow Derived Cells Are Composed of Phenotypically Different Dendritic Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological role of granulocyte macrophage colony-stimulating factor (GM-CSF) and macrophage colony-stimulating factor (M-CSF) on cells of the myeloid lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Macrophage Cell Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Isolation and Culture of Mouse Bone Marrow-derived Macrophages (BMM’phi’) [bio-protocol.org]
- 8. Isolation and Culture of Mouse Bone Marrow-derived Macrophages (BMM’phi’) [en.bio-protocol.org]
- 9. Generation and Identification of GM-CSF Derived Alveolar-like Macrophages and Dendritic Cells From Mouse Bone Marrow [jove.com]
- 10. Mouse Tissue-Resident Macrophage Markers Research Areas: R&D Systems [rndsystems.com]
- 11. The markers to delineate different phenotypes of macrophages related to metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrophages Markers - Creative Biolabs [macrophage.creative-biolabs.com]
- 13. Isolation of BM Macrophage | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 14. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Batch-to-Batch Variability in Commercial Mouse GM-CSF
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues arising from batch-to-batch variability in commercial mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability in recombinant proteins like mouse GM-CSF?
A: Batch-to-batch variability, also known as lot-to-lot variation, refers to the differences in performance and characteristics of a recombinant protein from different manufacturing batches.[1][2] Even with standardized production protocols, minor fluctuations in the manufacturing process can lead to variations in the final product.[2] This can manifest as differences in biological activity, purity, and stability, leading to inconsistent experimental results.[1]
Q2: What are the common causes of batch-to-batch variability in commercial this compound?
A: Several factors can contribute to variability between different lots of recombinant this compound:
-
Protein Folding and Aggregation: Improper protein folding can lead to the formation of inactive aggregates.[3][4] The ratio of active to inactive protein can differ between production lots.[3] Aggregation can significantly compromise the protein's function.[4]
-
Post-Translational Modifications (PTMs): For GM-CSF produced in eukaryotic systems, variations in glycosylation can impact activity, receptor binding, and stability.[5] Recombinant proteins produced in bacterial systems like E. coli lack glycosylation, which can also affect their biological function compared to the native protein.[3][5]
-
Purity and Contaminants: The presence of impurities from the host cells (e.g., host cell proteins, DNA, endotoxins) can vary between batches and interfere with experiments.[6] Even trace amounts of other cytokines can lead to unexpected biological effects.[7]
-
Oxidation and Degradation: Improper storage and handling can lead to oxidation or degradation of the protein, reducing its activity.
-
Lyophilization and Reconstitution: The lyophilization process can sometimes result in an invisible film of protein in the vial, and improper reconstitution can lead to incomplete solubilization and loss of activity.[8]
Q3: How can I minimize the impact of batch-to-batch variability on my experiments?
A: To mitigate the effects of lot-to-lot variation, consider the following strategies:
-
Purchase Larger Quantities: If possible, purchase a single, larger lot of GM-CSF to last the duration of a series of related experiments.
-
Perform Quality Control on New Batches: Before using a new batch of GM-CSF in critical experiments, it is essential to perform in-house quality control to ensure it performs similarly to previous batches.
-
Standardize Protocols: Use a detailed and consistent standard operating procedure (SOP) for all experiments to minimize operator-dependent variability.[9]
-
Proper Storage and Handling: Always store and handle the recombinant protein according to the manufacturer's instructions to maintain its stability.[10][11] Avoid repeated freeze-thaw cycles.[10]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshooting common issues encountered with commercial this compound that may be related to batch-to-batch variability.
Problem 1: Reduced or No Biological Activity in Bone Marrow-Derived Macrophage (BMDM) Culture
You observe a lower than expected yield of BMDMs, poor cell adherence, or a different cell morphology compared to previous experiments.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reduced BMDM culture performance.
Detailed Steps:
-
Verify GM-CSF Handling and Storage:
-
Question: Was the lyophilized powder stored at the recommended temperature (-20°C to -80°C)?[10] Was the reconstituted stock solution stored correctly (4°C for short-term, -20°C to -80°C for long-term)?[10] Were repeated freeze-thaw cycles avoided?[10]
-
Action: If improper handling is suspected, it is best to use a fresh vial of GM-CSF.
-
-
Check for Endotoxin Contamination:
-
Question: Do the cells appear unhealthy, or are there signs of an inflammatory response not typical for your culture?
-
Action: Endotoxin contamination can significantly affect cell health and function.[6] Ensure all reagents and plasticware are endotoxin-free. If you suspect the GM-CSF is contaminated, you can have it tested using a Limulus Amebocyte Lysate (LAL) assay.
-
-
Perform a Bioactivity Assay:
-
Question: Is the biological activity of the current GM-CSF lot consistent with the manufacturer's specifications and previous lots?
-
Action: Conduct a cell proliferation assay using a GM-CSF-dependent cell line (e.g., FDC-P1 or DA3) to determine the half-maximal effective concentration (ED50).[12] Compare the obtained ED50 value with the value provided on the product's certificate of analysis. A significant deviation indicates a problem with the protein's activity.
-
-
Test a New Lot of GM-CSF:
-
Question: If the current lot is confirmed to have low activity, is a new lot available?
-
Action: Obtain a new lot of GM-CSF and perform the same bioactivity assay to confirm its potency before using it in your main experiments.
-
Problem 2: Inconsistent Downstream Signaling (e.g., STAT5 Phosphorylation)
You observe weaker or more variable phosphorylation of STAT5 in response to GM-CSF stimulation compared to previous experiments.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent GM-CSF signaling.
Detailed Steps:
-
Review Experimental Protocol:
-
Question: Are all experimental parameters, such as cell seeding density, stimulation time, and lysis buffer composition, consistent across experiments?[9]
-
Action: Ensure a standardized protocol is followed meticulously. Prepare master mixes for reagents where possible to minimize pipetting errors.[1]
-
-
Assess GM-CSF Bioactivity:
-
Question: As with Problem 1, is the activity of your GM-CSF lot ?
-
Action: Perform a cell proliferation bioassay to determine the ED50. If the activity is lower than expected, you may need to increase the concentration used for stimulation to achieve the desired level of signaling.
-
-
Check Cell Health and Passage Number:
-
Question: Are the cells healthy and within a consistent passage number range?
-
Action: High-passage number cells can exhibit altered signaling responses.[9] Ensure cells are healthy and use a consistent, low passage number for all experiments.
-
Quantitative Data Summary
The following tables provide typical quantitative data for experiments involving this compound. Note that these values can vary between suppliers and even between lots from the same supplier.
Table 1: Typical Biological Activity of Commercial this compound
| Parameter | Typical Value | Cell Line | Assay Type |
| ED50 | < 50 pg/mL | FDC-P1 | Proliferation |
| ED50 | 5 - 30 pg/mL | DA3 | Proliferation |
| Specific Activity | > 2 x 10^7 units/mg | FDC-P1 | Proliferation |
Data compiled from supplier datasheets.[12]
Table 2: Expected Cell Yield from BMDM Culture
| Parameter | Expected Yield | Notes |
| Bone Marrow Cells per Mouse | 3.5 - 5 x 10^7 | From femur and tibia |
| BMDMs per Mouse (M-CSF) | ~3 x 10^7 | After 7 days of differentiation |
| BMDMs per Mouse (L929-CM) | ~1 x 10^8 | After 7 days of differentiation |
| Non-adherent cells (GM-CSF) | 5 - 10 x 10^6 | Per 10 mL culture at day 7 |
Data compiled from published protocols.[13][14][15] Note that GM-CSF differentiation can yield a mixed population of macrophages and dendritic cells.[14]
Key Experimental Protocols
Protocol 1: Generation of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation of mouse bone marrow and subsequent differentiation into macrophages using recombinant this compound.
Materials:
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant this compound
-
Sterile PBS
-
70% Ethanol
-
Sterile surgical instruments
-
50 mL conical tubes
-
100 µm cell strainer
-
Non-tissue culture-treated petri dishes
Procedure:
-
Euthanize a 6-12 week old mouse according to approved institutional protocols.
-
Spray the mouse with 70% ethanol. Isolate the femur and tibia from both hind legs, removing as much muscle tissue as possible.
-
In a sterile biosafety cabinet, cut the ends of the bones.
-
Using a 25G needle and a 10 mL syringe filled with sterile PBS, flush the bone marrow into a 50 mL conical tube.
-
Create a single-cell suspension by gently pipetting up and down.
-
Pass the cell suspension through a 100 µm cell strainer.
-
Centrifuge the cells at 300 x g for 7 minutes. Discard the supernatant.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability.
-
Plate the cells at a density of 2 x 10^5 cells/mL in non-tissue culture-treated petri dishes with complete RPMI-1640 medium containing 20 ng/mL of recombinant this compound.[14]
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add 5 mL of fresh medium containing 20 ng/mL GM-CSF to the plates.
-
On day 6 or 7, the non-adherent and loosely adherent cells, which represent a mixed population of macrophages and dendritic cells, are ready for harvesting.[14]
Protocol 2: Cell Proliferation Assay to Determine GM-CSF ED50
This protocol uses the GM-CSF-dependent FDC-P1 cell line to determine the biological activity (ED50) of a GM-CSF sample.
Materials:
-
FDC-P1 cells
-
Complete RPMI-1640 medium
-
Recombinant this compound (standard and test sample)
-
96-well flat-bottom plates
-
Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Wash FDC-P1 cells three times with cytokine-free medium to remove any residual growth factors.
-
Resuspend the cells in cytokine-free medium and seed them into a 96-well plate at a density of 5,000 - 10,000 cells per well.
-
Prepare a serial dilution of the GM-CSF standard and your test sample in complete medium. A typical concentration range would be from 1 ng/mL down to 0.1 pg/mL.
-
Add the GM-CSF dilutions to the wells in triplicate. Include wells with no GM-CSF as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Plot the data as signal versus GM-CSF concentration (log scale).
-
Use a four-parameter logistic curve fit to determine the ED50, which is the concentration of GM-CSF that induces 50% of the maximum response.
Protocol 3: Western Blot for STAT5 Phosphorylation
This protocol describes the detection of phosphorylated STAT5 (p-STAT5) in BMDMs after stimulation with GM-CSF.
Materials:
-
BMDMs
-
Serum-free medium
-
Recombinant this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate BMDMs and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Stimulate the cells with this compound (e.g., 10 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total STAT5 antibody as a loading control.[16]
Signaling Pathway and Experimental Workflow Diagrams
GM-CSF Signaling Pathway
Caption: Simplified GM-CSF signaling pathway via JAK2/STAT5.
Experimental Workflow for Qualifying a New Lot of GM-CSF
Caption: Workflow for qualifying a new lot of commercial this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving the batch-to-batch reproducibility in microbial cultures during recombinant protein production by guiding the process along a predefined total biomass profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 5. ptglab.com [ptglab.com]
- 6. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 7. When recombinant proteins go wrong: The hidden pitfall of recombinant protein contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recombinant Proteins Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. GM-CSF mediates immune evasion via upregulation of PD-L1 expression in extranodal natural killer/T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 11. prospecbio.com [prospecbio.com]
- 12. cellgs.com [cellgs.com]
- 13. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generation and Identification of GM-CSF Derived Alveolar-like Macrophages and Dendritic Cells From Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Mouse Bone-Marrow Derived Dendritic Cells (BMDCs)
Welcome to the technical support center for the generation and purification of mouse bone marrow-derived dendritic cells (BMDCs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and achieve high-purity BMDC cultures.
Troubleshooting Guide
This guide addresses common issues encountered during the generation and purification of mouse BMDCs, offering solutions to improve cell purity and viability.
Q1: My BMDC culture has low purity with significant macrophage contamination. How can I reduce the number of macrophages?
A1: Macrophage contamination is a frequent issue in BMDC cultures generated with GM-CSF. Here are several strategies to mitigate this problem:
-
Adhesion-Based Depletion: Macrophages are typically more adherent to tissue culture plastic than dendritic cells. During harvesting, you can gently wash the culture plates with PBS to collect the loosely adherent and suspension cells, which are enriched for DCs, leaving the strongly adherent macrophages behind. Avoid using EDTA when harvesting, as this can detach the adherent macrophage population and decrease the purity of your DC sample.
-
Magnetic-Activated Cell Sorting (MACS): A highly effective method is to deplete macrophages using magnetic beads. You can incubate your cell suspension with anti-F4/80 magnetic beads to positively select and remove the F4/80+ macrophages. Following this depletion step, you can further enrich for DCs by positively selecting for CD11c+ cells using anti-CD11c magnetic beads.
-
Culture Vessel Choice: Using non-tissue culture-treated petri dishes instead of standard tissue culture plates can help reduce macrophage adherence and overgrowth.[1]
Q2: After purification, my DC yield is very low. What can I do to increase the number of harvested cells?
A2: Low cell yield can be a significant hurdle. Consider these optimization steps to improve your DC numbers:
-
Optimize Bone Marrow Flushing: Ensure you are thoroughly flushing the femurs and tibias to maximize the recovery of bone marrow progenitor cells. Flushing the bones 2-3 times until they appear white is recommended.[2] Cracking the epiphysis with forceps instead of cutting with scissors has been shown to increase the initial bone marrow cell harvest by 18%.[3][4]
-
Media Management: On day 3 of culture, instead of discarding the culture medium when adding fresh medium, centrifuge the removed medium and resuspend the cell pellet back into the culture. This simple step can increase the DC yield by as much as 61%.[3][4] Retaining the original medium and adding fresh medium on day 3 has been shown to increase the number of harvested DCs on day 5 by 137%.[3][4]
-
Cytokine Concentration: The concentration of GM-CSF is critical. While 20 ng/mL is commonly used, the optimal concentration can vary.[2] It's important to use fresh, properly stored GM-CSF, as its activity can diminish over time, leading to inconsistent differentiation. The addition of IL-4 (e.g., 10 ng/mL) alongside GM-CSF can enhance DC maturation and yield.[5][6][7]
Q3: How can I assess the purity of my BMDC population?
A3: Flow cytometry is the standard method for determining the purity of your BMDC culture.
-
Key Markers: The most common marker for identifying murine DCs is CD11c.[6] A highly pure population of immature DCs will be CD11c positive. To distinguish DCs from macrophages, you can co-stain with an F4/80 antibody; macrophages are typically F4/80 high, while DCs are F4/80 low or negative.[8]
-
Maturation Markers: To assess the maturation state of your DCs, you can include antibodies against co-stimulatory molecules such as CD80 and CD86, as well as MHC class II.[2][6] Mature DCs will upregulate the expression of these markers.
Q4: My cells have poor viability after the culture period. What could be the cause?
A4: Several factors can contribute to poor cell viability. Here are some common culprits and their solutions:
-
Aseptic Technique: Contamination with bacteria or fungi can quickly lead to cell death. Ensure all steps are performed in a laminar flow hood using sterile techniques and reagents.
-
Reagent Quality: Use high-quality, endotoxin-free reagents. The quality of fetal bovine serum (FBS) can significantly impact cell health. It may be necessary to test different lots of FBS to find one that supports optimal DC growth and viability.[9]
-
Handling: Be gentle when handling the cells, especially during media changes and harvesting, to avoid mechanical stress.
-
Incubator Conditions: Maintain a stable environment in your incubator at 37°C with 5% CO2.[2] Ensure proper humidity to prevent evaporation from the culture plates.[9]
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of BMDCs generated with GM-CSF alone?
A1: Without any additional purification steps, the purity of CD11c+ cells in a standard 7-10 day culture with GM-CSF can be variable, often ranging from 60-80%.[6][7][10] The culture will typically contain a significant population of contaminating macrophages.
Q2: What are the advantages and disadvantages of different purification methods?
A2: The choice of purification method depends on the desired purity, yield, cost, and available equipment.
| Purification Method | Purity | Yield | Cost | Throughput | Key Considerations |
| Adhesion-Based | Low to Moderate | Moderate | Low | High | Simple and inexpensive but results in lower purity. |
| Density Gradient Centrifugation (Percoll) | High (>90%) | High | Low | High | A cost-effective alternative to MACS for achieving high purity.[3][4] |
| Magnetic-Activated Cell Sorting (MACS) | High (>90%) | Moderate to High | Moderate | Moderate | Can be used for both negative depletion of contaminants and positive selection of DCs.[11] |
| Fluorescence-Activated Cell Sorting (FACS) | Very High (>98%) | Low to Moderate | High | Low | The gold standard for purity but is slower, more expensive, and can be harsh on cells.[11][12] |
Q3: What is the role of IL-4 in BMDC cultures?
A3: The addition of IL-4 to GM-CSF cultures is a common practice to generate a more homogeneous population of DCs and to suppress the overgrowth of macrophages.[5] The combination of GM-CSF and IL-4 is reported to promote the maturation of DCs and enhance their antigen-presenting capabilities.[7]
Q4: How long should I culture my bone marrow cells to generate immature DCs?
A4: Immature DCs are typically harvested between day 6 and day 8 of culture.[6] Prolonged culture beyond this point can lead to spontaneous maturation or cell death.
Experimental Protocols
Protocol 1: Standard Generation of Mouse BMDCs
This protocol outlines the basic method for generating a mixed population of BMDCs using GM-CSF.
-
Bone Marrow Isolation:
-
Euthanize a 6-8 week old mouse by an approved method and sterilize the carcass with 70% ethanol.
-
Under sterile conditions, dissect the femurs and tibias and remove all muscle tissue.
-
Place the bones in a petri dish containing 70% ethanol for 5-10 seconds for surface sterilization, then transfer to a sterile tube with ice-cold RPMI-1640 medium.[2]
-
In a laminar flow hood, cut the ends of the bones and flush the marrow out using a syringe with RPMI-1640 medium into a sterile centrifuge tube.[2]
-
Create a single-cell suspension by gently pipetting up and down.
-
-
Cell Culture:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine).
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Plate 2 x 10^6 viable cells per 100 mm petri dish in 10 mL of complete RPMI-1640 containing 20 ng/mL of recombinant mouse GM-CSF.[2]
-
Incubate the plates at 37°C in a 5% CO2 humidified incubator.[2]
-
On day 3, gently add another 10 mL of complete medium with 20 ng/mL GM-CSF to each plate.[2]
-
On day 6, remove half of the media (10 mL) and replace it with 10 mL of fresh complete medium containing 20 ng/mL GM-CSF.[2]
-
-
Harvesting:
-
On day 8, harvest the non-adherent and loosely adherent cells by gently pipetting the medium over the surface of the plate.
-
The harvested cells are ready for downstream applications or further purification.
-
Protocol 2: Purification of BMDCs using Density Gradient Centrifugation
This protocol describes a cost-effective method to achieve high-purity DCs.
-
Prepare Percoll Gradient:
-
Prepare a stock isotonic Percoll solution (SIP) by mixing 9 parts Percoll with 1 part 10x PBS.
-
Prepare different concentrations of Percoll working solutions by diluting the SIP with 1x PBS.
-
-
Cell Separation:
-
Harvest BMDCs from culture (as described in Protocol 1, day 6).
-
Carefully layer the cell suspension on top of a discontinuous Percoll gradient (e.g., layers of 80%, 66%, and 50% Percoll).
-
Centrifuge at a low speed (e.g., 800 x g) for 20-30 minutes at room temperature with the brake off.
-
Dendritic cells will be enriched at the interface between two of the Percoll layers.
-
Carefully collect the enriched DC layer with a pipette.
-
-
Washing:
-
Wash the collected cells with a large volume of PBS or RPMI-1640 to remove the Percoll.
-
Centrifuge and resuspend the cells in the desired medium for counting and subsequent use.
-
Protocol 3: Purification of BMDCs by Magnetic-Activated Cell Sorting (MACS)
This protocol provides a method for high-purity DC isolation through negative and positive selection.
-
Negative Selection (Macrophage Depletion):
-
Harvest the total cell population from the BMDC culture on day 8.
-
Incubate the cells with anti-F4/80 magnetic beads according to the manufacturer's instructions.
-
Pass the cell suspension through a MACS column placed in a magnetic field. The F4/80+ macrophages will be retained in the column.
-
Collect the flow-through, which is now depleted of macrophages.
-
-
Positive Selection (DC Enrichment):
-
Take the macrophage-depleted cell suspension and incubate it with anti-CD11c magnetic beads.
-
Pass the cells through a new MACS column in a magnetic field. This time, the CD11c+ DCs will be retained in the column.
-
Wash the column to remove any non-specifically bound cells.
-
Remove the column from the magnetic field and elute the purified CD11c+ DCs.
-
Visualizations
Caption: Workflow for the generation and purification of mouse BMDCs.
Caption: MACS purification pathway for isolating high-purity BMDCs.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. An optimized method for the induction and purification of mouse bone marrow dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the generation of mature bone marrow-derived dendritic cells in vitro: a factorial study design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Culture and Identification of Mouse Bone Marrow-Derived Dendritic Cells and Their Capability to Induce T Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Economical and Efficient Protocol for Isolating and Culturing Bone Marrow-derived Dendritic Cells from Mice [jove.com]
- 8. GM-CSF Grown Bone Marrow Derived Cells Are Composed of Phenotypically Different Dendritic Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Mouse Bone Marrow-derived Dendritic Cells (BMDC) Induction and Identification Kit - Elabscience® [elabscience.com]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. biocompare.com [biocompare.com]
Technical Support Center: In Vivo Administration of Mouse GM-CSF
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo administration of mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).
Frequently Asked Questions (FAQs)
Q1: What is the general biological role of GM-CSF in mice?
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) is a pleiotropic cytokine that plays a crucial role in the production, differentiation, and function of various hematopoietic cells.[1][2] It stimulates the development of granulocytes (neutrophils, eosinophils, and basophils) and monocytes from hematopoietic stem cells.[3] Beyond its role in myelopoiesis, GM-CSF is a key regulator of the immune response and is involved in maintaining immunological tolerance.[1] It can modulate the properties and functions of mature myeloid cells like granulocytes, macrophages, and eosinophils.[1]
Q2: What are the common applications of in vivo mouse GM-CSF administration in research?
In vivo administration of this compound is utilized in a variety of research areas, including:
-
Hematopoiesis and Myelopoiesis Studies: To investigate the generation and differentiation of myeloid lineage cells.[4]
-
Immunomodulation Research: To study its effects on immune responses, including the exacerbation or suppression of autoimmune diseases.[1]
-
Infection Models: To enhance host defense mechanisms against bacterial and fungal infections.[5]
-
Cancer and Inflammation Research: To understand its role in promoting tissue inflammation and its involvement in cancer progression.[6]
-
Pulmonary Research: To study its role in conditions like pulmonary alveolar proteinosis.[1][6]
Q3: What are the known side effects or toxicities associated with in vivo this compound administration?
Adverse effects of GM-CSF are generally dose-dependent.[7] While prolonged therapy with doses commonly used in clinical situations shows little evidence of side effects, high doses can lead to toxicity.[7][8] In some mouse models, high doses of GM-CSF have been associated with marked adverse effects, including pericarditis and thrombosis in rare cases.[7] A "first-dose reaction," characterized by hypoxia and hypotension, has been observed in certain predisposed patients at doses above 10 µg/kg/day.[7] It is crucial to carefully monitor animals, especially in studies involving inflammatory or autoimmune conditions.[7]
Q4: How does the dose of GM-CSF influence its effects in vivo?
The concentration of GM-CSF can have a selective effect on myeloid development. High concentrations of GM-CSF predominantly increase monocytic myeloid cells, while lower concentrations may have a more balanced effect on both granulocytic and monocytic lineages.[9] For instance, one study showed that GM-CSF at 1 ng/ml stimulated epithelial cell proliferation in mice, whereas concentrations of 5 and 25 ng/ml were inhibitory.[10]
Q5: Can the administration of recombinant this compound induce an immune response in mice?
While recombinant proteins can sometimes elicit an immune response, studies with a diphtheria toxin-GM-CSF fusion protein showed that only a small number of mice developed a weak immune response after treatment.[11] However, the immunogenicity can depend on the specific recombinant protein, its purity, and the experimental conditions. The use of a neutralizing antibody can be a tool to study the specific effects of GM-CSF.[3][6][12]
Troubleshooting Guides
Problem 1: Unexpected or inconsistent experimental outcomes.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Verify the dosage calculation based on the specific activity of the recombinant GM-CSF lot. Different suppliers may have different activity units. Perform a dose-response study to determine the optimal concentration for your specific model and desired outcome.[9][10] |
| Improper Reconstitution or Storage | Follow the manufacturer's instructions for reconstitution carefully.[13][14][15] Use sterile, pyrogen-free solutions. Aliquot the reconstituted protein to avoid repeated freeze-thaw cycles.[15] Store lyophilized and reconstituted protein at the recommended temperatures.[13] |
| Route of Administration | The route of administration (e.g., subcutaneous, intraperitoneal, intravenous) can significantly impact the bioavailability and pharmacokinetics of GM-CSF. Ensure the chosen route is appropriate for your experimental goals and is performed consistently across all animals. |
| Biological Variability | Account for biological variability between individual mice. Use a sufficient number of animals per group to achieve statistical power. Consider the age, sex, and genetic background of the mice, as these factors can influence the response to GM-CSF. |
Problem 2: Signs of toxicity or adverse reactions in mice.
| Possible Cause | Troubleshooting Step |
| High Dosage | Reduce the dose of GM-CSF. Adverse effects are often dose-related.[7] |
| "First-Dose Reaction" | For high-dose studies, monitor animals closely after the first administration for signs of hypoxia or hypotension.[7] |
| Underlying Inflammatory Condition | In models of inflammatory or autoimmune disease, GM-CSF can exacerbate the condition.[1] Careful monitoring of disease progression and clinical signs is essential. |
| Contaminants in Recombinant Protein | Ensure the recombinant GM-CSF is of high purity and low in endotoxins.[13] Use products specifically designated for in vivo use. |
Problem 3: Lack of expected biological effect.
| Possible Cause | Troubleshooting Step |
| Insufficient Dosage | Increase the dose of GM-CSF. A dose-response experiment is recommended to find the effective dose. |
| Inactivated Protein | Ensure proper handling and storage of the recombinant GM-CSF to maintain its biological activity.[13][14] Avoid vigorous mixing or vortexing during reconstitution.[13] |
| Neutralizing Antibodies | If the experiment involves repeated administrations over a long period, consider the possibility of the mouse developing neutralizing antibodies against the recombinant protein. An ELISA can be used to detect such antibodies. |
| Incorrect Timing of Administration or Analysis | The effects of GM-CSF can be transient. Optimize the timing of administration and the endpoint analysis based on the expected biological response. For example, some hematopoietic parameters may normalize after prolonged treatment despite continued administration.[8] |
Data Presentation
Table 1: Effects of in vivo rmGM-CSF Treatment on Hematological Parameters in BDF1 Mice
| Treatment Duration | Parameter | Change Observed |
| Up to 11 weeks | Peritoneal Macrophages | Sustained increase in number and phagocytic activity[8] |
| Up to 11 weeks | Spleen Weight and Cellularity | Increased[8] |
| Up to 11 weeks | Splenic Precursor and Stem Cells | Increased numbers of lineage-restricted precursor cells and multipotent stem cells[8] |
| First week | Femoral GM-CFCs, Mix-CFCs, CFU-S | Increased[8] |
| After first week | Femoral GM-CFCs, Mix-CFCs, CFU-S | Returned to normal or subnormal levels[8] |
| Up to 11 weeks | Blood Cell Numbers and Differential Counts | No significant differences observed[8] |
Source: Adapted from a study on the effects of long-term in vivo treatment of mice with purified murine recombinant GM-CSF.[8]
Table 2: Dose-Dependent Effects of GM-CSF on Spleen Cellularity and Proliferation
| GM-CSF Dose (µg/kg) | Effect on Spleen Cellularity | Effect on Spleen Cell Proliferation (Con A-stimulated) |
| 16.7–50.0 | Significantly increased (2-2.5 fold)[16] | Significantly enhanced[16] |
| Lower doses (not specified) | No significant effect | Not specified |
Source: Based on a study investigating the effects of GM-CSF in vivo on cytokine production and proliferation by spleen cells.[16]
Experimental Protocols
Protocol 1: General In Vivo Administration of Recombinant this compound
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized rmGM-CSF to collect the contents at the bottom.[13][15]
-
Aseptically reconstitute the protein in sterile, pyrogen-free distilled water or phosphate-buffered saline (PBS) to a stock concentration of 0.1-1.0 mg/mL.[13][15]
-
Gently pipette the solution down the sides of the vial to dissolve the protein. Avoid vigorous mixing or vortexing.[13]
-
For long-term storage, aliquot the reconstituted stock solution into working volumes and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.[15]
-
-
Dosing and Administration:
-
Dilute the stock solution to the desired final concentration for injection using a sterile, buffered solution. The addition of a carrier protein like bovine serum albumin (BSA) at 0.1% can improve stability.[13]
-
The dosage can vary significantly depending on the experimental model and goals. Doses ranging from 1 to 50 µg/kg/day have been reported.[8][16] A pilot dose-response study is highly recommended.
-
Administer the diluted rmGM-CSF to the mice via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous injection).
-
-
Monitoring:
-
Monitor the mice regularly for any adverse effects, especially after the initial dose and with higher concentrations.
-
Collect samples for analysis at the predetermined time points based on the experimental design.
-
Mandatory Visualization
GM-CSF Signaling Pathway
Caption: Simplified signaling pathways activated by GM-CSF binding to its receptor.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: Logical workflow for troubleshooting inconsistent experimental outcomes.
References
- 1. GM-CSF: An Immune Modulatory Cytokine that can Suppress Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. InVivoMAb anti-mouse GM-CSF | Bio X Cell [bioxcell.com]
- 4. Biological role of granulocyte macrophage colony-stimulating factor (GM-CSF) and macrophage colony-stimulating factor (M-CSF) on cells of the myeloid lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of the expression and function of the GM-CSF receptor α-chain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Anti-GM-CSF Antibody Purified in vivo GOLD™ | Leinco [leinco.com]
- 7. The side-effect profile of GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of long-term in vivo treatment of mice with purified murine recombinant GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | GM-CSF Quantity Has a Selective Effect on Granulocytic vs. Monocytic Myeloid Development and Function [frontiersin.org]
- 10. GM-CSF: a role in immune and inflammatory reactions in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicology and pharmacokinetics of DT388-GM-CSF, a fusion toxin consisting of a truncated diphtheria toxin (DT388) linked to human granulocyte-macrophage colony-stimulating factor (GM-CSF) in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. Recombinant this compound - Leinco Technologies [leinco.com]
- 14. cellgs.com [cellgs.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Effects of granulocyte-macrophage colony stimulating factor (GM-CSF) in vivo on cytokine production and proliferation by spleen cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Long-Term Cultures with Mouse GM-CSF
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers reduce cell death and maintain viable, healthy cells in long-term cultures supplemented with mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of mouse GM-CSF to promote cell survival and reduce apoptosis?
A1: The optimal concentration of GM-CSF can vary depending on the cell type and specific experimental goals. However, studies suggest a range of 5 ng/mL to 20 ng/mL is effective for most applications, including the culture of bone marrow-derived macrophages (BMDMs) and neural progenitor cells.[1][2][3][4][5] For in vitro maturation of oocytes, 10 ng/mL has been shown to be more effective than 5 ng/mL at increasing blastocyst development and quality.[2][3][4][6] It is always recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell system.
Q2: My cells are undergoing significant apoptosis despite using GM-CSF. What are the common causes?
A2: High cell death in GM-CSF-supplemented cultures can stem from several factors:
-
Suboptimal GM-CSF Concentration: Both insufficient and excessively high concentrations can be detrimental. Verify your optimal concentration with a titration experiment. High concentrations of GM-CSF have been noted to favor granulocyte differentiation over macrophages, which could affect culture dynamics.[7]
-
Culture Density: Primary cells like bone marrow cells are sensitive to density. A recommended starting density for BMDMs is 1x10⁶ cells/mL.[8] Overconfluence can lead to rapid nutrient depletion, waste accumulation, and cell death.[9]
-
Media and Supplements: The quality of your basal medium and serum is critical. Ensure reagents are not expired and have been stored correctly.[10] Some cell types may require specific supplements or serum-free formulations to thrive.[11][12][13][14]
-
Contamination: Microbial contamination (bacteria, fungi, mycoplasma) is a common cause of sudden cell death. Regularly check cultures for any signs of contamination and test cell stocks.
-
Inadequate Feeding Schedule: In long-term cultures, nutrients are depleted. For BMDMs, it is recommended to replenish 50% of the medium every 48 hours after the initial differentiation period to maintain viability.[8]
Q3: How does GM-CSF prevent cell death? Which signaling pathways are involved?
A3: GM-CSF promotes cell survival primarily by activating anti-apoptotic signaling pathways. When GM-CSF binds to its receptor, it triggers several downstream cascades:
-
JAK/STAT Pathway: This is a primary survival pathway. GM-CSF activates JAK2, which in turn phosphorylates STAT5.[15][16] Activated STAT5 translocates to the nucleus and upregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, which prevent the release of pro-apoptotic factors from mitochondria.[1] The JAK/STAT5-Bcl-2 pathway has been shown to be directly responsible for the anti-apoptotic activity of GM-CSF in neural progenitor cells.[1]
-
PI3K/Akt Pathway: This pathway is also crucial for mediating survival signals.[17][18][19] Activation of PI3K/Akt can lead to the inactivation of pro-apoptotic molecules and promote the expression of survival genes like survivin through an NF-κB and HIF-1α cascade.[20]
-
MAPK Pathway: The Ras/Raf-1/MAP kinase pathway is also involved in GM-CSF signaling, contributing to both proliferation and survival signals.[17][21]
Failure to properly activate these pathways can result in reduced cell viability.
Q4: Should I use serum-containing or serum-free medium for my long-term cultures with GM-CSF?
A4: The choice depends on your experimental goals and cell type.
-
Serum-Containing Medium: Typically supplemented with 10-20% Fetal Bovine Serum (FBS), this is a common choice for robustly growing BMDMs.[22] However, serum composition can vary between lots, introducing variability.[10][11]
-
Serum-Free Medium (SFM): SFM provides a more defined and consistent culture environment, which is crucial for reproducibility in drug development and cell therapy applications.[13][14] For macrophages, specific SFM formulations are available, though they may still require the addition of GM-CSF.[13] Some SFM come pre-supplemented with insulin, transferrin, and selenium to support cell proliferation in the absence of serum.[11][12]
Troubleshooting Guides
Problem 1: Low Cell Viability and High Levels of Floating (Dead) Cells
| Potential Cause | Recommended Solution |
| Incorrect GM-CSF Concentration | Perform a dose-response curve (e.g., 1, 5, 10, 20, 50 ng/mL) to find the optimal concentration for your specific cells.[2][3] |
| Nutrient Depletion / Waste Accumulation | Increase the frequency of media changes. For established BMDM cultures, perform a 50% media change every 2 days.[8] Ensure the culture volume is appropriate for the vessel size. |
| Cell Overgrowth (Contact Inhibition) | Passage cells before they reach 80-90% confluency. For primary cultures like BMDMs, ensure the initial seeding density is correct to avoid premature overgrowth. |
| Poor Quality Reagents | Test a new batch of FBS, GM-CSF, or basal media. Ensure all supplements, like L-glutamine, are fresh.[10] |
| Microbial Contamination | Discard contaminated cultures immediately. Thoroughly clean incubators and hoods. Test your cell bank for mycoplasma contamination. |
| Incubator Issues | Verify incubator temperature and CO₂ levels with a calibrated external device. Fluctuations can induce stress and cell death.[9] |
Problem 2: Cells Are Not Adhering or Differentiating Properly (e.g., BMDMs)
| Potential Cause | Recommended Solution |
| Incorrect Culture Plastic | For BMDM differentiation, use non-tissue culture treated plastic (e.g., sterile petri dishes). This prevents them from becoming overly adherent and difficult to harvest.[8] |
| Insufficient Differentiation Time | Differentiation of BMDMs with GM-CSF can be slower than with M-CSF, sometimes taking up to 12-13 days to be ready for harvesting.[5] Be patient and monitor morphology. |
| Presence of Fibroblasts | Fibroblast contamination can outcompete your target cells. Trypsin can be used to selectively remove fibroblasts without detaching the desired monocyte/macrophage layer.[22] |
| Low Purity of Starting Population | Ensure proper isolation of bone marrow cells. Lyse red blood cells to concentrate the sample for macrophage precursors, which can increase your final yield.[8][23] |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound for Promoting Cell Survival
| Cell Type | Effective Concentration Range | Outcome | Reference(s) |
| Neural Progenitor Cells | 10 ng/mL | Significantly inhibited staurosporine-induced apoptosis. | [1] |
| Bone Marrow Cells | 10-30 ng/mL | Differentiation into macrophages and dendritic cells. | [5] |
| Oocytes (In Vitro Maturation) | 10 ng/mL | Increased blastocyst rate and quality. | [2][3][4][6] |
| Myeloid Leukemic Cells | Not specified, but required | Prevented DNA fragmentation (apoptosis). | [24] |
Table 2: Effect of Signaling Pathway Inhibitors on GM-CSF Mediated Survival
| Pathway Inhibited | Inhibitor Example | Effect on GM-CSF Anti-Apoptotic Activity | Reference(s) |
| PI3K | LY294002 | Significantly blocked the anti-apoptotic effect of GM-CSF. | [20] |
| JAK/STAT | AG490 | Abrogated GM-CSF-induced expression of procaspase 3. | [25] |
| MEK-1 (MAPK pathway) | Not specified | No significant role found in GM-CSF anti-apoptotic activity in NPCs. | [1] |
Experimental Protocols
Protocol: Generation and Long-Term Culture of Mouse Bone Marrow-Derived Macrophages (BMDMs)
This protocol is adapted from established methods for generating BMDMs using GM-CSF.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Recombinant this compound (carrier-free)
-
ACK Lysing Buffer
-
Sterile, non-tissue culture treated 10 cm petri dishes
-
70 µm cell strainer
Methodology:
-
Isolation of Bone Marrow:
-
Euthanize a mouse (6-10 weeks old) via an approved method.
-
Sterilize the hind legs with 70% ethanol. Isolate the femur and tibia.
-
Clean the bones by removing all muscle and connective tissue.
-
Cut the ends of the bones and flush the marrow out using a 25G needle and syringe filled with complete RPMI medium.
-
Create a single-cell suspension by gently pipetting up and down. Pass the suspension through a 70 µm cell strainer to remove debris.[8]
-
-
Red Blood Cell Lysis:
-
Centrifuge the cell suspension at 300 x g for 7 minutes.
-
Discard the supernatant and resuspend the pellet in 2-4 mL of ACK Lysing Buffer. Incubate for 5 minutes at room temperature.[23]
-
Add 10 mL of complete RPMI to neutralize the ACK buffer and centrifuge again.
-
-
Plating and Differentiation:
-
Resuspend the cell pellet in complete RPMI and perform a cell count.
-
Plate 5-7 x 10⁶ cells onto each 10 cm non-tissue culture treated petri dish in 10 mL of complete RPMI supplemented with 20 ng/mL of this compound .[5]
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Long-Term Culture and Maintenance:
-
Day 3: Add 5 mL of fresh complete RPMI containing 20 ng/mL GM-CSF to each plate. Do not remove the old medium.
-
Day 6-7: Most non-adherent cells can be washed away. The adherent cells are now considered immature macrophages.
-
Day 7 onwards: To maintain the culture, perform a 50% media change every 2 days with fresh complete RPMI containing 20 ng/mL GM-CSF. The cells can be maintained for another week, but viability and phenotype may change over extended periods.[8]
-
Visualizations
Caption: Key anti-apoptotic signaling pathways activated by GM-CSF.
Caption: A systematic workflow for troubleshooting cell death in culture.
Caption: Logical relationships for diagnosing common cell culture problems.
References
- 1. Granulocyte macrophage-colony stimulating factor shows anti-apoptotic activity in neural progenitor cells via JAK/STAT5-Bcl-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. worldscientific.com [worldscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. raf.bioscientifica.com [raf.bioscientifica.com]
- 7. The Pleiotropic Effects of the GM-CSF Rheostat on Myeloid Cell Differentiation and Function: More Than a Numbers Game - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to culture Bone Marrow Derived Macrophages | Proteintech Group [ptglab.com]
- 9. 細胞培養中に生じる細胞死のトラブルシューティング [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Key Factors in Serum Free Medium for Production of Human Recombinant GM-CSF Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invitria.com [invitria.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Comparison of culture media supplements identifies serum components in self-reported serum-free preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The transcription factors STAT5A/B regulate GM-CSF–mediated granulopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Suppression of apoptotic death in hematopoietic cells by signalling through the IL‐3/GM‐CSF receptors. | The EMBO Journal [link.springer.com]
- 18. researchgate.net [researchgate.net]
- 19. PI3K/AKT is involved in mediating survival signals that rescue Ewing tumour cells from fibroblast growth factor 2-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Granulocyte macrophage colony-stimulating factor shows anti-apoptotic activity via the PI3K-NF-κB-HIF-1α-survivin pathway in mouse neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The role of the MAPK pathway alterations in GM-CSF modulated human neutrophil apoptosis with aging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Modulation of apoptosis in human myeloid leukemic cells by GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
mouse GM-CSF stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized mouse GM-CSF?
A1: Lyophilized this compound is stable at -20°C for up to one year from the date of receipt.[1][2][3][4] For short-term storage, it can be kept at 2-8°C, preferably desiccated.[1][5]
Q2: What is the proper procedure for reconstituting lyophilized this compound?
A2: To reconstitute, briefly centrifuge the vial to ensure the powder is at the bottom.[1][5] Use sterile, distilled water or sterile PBS to reconstitute the protein to a concentration of 0.1–1.0 mg/mL.[1][4][5]
Q3: How should I store reconstituted this compound?
A3: Upon reconstitution, it is crucial to apportion the solution into working aliquots and store them at ≤ –20°C.[1][5] Some manufacturers recommend storage at -20°C to -70°C.[2] For extended storage of the reconstituted protein, it is recommended to use a manual defrost freezer and add a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA).[2][3]
Q4: Can I subject my reconstituted this compound to multiple freeze-thaw cycles?
A4: No, it is strongly advised to avoid repeated freeze-thaw cycles as this can lead to a loss of biological activity.[1][2][5] Aliquoting the reconstituted protein into single-use vials is the best practice.
Q5: What is the stability of reconstituted this compound at different temperatures?
A5: Reconstituted this compound is stable for up to one month at 2-8°C under sterile conditions and for up to three months at -20°C to -70°C.[2] For longer-term storage (up to 10 months), it should be frozen in working aliquots at -20°C to -70°C.[4]
Q6: Why is a carrier protein important for storing diluted GM-CSF solutions?
A6: Adding a carrier protein, such as BSA or heat-inactivated Fetal Calf Serum (FCS), to diluted solutions of GM-CSF enhances its stability and increases its shelf-life, especially when storing it at dilute concentrations.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity | Improper storage of lyophilized or reconstituted protein. | Ensure lyophilized protein is stored at -20°C and reconstituted aliquots are stored at ≤ -20°C.[1][3] |
| Multiple freeze-thaw cycles. | Aliquot the reconstituted GM-CSF into single-use vials to avoid repeated freezing and thawing.[1][2] | |
| Incorrect reconstitution. | Reconstitute with sterile, distilled water or PBS to the recommended concentration (0.1-1.0 mg/mL).[1][4] | |
| Inconsistent experimental results | Degradation of GM-CSF in working solutions. | Prepare fresh dilutions for each experiment from a frozen stock aliquot. Add a carrier protein (e.g., 0.1% BSA) to diluted solutions for improved stability.[1][2][3] |
| Variability in aliquots. | Ensure thorough but gentle mixing before aliquoting. | |
| Precipitation upon reconstitution | High concentration or improper buffer. | Reconstitute within the recommended concentration range. If precipitation occurs, gentle warming and vortexing may help. Ensure the reconstitution buffer is appropriate. |
Storage Conditions Summary
| Form | Temperature | Duration | Notes |
| Lyophilized | -20°C | Up to 1 year | Store desiccated[1] |
| 2-8°C | Short-term | Preferably desiccated[1][5] | |
| Reconstituted (with carrier protein) | -20°C to -70°C | Up to 3-10 months | Avoid repeated freeze-thaw cycles[2][4] |
| 2-8°C | Up to 1 month | Under sterile conditions[2] |
Experimental Protocols
Protocol: Reconstitution of Lyophilized this compound
-
Preparation: Before opening, centrifuge the vial of lyophilized this compound at a low speed for a few seconds to ensure the entire pellet is at the bottom of the vial.[1][5]
-
Reconstitution: Under sterile conditions, add the recommended volume of sterile, distilled water or sterile PBS to achieve a final concentration of 0.1-1.0 mg/mL.[1][4][5]
-
Mixing: Gently swirl or pipette the solution up and down to ensure the protein is fully dissolved. Avoid vigorous shaking or vortexing.
-
Aliquoting: Apportion the reconstituted GM-CSF into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid freeze-thaw cycles.[1]
-
Storage: Store the aliquots at ≤ -20°C in a manual defrost freezer.[1][2]
Protocol: Bioassay for this compound Activity using FDC-P1 or MC/9 cells
This protocol outlines a cell proliferation assay to determine the biological activity (ED₅₀) of this compound.
-
Cell Culture: Culture FDC-P1 or MC/9 cells in appropriate media supplemented with a maintenance concentration of this compound.
-
Cell Preparation: Prior to the assay, wash the cells three times with cytokine-free medium to remove any residual GM-CSF. Resuspend the cells in cytokine-free medium and determine the cell concentration.
-
Assay Setup:
-
Plate the washed cells at a density of 1-5 x 10⁴ cells/well in a 96-well plate.
-
Prepare serial dilutions of the this compound standard and the test sample in culture medium.
-
Add the diluted GM-CSF samples to the wells in triplicate. Include a negative control (medium only).
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
Proliferation Measurement: Add a proliferation reagent (e.g., MTT, XTT, or a fluorescent dye) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis:
Visualizations
Caption: GM-CSF Signaling Pathway Overview.
Caption: Troubleshooting Workflow for Reduced GM-CSF Activity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. stemcell.com [stemcell.com]
- 7. This compound Recombinant Protein - FAQs [thermofisher.com]
Technical Support Center: Alternatives to GM-CSF for Myeloid Cell Generation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding alternatives to mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) for generating specific myeloid populations, such as macrophages and dendritic cells (DCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary alternatives to GM-CSF for generating bone marrow-derived macrophages (BMDMs)?
The most common and well-established alternative to GM-CSF for generating BMDMs is Macrophage Colony-Stimulating Factor (M-CSF).[1][2][3] M-CSF is essential for the proliferation and differentiation of committed myeloid progenitors into the macrophage/monocyte lineage.[1] It generally produces a more homogenous population of macrophages compared to the mix of macrophages and dendritic cells often seen with GM-CSF.
Q2: What are the main alternatives for generating bone marrow-derived dendritic cells (DCs)?
FMS-like tyrosine kinase 3 ligand (FLT3L) is a potent cytokine for generating various DC subsets, including conventional DCs (cDCs) and plasmacytoid DCs (pDCs), from bone marrow precursors.[4][5][6][7][8] FLT3L can be used alone or in combination with other cytokines like low-dose GM-CSF or IL-4 to modulate the resulting DC populations.[9][10] For generating monocyte-derived DCs (Mo-DCs), a combination of IL-4 and GM-CSF is commonly used, but FLT3L can also play a role in expanding DC progenitors.[8][11][12][13]
Q3: What are the expected phenotypes of macrophages generated with M-CSF versus GM-CSF?
M-CSF and GM-CSF drive macrophages toward different functional phenotypes. M-CSF-derived macrophages typically exhibit an M2-like phenotype, associated with tissue remodeling and anti-inflammatory responses.[14] In contrast, GM-CSF-derived macrophages tend to polarize towards an M1-like phenotype, characterized by pro-inflammatory functions.[14][15] These differences are reflected in their gene expression profiles and surface marker expression.[16][17]
Q4: Can other cytokine combinations be used to expand myeloid progenitors?
Yes, combinations of cytokines such as Stem Cell Factor (SCF), IL-3, and IL-11 can be used to expand hematopoietic stem and progenitor cells, which can then be differentiated into various myeloid lineages.[18][19] For instance, SCF and IL-3 have been shown to promote the expansion of myeloid progenitors.[20][21][22]
Troubleshooting Guides
Generating Bone Marrow-Derived Macrophages (BMDMs) with M-CSF
| Issue | Potential Cause | Recommended Solution |
| Low Cell Viability/Yield | Suboptimal M-CSF Concentration: Incorrect M-CSF concentration can lead to insufficient proliferation and survival signals.[23] | Use recombinant murine M-CSF at a concentration of 10-25 ng/mL.[1][2][24] The optimal concentration may vary between batches, so titration is recommended.[23] |
| Improper Cell Seeding Density: Bone marrow cells are sensitive to density.[24] | Aim for a seeding density of 1 x 10^6 cells/mL.[24] | |
| Inappropriate Culture Vessels: Using tissue culture-treated plastic can lead to overly adherent macrophages that are difficult to harvest. | Differentiate macrophages on non-tissue culture coated petri dishes.[24] | |
| Infrequent Media Changes: Depletion of nutrients and M-CSF, and accumulation of waste products can be detrimental. | On day 4, add an equal volume of fresh medium containing M-CSF to the culture.[24] Some protocols suggest replacing half the media every 2-3 days.[2][23] | |
| Cell Detachment and Death After Day 4 | M-CSF Depletion: M-CSF is a critical survival factor for macrophages.[23] | Instead of a full media change, try adding fresh media with M-CSF to avoid removing factors secreted by the cells themselves.[23] Ensure continuous M-CSF presence during differentiation. |
| Heterogeneous Cell Population | Incomplete Differentiation: Insufficient time or M-CSF concentration. | Allow for a full 7-day differentiation period.[1] Confirm differentiation by staining for macrophage markers like F4/80.[1] |
Generating Dendritic Cells (DCs) with FLT3L
| Issue | Potential Cause | Recommended Solution |
| Low Yield of DCs | Suboptimal FLT3L Concentration: Insufficient FLT3L will result in poor expansion of DC progenitors. | Use FLT3L at a concentration of 100-200 ng/mL for optimal DC generation. |
| Presence of Other Proliferating Cells: Contamination with other cell types that respond to FLT3L. | Ensure proper isolation of bone marrow cells and consider using cell sorting for specific progenitor populations if high purity is required. | |
| Incorrect DC Subset Generated | Cytokine Milieu: The specific combination of cytokines will influence the type of DCs generated. | For cDC1-like cells, a combination of FLT3L and a low dose of GM-CSF (e.g., 10 ng/mL) can be effective.[9] For a broader range of DC subsets, use FLT3L alone.[4][5] |
| Poor T-cell Stimulation Capacity | Immature DC Phenotype: DCs may not be fully mature and lack high expression of co-stimulatory molecules. | Mature the FLT3L-generated DCs with a stimulating agent like lipopolysaccharide (LPS) for the final 24 hours of culture.[4][5] |
Quantitative Data Summary
Table 1: Comparison of Cytokines for Myeloid Cell Generation
| Target Population | Alternative Cytokine(s) | Typical Concentration | Culture Duration | Expected Purity | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | M-CSF | 10-25 ng/mL | 7 days | >80% CD11b+/F4/80+ | [2] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | FLT3L | 100-200 ng/mL | 8-10 days | >95% CD11c+ | [25] |
| Monocyte-Derived Dendritic Cells (Mo-DCs) | IL-4 + GM-CSF | IL-4: 250-500 U/mL, GM-CSF: 800-1000 U/mL | 6-7 days | High expression of DC markers (e.g., CD83 upon maturation) | [11][12] |
| Expanded Myeloid Progenitors | SCF + IL-3 + IL-11 | Not specified | 7 days | Significant increase in CD33+ and CD15+ cells | [18] |
Experimental Protocols
Protocol 1: Generation of Bone Marrow-Derived Macrophages (BMDMs) using M-CSF
Materials:
-
Complete DMEM medium (with 10% FCS, Penicillin/Streptomycin)
-
Recombinant murine M-CSF (Peprotech, #315-02 or equivalent)
-
ACK lysing buffer
-
Sterile petri dishes (non-tissue culture treated)
Methodology:
-
Harvest bone marrow cells from mouse femurs and tibias by flushing with 1x DPBS.
-
Centrifuge the cell suspension at 200 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 2 mL of ACK lysing buffer for 1 minute to lyse red blood cells.
-
Filter the cell suspension through a 40 µm nylon strainer.
-
Wash the cells with 1x DPBS and centrifuge again.
-
Resuspend the cell pellet in complete DMEM medium and perform a cell count.
-
Plate the cells at a density of 1 x 10^6 cells/mL in complete DMEM supplemented with 20 ng/mL of murine M-CSF in 100 mm petri dishes.[2]
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 4, add 5 mL of fresh complete DMEM containing 20 ng/mL M-CSF to the culture.
-
On day 7, the macrophages are fully differentiated and ready for experiments. The cells should be >80% CD11b+/F4/80+.[2]
Protocol 2: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs) using FLT3L
Materials:
-
Complete RPMI-1640 medium (with 10% FCS, L-glutamine, Penicillin/Streptomycin, 2-mercaptoethanol)
-
Recombinant murine FLT3L
-
ACK lysing buffer
-
Sterile tissue culture plates
Methodology:
-
Isolate bone marrow cells as described in Protocol 1 (steps 1-5).
-
Resuspend the cells in complete RPMI-1640 medium.
-
Plate 2 x 10^6 cells per well in a 24-well plate in complete RPMI-1640 supplemented with 200 ng/mL FLT3L.[8]
-
Incubate at 37°C in a 5% CO2 incubator for 8-10 days.[8]
-
Optionally, add fresh media with FLT3L every 3-4 days.
-
Harvest the cells, which should be predominantly CD11c+.[4][5]
Visualizations
Signaling Pathways
Caption: M-CSF (CSF1) signaling pathway in myeloid cells.
Caption: FLT3L signaling pathway in hematopoietic progenitors.
Experimental Workflows
Caption: Workflow for generating BMDMs with M-CSF.
Caption: Workflow for generating BMDCs with FLT3L.
References
- 1. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Macrophage Differentiation by Induction with Macrophage Colony-Stimulating Factor [bio-protocol.org]
- 3. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of murine dendritic cells from flt3-ligand-supplemented bone marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. rupress.org [rupress.org]
- 7. rupress.org [rupress.org]
- 8. Frontiers | Identification of dendritic cell precursor from the CD11c+ cells expressing high levels of MHC class II molecules in the culture of bone marrow with FLT3 ligand [frontiersin.org]
- 9. Frontiers | FLT3L combined with GM-CSF induced dendritic cells drive broad tumor-specific CD8+ T cell responses and remodel the tumor microenvironment to enhance anti-tumor efficacy [frontiersin.org]
- 10. Rat bone marrow-derived dendritic cells generated with GM-CSF/IL-4 or FLT3L exhibit distinct phenotypical and functional characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. Frontiers | Simplified Approaches for the Production of Monocyte-Derived Dendritic Cells and Study of Antigen Presentation in Bovine [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. M-CSF and GM-CSF Receptor Signaling Differentially Regulate Monocyte Maturation and Macrophage Polarization in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential Utilization of Ras Signaling Pathways by Macrophage Colony-Stimulating Factor (CSF) and Granulocyte-Macrophage CSF Receptors during Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Defining GM-CSF- and macrophage-CSF-dependent macrophage responses by in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Myeloid differentiation and maturation of SCF+IL-3+IL-11 expanded AC133+/CD34+ cells selected from high-risk breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The FLT3 ligand potently and directly stimulates the growth and expansion of primitive murine bone marrow progenitor cells in vitro: synergistic interactions with interleukin (IL) 11, IL-12, and other hematopoietic growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Promotion of Expansion and Differentiation of Hematopoietic Stem Cells by Interleukin-27 into Myeloid Progenitors to Control Infection in Emergency Myelopoiesis | PLOS Pathogens [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. Promotion of Expansion and Differentiation of Hematopoietic Stem Cells by Interleukin-27 into Myeloid Progenitors to Control Infection in Emergency Myelopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. How to culture Bone Marrow Derived Macrophages | Proteintech Group [ptglab.com]
- 25. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Poor GM-CSF Response in Primary Mouse Cell Cultures
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues encountered when working with primary mouse cell cultures and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).
Frequently Asked Questions (FAQs)
Q1: Why are my bone marrow-derived macrophages (BMDMs) growing so slowly with GM-CSF compared to M-CSF?
A1: It is a common observation that primary mouse bone marrow cells cultured with GM-CSF differentiate and proliferate more slowly than those cultured with M-CSF. While M-CSF-derived macrophages are often ready for harvesting within 6-7 days, GM-CSF-derived cultures may require 12-13 days to reach sufficient confluency.[1] This difference in kinetics is an intrinsic property of the signaling pathways activated by these two distinct cytokines.
Q2: I've added GM-CSF to my bone marrow cultures, but I'm not seeing a pure population of macrophages. What's happening?
A2: Cultures of murine bone marrow cells with GM-CSF are known to produce a heterogeneous population of cells, primarily consisting of macrophages and dendritic cells (DCs).[2][3] The final composition of your culture can be influenced by the concentration of GM-CSF used.
Q3: What is the optimal concentration of GM-CSF to use for my primary mouse cell cultures?
A3: The optimal concentration of GM-CSF can vary depending on the desired cell type. Higher concentrations of GM-CSF (e.g., 100 ng/mL) tend to favor the development of macrophages (GM-BMMs), while intermediate concentrations (e.g., 10-25 ng/mL) are often used to generate a mixed population of macrophages and dendritic cells (GM-BMDCs).[4][5] At very low concentrations (e.g., 5 ng/mL), it can be difficult to distinguish between the two populations.[4][5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental goals.
Q4: My cells are not responding to GM-CSF at all. What are the possible reasons?
A4: A complete lack of response to GM-CSF could be due to several factors:
-
Inactive GM-CSF: Ensure the cytokine is properly stored, reconstituted, and has not exceeded its shelf life.
-
Incorrect GM-CSF species: GM-CSF can be species-specific. Verify that you are using mouse GM-CSF for your mouse primary cell cultures.
-
Low or absent GM-CSF receptor expression: The target cells may not be expressing the GM-CSF receptor (GM-CSFR), which is composed of an alpha and a beta chain.[6][7] This is less likely with total bone marrow cultures but could be a factor with purified progenitor populations.
-
Cell viability issues: The initial bone marrow isolation may have resulted in low cell viability.
-
Culture contamination: Bacterial, fungal, or mycoplasma contamination can severely impact cell health and responsiveness to growth factors.[8][9][10]
Q5: How can I confirm that my cells are responding to GM-CSF signaling?
A5: You can assess the activation of downstream signaling pathways. Upon GM-CSF binding to its receptor, key signaling molecules are activated, including STAT5, and kinases in the PI3K/Akt and MAPK/ERK pathways.[11][12][13] You can use techniques like Western blotting or flow cytometry to detect the phosphorylated (active) forms of these proteins (e.g., p-STAT5, p-Akt, p-ERK) shortly after GM-CSF stimulation.
Troubleshooting Guide
Issue 1: Low Cell Viability or Proliferation
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Suboptimal GM-CSF Concentration | Titrate GM-CSF concentration (e.g., 5, 10, 25, 100 ng/mL) to find the optimal dose for your cell type and desired outcome.[4][5] |
| Poor Quality of Bone Marrow Cells | Ensure aseptic and efficient isolation of bone marrow to maximize initial cell viability. Perform a cell count and viability assessment (e.g., trypan blue) before plating. |
| Culture Contamination | Regularly inspect cultures for signs of bacterial (turbidity, rapid pH change), fungal (filaments), or mycoplasma contamination.[8][9][10] Discard contaminated cultures and thoroughly decontaminate the incubator and biosafety cabinet. |
| Nutrient Depletion/Waste Accumulation | Perform half-media changes every 2-3 days to replenish nutrients and remove metabolic waste.[14] |
| Incorrect Seeding Density | Optimize the initial seeding density. Too low a density may inhibit proliferation, while too high a density can lead to premature nutrient depletion. |
Issue 2: Unexpected Cell Morphology or Phenotype
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Heterogeneous Cell Population | Be aware that GM-CSF cultures will yield a mix of macrophages and dendritic cells.[2][3] Use flow cytometry with specific markers (e.g., CD11c, MHCII, F4/80) to identify and quantify the different cell populations. |
| Variable GM-CSF Concentration Effects | Higher GM-CSF concentrations favor macrophage differentiation, while intermediate doses can increase the proportion of dendritic cells.[4][5] Adjust the GM-CSF concentration based on the desired cell population. |
| Spontaneous Cell Activation | Primary cells can be sensitive to handling and culture conditions. Minimize stress during isolation and culture to avoid spontaneous activation, which can alter morphology and marker expression. |
Signaling Pathways and Workflows
Caption: Simplified GM-CSF signaling cascade.
Caption: A logical workflow for troubleshooting.
Experimental Protocols
Protocol: Generation of Bone Marrow-Derived Macrophages and Dendritic Cells
-
Bone Marrow Isolation:
-
Euthanize a mouse according to approved institutional protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Isolate the femur and tibia and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the marrow with sterile RPMI-1640 medium using a syringe and a 25-gauge needle.
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
-
Red Blood Cell Lysis:
-
Centrifuge the cell suspension and resuspend the pellet in ACK lysis buffer for 1-2 minutes to lyse red blood cells.
-
Quench the lysis reaction by adding an excess of complete RPMI-1640 medium.
-
Centrifuge the cells and resuspend in complete RPMI-1640 medium.
-
-
Cell Plating and Culture:
-
Count the viable cells using a hemocytometer and trypan blue staining.
-
Plate the cells in non-tissue culture-treated petri dishes at a density of 2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and the desired concentration of murine GM-CSF (e.g., 20 ng/mL).
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Cell Feeding and Harvesting:
-
On day 3, add fresh complete medium with GM-CSF to the culture.
-
On day 6, perform a half-media change by carefully removing half of the old media and replacing it with fresh complete media containing GM-CSF.[14]
-
Cells are typically ready for harvesting between day 7 and day 10. Non-adherent and loosely adherent cells can be collected by gentle pipetting. Adherent macrophages can be detached using cold PBS and gentle scraping or cell dissociation buffer.
-
Protocol: Assessing GM-CSF Receptor Signaling by Western Blot
-
Cell Starvation and Stimulation:
-
After differentiation, starve the cells of cytokines by culturing them in serum-free medium for 4-6 hours.
-
Stimulate the cells with a known concentration of GM-CSF (e.g., 20 ng/mL) for a short time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total STAT5, Akt, and ERK.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein.
-
References
- 1. researchgate.net [researchgate.net]
- 2. GM-CSF Mouse Bone Marrow Cultures Comprise a Heterogeneous Population of CD11c(+)MHCII(+) Macrophages and Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GM-CSF Grown Bone Marrow Derived Cells Are Composed of Phenotypically Different Dendritic Cells and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GM-CSF Grown Bone Marrow Derived Cells Are Composed of Phenotypically Different Dendritic Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of the expression and function of the GM-CSF receptor alpha-chain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation of the expression and function of the GM-CSF receptor α-chain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Cell contamination | Proteintech Group [ptglab.com]
- 11. The Pleiotropic Effects of the GM-CSF Rheostat on Myeloid Cell Differentiation and Function: More Than a Numbers Game - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | GM-CSF-Dependent Inflammatory Pathways [frontiersin.org]
- 14. Generation and Identification of GM-CSF Derived Alveolar-like Macrophages and Dendritic Cells From Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Recombinant Mouse GM-CSF Bioactivity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of a new batch of recombinant mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). The guide outlines a standardized cell-based proliferation assay, presents a clear comparison of critical quality attributes, and details the underlying cellular mechanisms.
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) is a key cytokine that drives the proliferation and differentiation of hematopoietic progenitor cells into granulocytes and macrophages.[1][2][3] It is a critical component in immunology and hematology research, as well as in the development of therapeutics.[4][5] Given its potent biological activity, it is imperative to verify the bioactivity of each new recombinant batch to ensure experimental reproducibility and accuracy.
Comparative Analysis of a New GM-CSF Batch
The primary method for validating a new batch of recombinant mouse GM-CSF is to compare its performance against a trusted reference standard. This comparison should include not only the biological activity but also key physical and purity assessments. The half-maximal effective concentration (ED50) is the most critical parameter for bioactivity, representing the concentration of GM-CSF that induces 50% of the maximum cellular response.[6]
| Parameter | New Batch (Lot #XXXXX) | Reference Standard (Lot #YYYYY) | Acceptance Criteria |
| Purity (SDS-PAGE) | >98% | >97% | ≥ 95% |
| Endotoxin Level | < 0.05 EU/µg | < 0.1 EU/µg | < 1.0 EU/µg |
| ED50 (Cell Proliferation) | 25 pg/mL | 28 pg/mL | 5 - 50 pg/mL[7][8] |
| Specific Activity | 4.0 x 10^7 U/mg | 3.6 x 10^7 U/mg | ≥ 2.0 x 10^7 U/mg[7] |
Note: Data presented are for illustrative purposes. The ED50 is determined by a cell proliferation assay using a GM-CSF-dependent cell line, such as M-NFS-60 or FDC-P1.[4][5][7] Specific activity is calculated from the ED50.
Experimental Protocol: M-NFS-60 Proliferation Assay
The most common method to determine the bioactivity of this compound is to measure its ability to stimulate the proliferation of a factor-dependent murine cell line.[6] The M-NFS-60 cell line is a myeloblastic line that requires GM-CSF for growth and is widely used for this purpose.[9][10]
Materials:
-
M-NFS-60 cells[10]
-
RPMI-1640 culture medium
-
10% Fetal Bovine Serum (FBS)
-
Recombinant this compound (New Batch and Reference Standard)
-
96-well flat-bottom culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Preparation: Culture M-NFS-60 cells in RPMI-1640 supplemented with 10% FBS and a maintenance concentration of this compound. Before the assay, wash the cells twice with a cytokine-free medium to remove any residual growth factors. Resuspend the cells in a fresh cytokine-free medium and adjust the concentration to 5 x 10^5 cells/mL.[10]
-
Assay Setup:
-
Add 50 µL of the cell suspension (2.5 x 10^4 cells) to each well of a 96-well plate.
-
Prepare a serial dilution of both the new batch and the reference standard of this compound in a cytokine-free medium. Recommended concentrations range from 0.01 ng/mL to 10 ng/mL.
-
Add 50 µL of the diluted GM-CSF or a medium-only control to the appropriate wells.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
Measurement of Proliferation:
-
Data Analysis:
-
Subtract the background reading from the control (no GM-CSF) wells.
-
Plot the mean response (absorbance or luminescence) against the log of the GM-CSF concentration.
-
Use a four-parameter logistic (4PL) curve fit to determine the ED50 value for both the new batch and the reference standard.[13] The ED50 is the concentration that elicits 50% of the maximal response.[14][15]
-
Visualizing the Mechanism and Process
Understanding the signaling pathway activated by GM-CSF and the experimental workflow is crucial for interpreting bioactivity results.
GM-CSF Signaling Pathway
Upon binding to its receptor, composed of the α and βc subunits, GM-CSF initiates several downstream signaling cascades.[16][17] The primary pathway involves the recruitment and activation of Janus Kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 5 (STAT5).[16][18] Activated STAT5 translocates to the nucleus to regulate the transcription of genes essential for cell survival and proliferation.[2][18] Other activated pathways include the Ras/MAPK and PI3K/Akt pathways.[16]
Bioactivity Validation Workflow
The process of validating a new batch of GM-CSF follows a structured workflow, from initial quality control checks to the final determination of biological activity and comparison against a reference standard.
References
- 1. stemcell.com [stemcell.com]
- 2. Granulocyte-macrophage colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. This compound Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cellgs.com [cellgs.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Bipotential murine hemopoietic cell line (NFS-60) that is responsive to IL-3, GM-CSF, G-CSF, and erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NFS-60 Cells [cytion.com]
- 11. Item - Cell proliferation assay of purified hGCSF using the M-NFS-60 cell line. - Public Library of Science - Figshare [plos.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ED50 Calculator | AAT Bioquest [aatbio.com]
- 15. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Characterisation of the expression and function of the GM-CSF receptor α-chain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GM-CSF: An Immune Modulatory Cytokine that can Suppress Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mouse GM-CSF and M-CSF for Macrophage Polarization
In the realm of immunology and drug development, understanding the nuances of macrophage polarization is critical. Macrophages, highly plastic cells of the innate immune system, can adopt distinct functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2), in response to micro-environmental cues.[1][2] Two key cytokines, Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Macrophage Colony-Stimulating Factor (M-CSF), are instrumental in the in vitro differentiation of bone marrow-derived macrophages (BMDMs) and play a pivotal role in directing their polarization.[3] This guide provides a comprehensive comparison of mouse GM-CSF and M-CSF in macrophage polarization, supported by experimental data and detailed protocols.
Differentiation and Polarization: A Tale of Two Cytokines
Bone marrow-derived macrophages (BMDMs) are a widely used model system for studying macrophage biology.[3] The choice of cytokine during their differentiation from hematopoietic stem cells profoundly influences their subsequent phenotype and function. GM-CSF is known to drive macrophages towards a pro-inflammatory M1-like phenotype, while M-CSF promotes an anti-inflammatory M2-like state.[3][4]
Comparative Analysis of M1 and M2 Macrophage Characteristics
The differentiation of BMDMs in the presence of either GM-CSF or M-CSF results in distinct populations of macrophages with characteristic surface markers, cytokine profiles, and gene expression patterns.
Quantitative Marker Expression in Polarized Macrophages
| Feature | GM-CSF (M1-like) | M-CSF (M2-like) | References |
| Surface Markers | High: CD80, CD86, MHC II | High: CD163, CD206 (Mannose Receptor) | [2][5][6] |
| Low: CD163, CD206 | Low: CD80, CD86, MHC II | [2][5][6] | |
| Secreted Cytokines | High: TNF-α, IL-1β, IL-6, IL-12, IL-23 | High: IL-10, TGF-β | [2][7][8] |
| Low: IL-10 | Low: IL-12, IL-23 | [2][8] | |
| Gene Expression | iNOS (NOS2), SOCS3, IRF5 | Arginase-1 (Arg1), YM1, FIZZ1 | [2][9] |
Signaling Pathways: The Molecular Basis of Polarization
The distinct outcomes of GM-CSF and M-CSF stimulation are rooted in the unique intracellular signaling cascades they activate upon binding to their respective receptors.
GM-CSF Signaling Pathway
GM-CSF binds to its heterodimeric receptor, leading to the activation of the JAK2/STAT5, Ras/Raf/MEK/ERK, and PI3K/Akt pathways.[7][10] These pathways collectively promote the expression of pro-inflammatory genes and drive the M1 phenotype.
Caption: GM-CSF signaling cascade promoting M1 macrophage polarization.
M-CSF Signaling Pathway
M-CSF signals through its receptor, CSF-1R (CD115), a receptor tyrosine kinase.[11] This interaction primarily activates the PI3K/Akt and MAPK pathways, which are crucial for macrophage survival, proliferation, and differentiation towards the anti-inflammatory M2 phenotype.[12]
Caption: M-CSF signaling cascade promoting M2 macrophage polarization.
Experimental Protocols
The following are generalized protocols for the generation of mouse bone marrow-derived macrophages.
Workflow for BMDM Generation and Polarization
Caption: Experimental workflow for BMDM differentiation and polarization.
Protocol for GM-CSF Differentiation (M1-like)
-
Bone Marrow Isolation: Harvest bone marrow from the femurs and tibias of mice under sterile conditions.[13]
-
Cell Suspension: Create a single-cell suspension by flushing the bones with PBS. Lyse red blood cells using ACK lysis buffer.[13][14]
-
Cell Culture: Plate the bone marrow cells in non-tissue culture treated petri dishes at a concentration of 2 x 10^5 cells/mL in complete DMEM.[15]
-
Cytokine Addition: Supplement the media with 20 ng/mL of recombinant this compound.[15]
-
Incubation: Culture the cells at 37°C and 5% CO2.
-
Media Change: On day 3 or 4, add fresh complete DMEM containing GM-CSF.[16] On day 6, perform a half-media change.[15]
-
Harvesting: After 7-10 days, the differentiated, non-adherent and adherent macrophages are ready for harvesting and subsequent experiments.[15]
Protocol for M-CSF Differentiation (M2-like)
-
Bone Marrow Isolation: Follow the same procedure as for GM-CSF differentiation.[13]
-
Cell Suspension: Prepare a single-cell suspension and lyse red blood cells as described above.[13][14]
-
Cell Culture: Plate the bone marrow cells in non-tissue culture treated petri dishes at a concentration of 1 x 10^6 cells/mL in complete DMEM.[16]
-
Cytokine Addition: Supplement the media with 20 ng/mL of recombinant mouse M-CSF.[14] Alternatively, L929 cell-conditioned medium can be used as a source of M-CSF.[13][16]
-
Incubation: Culture the cells at 37°C and 5% CO2.
-
Media Change: After 3 days, replace half of the medium with fresh complete DMEM containing M-CSF.[14]
-
Harvesting: On day 7, the differentiated macrophages, which are typically adherent, are ready for use.[16]
Logical Framework of Macrophage Polarization
The decision to use GM-CSF or M-CSF is dependent on the desired macrophage phenotype for the intended downstream application. This choice dictates the functional characteristics of the resulting macrophage population.
Caption: Logical flow of macrophage polarization by GM-CSF and M-CSF.
Conclusion
The selection of GM-CSF or M-CSF for the in vitro generation of macrophages is a critical experimental decision that dictates the resulting phenotype and functional capacity of the cells. GM-CSF reliably produces pro-inflammatory M1-like macrophages, essential for studying host defense and anti-tumor immunity.[2][3] Conversely, M-CSF is the factor of choice for generating anti-inflammatory M2-like macrophages, which are instrumental in research related to tissue remodeling, wound healing, and immune regulation.[2][3] A thorough understanding of their distinct effects and signaling pathways is paramount for researchers and drug development professionals aiming to modulate macrophage function in various physiological and pathological contexts.
References
- 1. Polarization profiles of human M-CSF-generated macrophages and comparison of M1-markers in classically activated macrophages from GM-CSF and M-CSF origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Integrated transcriptomic and metabolomic analysis reveals the metabolic programming of GM-CSF- and M-CSF- differentiated mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. biocompare.com [biocompare.com]
- 7. Biological role of granulocyte macrophage colony-stimulating factor (GM-CSF) and macrophage colony-stimulating factor (M-CSF) on cells of the myeloid lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Myeloid Colony-Stimulating Factors as Regulators of Macrophage Polarization [frontiersin.org]
- 9. Macrophage Cell Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. The transition of M-CSF–derived human macrophages to a growth-promoting phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Macrophage colony-stimulating factor and its role in the tumor microenvironment: novel therapeutic avenues and mechanistic insights [frontiersin.org]
- 13. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse Macrophage Differentiation by Induction with Macrophage Colony-Stimulating Factor [bio-protocol.org]
- 15. Generation and Identification of GM-CSF Derived Alveolar-like Macrophages and Dendritic Cells From Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to culture Bone Marrow Derived Macrophages | Proteintech Group [ptglab.com]
Unveiling the Dichotomy: A Comparative Guide to Mouse Dendritic Cell Generation with GM-CSF versus Flt3L
For researchers, scientists, and drug development professionals navigating the landscape of immunology, the choice of cytokine for generating dendritic cells (DCs) is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two cornerstone cytokines, Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Fms-like Tyrosine Kinase 3 Ligand (Flt3L), in their capacity to generate mouse DCs in vitro. We delve into the functional disparities, supported by experimental data, to empower informed decisions in your research endeavors.
Dendritic cells are the sentinels of the immune system, playing a pivotal role in initiating and shaping adaptive immune responses. The ability to generate large quantities of DCs ex vivo is crucial for a wide range of applications, from basic research to the development of DC-based immunotherapies. GM-CSF, often in combination with IL-4, and Flt3L are the most common cytokines used for this purpose, yet they yield DC populations with distinct phenotypes and functional capabilities.
Phenotypic and Functional Divergence of GM-CSF and Flt3L-Derived DCs
Bone marrow-derived DCs (BMDCs) generated with GM-CSF/IL-4 are phenotypically and functionally distinct from those generated with Flt3L. GM-CSF/IL-4 cultures predominantly give rise to cells that resemble monocyte-derived inflammatory DCs, while Flt3L cultures generate a more heterogeneous population that includes conventional DC (cDC) and plasmacytoid DC (pDC) subsets, which are more akin to DCs found in steady-state lymphoid organs.[1][2][3]
Functionally, GM-CSF/IL-4-derived DCs are potent phagocytes.[1] In contrast, Flt3L-derived DCs excel in antigen presentation and T-cell stimulation in vitro.[1] Upon stimulation, GM-CSF/IL-4 DCs tend to secrete higher levels of pro-inflammatory cytokines such as TNF, CCL5, and CCL20, whereas Flt3L-derived DCs are more proficient at producing IL-6 and IL-12.[1] These differences in cytokine profiles can significantly influence the nature of the ensuing T-cell response. For instance, supernatants from GM-CSF/IL-4 DC cultures have been shown to promote the development of regulatory T cells, while those from Flt3L-DC cultures drive Th17 differentiation.[1]
In the context of anti-tumor immunity, DCs generated with GM-CSF/IL-4 and matured with lipopolysaccharide (LPS) have demonstrated superior efficacy in generating anti-leukemia responses in vivo compared to their Flt3L-generated counterparts.[4][5] Vaccination with irradiated tumor cells engineered to secrete GM-CSF also stimulated a more potent anti-tumor immunity than those secreting Flt3L.[6]
Quantitative Comparison of DC Characteristics
| Feature | GM-CSF (+ IL-4) Derived DCs | Flt3L Derived DCs | References |
| Predominant DC Type | Monocyte-derived inflammatory DCs | Conventional DCs (cDC1, cDC2) and Plasmacytoid DCs (pDCs) | [1][2][3] |
| Morphology | Larger and more granular | Smaller and less granular | [2][3] |
| Key Surface Markers | CD11c+, CD11b high, Mac-3+ | CD11c+, CD11b+, CD8α+, CD103+, B220+ (pDC) | [1][6] |
| MHC Class II Expression | Mildly upregulated upon stimulation | Highly upregulated upon stimulation | [1] |
| Costimulatory Molecules (CD40, CD86) | Mildly upregulated upon stimulation | Highly upregulated upon stimulation | [1] |
| Phagocytic Capacity | Superior | Inferior | [1] |
| Antigen Presentation | Outperformed by Flt3L-DCs | Superior | [1] |
| T-cell Stimulation | Weaker and less sustained allogeneic T-cell response | Stronger allogeneic T-cell response | [1][4] |
| Cytokine Secretion (upon stimulation) | High TNF, CCL5, CCL20, NO | High IL-6, IL-12 | [1][2] |
| In Vivo Anti-Tumor Response | Superior in some models | Substantial, but inferior to GM-CSF/IL-4 DCs in some models | [4][5][6] |
Signaling Pathways: The Molecular Basis of a Functional Divide
The distinct outcomes of GM-CSF and Flt3L treatment stem from the activation of different intracellular signaling cascades. GM-CSF receptor activation triggers pathways including JAK/STAT, MAPK, and PI3K, which are crucial for the differentiation and survival of myeloid progenitors.[7] Flt3L, on the other hand, signals through the Flt3 receptor, activating PI3K, RAS, and STAT5 pathways, which are instrumental in the development and proliferation of a broader range of DC progenitors.[8]
Caption: Signaling pathways of GM-CSF and Flt3L in DC development.
Experimental Protocols
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
The following are generalized protocols for the generation of mouse BMDCs using either GM-CSF/IL-4 or Flt3L. Optimal concentrations and culture times may vary depending on the mouse strain and specific experimental requirements.
1. Bone Marrow Isolation:
-
Euthanize mice and sterilize femurs and tibias.
-
Flush bone marrow from the bones using a syringe with RPMI-1640 medium.
-
Create a single-cell suspension by passing the bone marrow through a cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
2. Cell Culture for GM-CSF/IL-4 DCs:
-
Plate bone marrow cells at a density of 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Supplement the medium with 20-50 ng/mL of recombinant mouse GM-CSF and 20-50 ng/mL of recombinant mouse IL-4.[9]
-
On day 3, add fresh medium containing GM-CSF and IL-4.
-
On day 6 or 7, non-adherent and loosely adherent cells are harvested as immature DCs.[9]
3. Cell Culture for Flt3L DCs:
-
Plate bone marrow cells at a density of 1.5 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Supplement the medium with 100-200 ng/mL of recombinant mouse Flt3L.[9]
-
Replace half of the medium with fresh medium containing Flt3L every 3-4 days.
-
Harvest cells on day 9-10.[9] Flt3L cultures will yield a mix of pDCs and cDCs.
Experimental Workflow
The general workflow for generating and utilizing BMDCs in functional assays is depicted below.
References
- 1. Rat bone marrow-derived dendritic cells generated with GM-CSF/IL-4 or FLT3L exhibit distinct phenotypical and functional characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Development of Murine Dendritic Cells by GM-CSF versus Flt3 Ligand Has Implications for Inflammation and Trafficking1 | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Comparative analysis of murine marrow-derived dendritic cells generated by Flt3L or GM-CSF/IL-4 and matured with immune stimulatory agents on the in vivo induction of antileukemia responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Frontiers | GM-CSF, Flt3-L and IL-4 affect viability and function of conventional dendritic cell types 1 and 2 [frontiersin.org]
- 9. Frontiers | FLT3L combined with GM-CSF induced dendritic cells drive broad tumor-specific CD8+ T cell responses and remodel the tumor microenvironment to enhance anti-tumor efficacy [frontiersin.org]
A Comparative Guide to the Cross-Reactivity of Anti-Human GM-CSF Antibodies with Mouse GM-CSF
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of anti-human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) antibodies with mouse GM-CSF. The information is compiled from commercially available antibody datasheets and scientific literature to assist in the selection of appropriate reagents for research and pre-clinical studies.
Executive Summary
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) is a critical cytokine involved in the proliferation, differentiation, and activation of myeloid cells. While human and this compound share a degree of sequence homology, the biological activity and antibody recognition are often species-specific. This guide summarizes the available data on the cross-reactivity of anti-human GM-CSF antibodies with their mouse counterpart, focusing on binding and neutralizing activities. The general consensus from available data is that most anti-human GM-CSF monoclonal antibodies exhibit minimal to no cross-reactivity with this compound. However, exceptions may exist, and empirical validation is always recommended for specific applications.
Data Presentation: Antibody Specificity and Cross-Reactivity
The following tables summarize the cross-reactivity profiles of several commercially available anti-human and anti-mouse GM-CSF antibodies based on manufacturer-provided data.
Table 1: Cross-Reactivity of Anti-Human GM-CSF Antibodies
| Antibody Clone/Catalog # | Host Species | Target Species | Cross-Reactivity with this compound | Application |
| MAB615 [1] | Mouse | Human | No cross-reactivity observed | ELISA |
| AF-215-NA [2] | Goat | Human | Less than 1% cross-reactivity observed | Direct ELISA |
| BVD2-21C11 | Rat | Human, Rhesus Monkey | Not Reported | ELISA, Flow Cytometry, Neutralization |
| MOR04357 [3][4] | Human (Phage Display) | Human | Cross-reacts with Rat GM-CSF; Mouse reactivity not reported | Neutralization |
Table 2: Specificity of Anti-Mouse GM-CSF Antibodies
| Antibody Clone/Catalog # | Host Species | Target Species | Cross-Reactivity with Human GM-CSF | Application |
| MAB415 | Rat | Mouse | No cross-reactivity observed | Western Blot |
| AF-415-NA | Goat | Mouse | Not Reported | Neutralization |
Table 3: Quantitative Neutralization Data
| Antibody | Target GM-CSF | Cell Line | ND₅₀ / IC₅₀ |
| Anti-Human GM-CSF (AF-215-NA) [2] | Human | TF-1 | Typically 0.08-0.16 µg/mL |
| Anti-Mouse GM-CSF (AF-415-NA) | Mouse | DA3 | Typically 0.01-0.03 µg/mL |
| Anti-Mouse GM-CSF (ab9741) [5] | Mouse | Not specified | < 0.10 µg/mL to neutralize 1 ng/mL |
| MOR04357 (Fab) [6] | Human | TF-1 | ~50 pM (Receptor inhibition ELISA) |
ND₅₀ (Neutralization Dose 50%): The concentration of antibody required to neutralize 50% of the biological activity of a given concentration of GM-CSF. IC₅₀ (Inhibitory Concentration 50%): The concentration of an inhibitor that reduces the response by 50%.
Experimental Protocols
Detailed methodologies are crucial for interpreting cross-reactivity data. Below are representative protocols for key immunoassays used to assess antibody specificity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment
This protocol outlines a direct ELISA to determine the binding of an anti-human GM-CSF antibody to human and this compound.
Materials:
-
Recombinant human GM-CSF
-
Recombinant this compound
-
Anti-human GM-CSF antibody (primary antibody)
-
HRP-conjugated secondary antibody (anti-host species of the primary antibody)
-
96-well microplate
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coat separate wells of a 96-well plate with 100 µL of 1 µg/mL recombinant human GM-CSF and recombinant this compound in Coating Buffer. Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the wells with 200 µL of Blocking Buffer for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of serial dilutions of the anti-human GM-CSF antibody to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody at the recommended dilution. Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of antibody bound to the coated GM-CSF.
Cell-Based Neutralization Assay
This protocol determines the ability of an anti-human GM-CSF antibody to inhibit the biological activity of human and this compound using a GM-CSF-dependent cell line.
Materials:
-
GM-CSF-dependent cell line (e.g., TF-1 for human GM-CSF, DA3 for this compound)
-
Recombinant human GM-CSF
-
Recombinant this compound
-
Anti-human GM-CSF antibody
-
Cell culture medium
-
Cell proliferation reagent (e.g., MTT, XTT)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the GM-CSF-dependent cells into a 96-well plate at a density of 1-5 x 10⁴ cells per well.
-
Prepare serial dilutions of the anti-human GM-CSF antibody.
-
In a separate plate or tubes, pre-incubate the antibody dilutions with a fixed concentration of either human GM-CSF or this compound (at a concentration that gives ~80% of maximal proliferation, e.g., 0.5 ng/mL for human GM-CSF on TF-1 cells) for 1-2 hours at 37°C.
-
Add the antibody/GM-CSF mixtures to the wells containing the cells. Include controls for cells alone (no GM-CSF) and cells with GM-CSF only.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of neutralization for each antibody concentration and determine the ND₅₀ value.
Visualization of Signaling Pathways and Experimental Workflow
GM-CSF Signaling Pathway
GM-CSF binding to its receptor (a heterodimer of a GM-CSF-specific α-chain and a common β-chain shared with IL-3 and IL-5 receptors) activates several downstream signaling cascades, including the JAK/STAT, Ras/MAPK, and PI3K/Akt pathways, which regulate cell proliferation, differentiation, and survival.
Caption: Simplified GM-CSF signaling cascade.
Experimental Workflow for Cross-Reactivity Testing
The following diagram illustrates a typical workflow for assessing the cross-reactivity of an anti-human GM-CSF antibody.
Caption: Workflow for assessing antibody cross-reactivity.
References
- 1. rndsystems.com [rndsystems.com]
- 2. rndsystems.com [rndsystems.com]
- 3. In vitro affinity maturation of human GM-CSF antibodies by targeted CDR-diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-GM-CSF antibody (ab9741) | Abcam [abcam.com]
- 6. tandfonline.com [tandfonline.com]
A Researcher's Guide to Commercial Mouse GM-CSF: A Comparative Overview
For researchers in immunology, hematology, and drug development, selecting the right recombinant mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) is a critical first step for successful experimentation. This cytokine is pivotal for the proliferation and differentiation of hematopoietic progenitor cells into granulocytes and macrophages, and it plays a key role in dendritic cell maturation and T-cell function.[1][2][3] The in vitro and in vivo effects of GM-CSF are dose-dependent, making the choice of a reliable and potent commercial source paramount for reproducible results.[4]
Understanding GM-CSF Signaling
GM-CSF initiates its biological effects by binding to a heterodimeric receptor complex composed of a ligand-binding α subunit and a common β subunit (βc) shared with IL-3 and IL-5.[1][2] This binding event triggers the trans-phosphorylation of the associated Janus kinase 2 (Jak2), which in turn activates several key downstream signaling cascades.[2] The major pathways include the JAK/STAT pathway (primarily STAT5), the Ras/Raf/MEK/ERK pathway, and the PI3K/Akt pathway.[1][4][5] These signaling events culminate in the transcriptional activation of genes that promote cell survival, proliferation, and differentiation.[1]
Performance Metrics: A Comparative Table
The most common method for assessing the biological activity of recombinant mouse GM-CSF is a cell proliferation assay using the murine myeloblastic cell line FDC-P1, which is dependent on GM-CSF for growth.[6][7][8] The efficacy is typically reported as an EC50 value, which is the concentration of GM-CSF that induces 50% of the maximum proliferative response. A lower EC50 value indicates higher potency. The specific activity is another common metric, expressed in units/mg.
| Supplier | Product Name/Number | Host/Expression System | Purity | Endotoxin Level | Typical EC50 (FDC-P1 cells) | Specific Activity |
| BD Biosciences | Recombinant this compound (554586) | E. coli | ≥ 95% | ≤ 0.1 ng/µg | 2 - 35 pg/mL (using MC/9 cells) | 0.25 - 5.0 x 10^9 units/mg |
| CellGS | Recombinant this compound | E. coli | ≥ 95% | ≤ 1.00 EU/µg | < 50 pg/mL | ≥ 2 x 10^7 units/mg |
| Miltenyi Biotec | This compound, premium grade | E. coli | > 97% | < 0.01 ng/µg | Not explicitly stated, activity calibrated to NIBSC standard | ≥ 5 x 10^7 U/mg |
| R&D Systems | Recombinant this compound Protein (415-ML-010) | E. coli | > 97% | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| STEMCELL Technologies | Mouse Recombinant GM-CSF (E. coli-expressed) | E. coli | ≥ 95% | Not explicitly stated | 3 - 5 pg/mL | Not explicitly stated |
| Thermo Fisher Scientific (PeproTech) | This compound Recombinant Protein (315-03) | E. coli | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: The data presented in this table is based on information provided by the respective suppliers and may vary from lot to lot. It is crucial to consult the lot-specific certificate of analysis for precise data. The endotoxin unit (EU) is approximately equivalent to 0.1 ng.
Experimental Protocols
A standardized experimental workflow is essential for accurately assessing the efficacy of a given batch of recombinant this compound. Below is a generalized protocol for an FDC-P1 cell proliferation bioassay.
Detailed Methodology: FDC-P1 Proliferation Assay
-
Cell Preparation: Culture FDC-P1 cells in complete RPMI-1640 medium supplemented with a low concentration of a standard GM-CSF. Prior to the assay, wash the cells three times with cytokine-free medium to remove any residual growth factors. Resuspend the cells in assay medium (complete medium without GM-CSF).
-
Seeding: Seed the washed FDC-P1 cells into a 96-well flat-bottom plate at a density of approximately 5,000 to 10,000 cells per well in a volume of 50 µL.
-
GM-CSF Dilution: Prepare a serial dilution series of the recombinant this compound from various suppliers in assay medium. A typical starting concentration might be 1 ng/mL, with 2- or 3-fold dilutions down the series. Include a negative control (medium only).
-
Treatment: Add 50 µL of the GM-CSF dilutions to the appropriate wells, resulting in a final volume of 100 µL.
-
Incubation: Incubate the plate for 48 to 96 hours at 37°C in a humidified atmosphere with 5% CO2. The optimal incubation time may need to be determined empirically.[8]
-
Proliferation Measurement: Add a proliferation detection reagent (e.g., MTS, WST-1, or resazurin) to each well according to the manufacturer's instructions.
-
Final Incubation and Reading: Incubate for an additional 2-4 hours, or until a sufficient color/fluorescence change is observed. Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Plot the absorbance/fluorescence values against the log of the GM-CSF concentration. Use a four-parameter logistic regression to fit the data and determine the EC50 value for each GM-CSF sample.
Key Considerations for Selection
-
Potency (EC50): A lower EC50 value is generally desirable as it indicates that less protein is required to achieve the desired biological effect. This can be more cost-effective and reduce the potential for non-specific effects.
-
Purity and Endotoxin Levels: High purity (typically ≥ 95%) is essential to ensure that the observed effects are due to the GM-CSF and not contaminating proteins.[9] Low endotoxin levels are critical, especially for in vivo studies and for culturing sensitive primary cells like macrophages and dendritic cells, as endotoxins can cause non-specific activation.[9]
-
Lot-to-Lot Consistency: For long-term projects, lot-to-lot consistency is crucial for reproducibility. Some suppliers, like Miltenyi Biotec, provide lot-specific activity data and calibrate their products to international standards, which can aid in achieving consistent results.[7][10]
-
Formulation: Recombinant proteins are often supplied lyophilized or as a frozen liquid.[6][9] Lyophilized proteins require reconstitution, and it is important to follow the supplier's instructions carefully. Some formulations may include carrier proteins like BSA, which should be considered in the context of your specific experimental design.[9]
Conclusion
The choice of a commercial this compound supplier should be guided by a careful evaluation of the product's potency, purity, endotoxin levels, and lot-to-lot consistency. While this guide provides a starting point by summarizing manufacturer-provided data, it is highly recommended that researchers perform their own in-house validation of a new supplier or lot using a standardized bioassay, such as the FDC-P1 proliferation assay described. This will ensure the reliability and reproducibility of your experimental results.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. The granulocyte-macrophage colony-stimulating factor receptor: linking its structure to cell signaling and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Granulocyte-macrophage colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | GM-CSF-Dependent Inflammatory Pathways [frontiersin.org]
- 5. Signal transduction pathways induced by GM-CSF in microglia: significance in the control of proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellgs.com [cellgs.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. stemcell.com [stemcell.com]
- 9. Recombinant this compound [bdbiosciences.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
Validating the GM-CSF Knockout Mouse: A Comparative Guide for Researchers
For researchers in immunology, drug development, and respiratory biology, the Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) knockout mouse model is a critical tool. Understanding its specific phenotype and the methodologies to validate it is paramount for robust and reproducible studies. This guide provides a comprehensive comparison of the GM-CSF knockout mouse phenotype against wild-type controls, supported by experimental data and detailed protocols.
The primary and most profound phenotype observed in mice lacking GM-CSF is the development of a progressive lung pathology strikingly similar to human pulmonary alveolar proteinosis (PAP).[1][2][3][4] This condition is characterized by the accumulation of surfactant lipids and proteins within the alveoli. While this pulmonary phenotype is the hallmark, the absence of GM-CSF also leads to subtle but significant alterations in hematopoietic and immune responses, particularly under stress conditions.
Phenotypic Comparison: GM-CSF Knockout vs. Wild-Type Mice
The following tables summarize the key phenotypic differences observed between GM-CSF knockout (-/-) and wild-type (+/+) mice.
| Hematopoietic Parameter | GM-CSF -/- | Wild-Type (+/+) | Key Findings |
| Steady-State Hematopoiesis | No major perturbations[1][5] | Normal | Under normal conditions, the levels of major mature blood cells and their precursors in the bone marrow and spleen are comparable to wild-type mice. |
| Emergency Hematopoiesis | Impaired response to infection (e.g., Listeria monocytogenes)[6] | Robust response | GM-CSF is crucial for mounting a sustained hematopoietic response during infection, with knockout mice showing depleted bone marrow cells and a deficient inflammatory reaction.[6] |
| Granulopoiesis (Neonatal) | Increased neutropenia when combined with G-CSF knockout[7] | Normal | While single GM-CSF knockout does not significantly impact baseline granulocyte numbers, a combined deficiency with G-CSF reveals a role in neonatal granulopoiesis.[7] |
| Pulmonary Parameter | GM-CSF -/- | Wild-Type (+/+) | Key Findings |
| Lung Histology | Peribronchovascular lymphocytic infiltration, enlarged alveolar macrophages, alveolar accumulation of eosinophilic material[1] | Normal lung architecture | The lungs of GM-CSF knockout mice show clear signs of inflammation and proteinaceous material buildup in the alveolar spaces. |
| Bronchoalveolar Lavage (BAL) Fluid | Increased total cell count, elevated protein concentration, presence of milky fluid with acellular eosinophilic material[3][8] | Low cell count, low protein concentration, clear fluid | BAL fluid analysis is a key diagnostic for the PAP-like phenotype, revealing a significant increase in cells and protein. |
| Surfactant Levels | Markedly increased levels of surfactant proteins (SP-A, SP-B, SP-D) and phospholipids in BAL fluid[3][8] | Normal surfactant levels | The core pathology lies in the inability to clear surfactant, leading to its accumulation. |
| Immune Response Parameter | GM-CSF -/- | Wild-Type (+/+) | Key Findings |
| Susceptibility to Infection | Increased susceptibility to various pathogens (bacterial, fungal, viral)[1][6][9] | Normal resistance | GM-CSF is essential for an effective immune response, and its absence compromises the ability to clear infections. |
| Macrophage Function | Impaired phagocytosis and chemotaxis of alveolar macrophages[4] | Normal macrophage function | The functional defects in alveolar macrophages are a primary driver of the pulmonary phenotype and increased infection susceptibility. |
| Immune Tolerance | Context-dependent alterations in immune tolerance[10] | Normal immune tolerance | GM-CSF plays a complex role in modulating the immune system, with its absence potentially leading to either exacerbated inflammation or impaired tolerant responses depending on the specific context.[10] |
Experimental Protocols for Phenotype Validation
Accurate validation of the GM-CSF knockout mouse model phenotype is crucial. Below are detailed methodologies for key experiments.
Analysis of Hematopoietic Profile
-
Objective: To assess steady-state and emergency hematopoiesis.
-
Method:
-
Complete Blood Count (CBC): Collect peripheral blood from the tail vein or retro-orbital sinus into EDTA-coated tubes. Analyze using an automated hematology analyzer to determine the counts of red blood cells, white blood cells (including neutrophils, lymphocytes, monocytes), and platelets.
-
Bone Marrow and Spleen Analysis: Euthanize mice and dissect the femur, tibia, and spleen. Flush bone marrow from the bones using a syringe with PBS. Prepare single-cell suspensions from both bone marrow and spleen by mechanical dissociation through a 70 µm cell strainer. Perform cell counts using a hemocytometer or automated cell counter.
-
Flow Cytometry: Stain single-cell suspensions from blood, bone marrow, and spleen with fluorescently labeled antibodies against specific hematopoietic cell surface markers (e.g., CD34, c-Kit, Sca-1 for progenitors; Gr-1 for granulocytes; F4/80 for macrophages; B220 for B cells; CD3 for T cells) to quantify different hematopoietic lineages.
-
Emergency Hematopoiesis Induction: Challenge mice with an infectious agent like Listeria monocytogenes via intraperitoneal injection. At specific time points post-infection, perform CBC and bone marrow analysis as described above to assess the hematopoietic response.
-
Assessment of Pulmonary Alveolar Proteinosis
-
Objective: To characterize the PAP-like lung pathology.
-
Method:
-
Bronchoalveolar Lavage (BAL): Euthanize the mouse and cannulate the trachea. Instill and aspirate a fixed volume of sterile saline (e.g., 3 x 1 ml) into the lungs.
-
BAL Fluid Analysis:
-
Cell Count and Differential: Centrifuge the BAL fluid to pellet the cells. Resuspend the pellet and perform a total cell count. Prepare cytospin slides and stain with Diff-Quik or Wright-Giemsa to perform a differential cell count (macrophages, lymphocytes, neutrophils).
-
Protein Quantification: Use the supernatant from the BAL fluid to measure total protein concentration using a standard assay like the Bradford or BCA protein assay.
-
Surfactant Protein Analysis: Measure the levels of specific surfactant proteins (e.g., SP-A, SP-B, SP-D) in the BAL fluid supernatant using ELISA kits.
-
-
Lung Histology: After BAL, perfuse the lungs with saline and then fix them by intratracheal instillation of 10% neutral buffered formalin. Embed the fixed lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to visualize lung architecture, cellular infiltration, and proteinaceous material in the alveoli.
-
Evaluation of Immune Cell Function
-
Objective: To assess the functional capacity of key immune cells, particularly alveolar macrophages.
-
Method:
-
Alveolar Macrophage Isolation: Isolate alveolar macrophages from the BAL fluid by adhering the cells to a plastic culture dish for 1-2 hours and then washing away non-adherent cells.
-
Phagocytosis Assay: Incubate the isolated alveolar macrophages with fluorescently labeled particles (e.g., zymosan, latex beads, or bacteria). After a set time, quench extracellular fluorescence and measure the uptake of fluorescent particles by flow cytometry or fluorescence microscopy.
-
Chemotaxis Assay: Use a Boyden chamber or a similar transwell migration assay. Place isolated alveolar macrophages in the upper chamber and a chemoattractant (e.g., C5a, LTB4) in the lower chamber. After incubation, quantify the number of cells that have migrated to the lower chamber.
-
Visualizing Key Processes
To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for the validation of a GM-CSF knockout mouse model.
Caption: Simplified GM-CSF signaling pathway leading to cellular responses.
References
- 1. Granulocyte/macrophage colony-stimulating factor-deficient mice show no major perturbation of hematopoiesis but develop a characteristic pulmonary pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pulmonary alveolar proteinosis is a disease of decreased availability of GM-CSF rather than an intrinsic cellular defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. pnas.org [pnas.org]
- 6. Essential roles for granulocyte-macrophage colony-stimulating factor (GM-CSF) and G-CSF in the sustained hematopoietic response of Listeria monocytogenes-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mice lacking both granulocyte colony-stimulating factor (CSF) and granulocyte-macrophage CSF have impaired reproductive capacity, perturbed neonatal granulopoiesis, lung disease, amyloidosis, and reduced long-term survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - Pulmonary epithelial cell expression of GM-CSF corrects the alveolar proteinosis in GM-CSF-deficient mice. [jci.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
Unraveling Strain-Specific Granulocyte-Macrophage Colony-Stimulating Factor Signaling in Mice: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of cytokine signaling across different mouse strains is paramount for robust and reproducible experimental outcomes. This guide provides a comparative analysis of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) signaling in various mouse strains, with a particular focus on the well-characterized C57BL/6, the autoimmune-prone Non-obese Diabetic (NOD), and the Th2-biased BALB/c strains. This document synthesizes experimental data, details key methodologies, and visualizes complex signaling pathways to facilitate a deeper understanding of the genetic and molecular underpinnings of these differences.
Granulocyte-macrophage colony-stimulating factor (GM-CSF) is a pleiotropic cytokine crucial for the proliferation, differentiation, and activation of myeloid cells.[1] Its signaling cascade is integral to both homeostatic hematopoiesis and inflammatory responses. However, significant variations in GM-CSF signaling have been observed among different inbred mouse strains, influencing their immune responses and susceptibility to diseases.
Comparative Analysis of GM-CSF Signaling Components
The primary differences in GM-CSF signaling between mouse strains are manifested in the levels of GM-CSF production, the activation of downstream signaling molecules, particularly STAT5, and polymorphisms in the GM-CSF receptor itself.
| Parameter | C57BL/6 | NOD (Non-obese Diabetic) | BALB/c | Key Findings |
| GM-CSF Production | Moderate to low | Markedly elevated in macrophages and monocytes[2] | Not extensively reported in direct comparison, but generally considered to have a Th2-biased cytokine profile. | The overexpression in NOD mice is linked to a locus on chromosome 11, Idd4.3, which contains the Csf2 gene encoding GM-CSF.[2][3] |
| STAT5 Activation (Phosphorylation) | Transient and inducible by GM-CSF[4] | Persistently high, even in unstimulated macrophages[2][4] | Not extensively detailed in direct comparison to NOD. | Persistent STAT5 phosphorylation in NOD myeloid cells is a hallmark of dysregulated GM-CSF signaling.[4] |
| STAT5 DNA Binding to Csf2 Promoter | Reduced upon GM-CSF stimulation[3] | Markedly enhanced with GM-CSF stimulation[3] | Not reported. | This creates a positive feedback loop in NOD mice, perpetuating GM-CSF overexpression.[3] |
| GM-CSF Receptor (GMRα / Csf2ra) | Glycine at amino acid 227[5] | Polymorphisms within the Idd4.3 region may influence receptor function.[3] | Aspartate at amino acid 227[5] | Polymorphisms in the receptor alpha chain exist between C57BL/6 and BALB/c strains.[5] |
Visualizing the Signaling Discrepancies
The canonical GM-CSF signaling pathway and the specific alterations observed in NOD mice are depicted below.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Nonobese Diabetic Mouse Congenic Analysis Reveals Chromosome 11 Locus Contributing to Diabetes Susceptibility, Macrophage STAT5 Dysfunction, and Granulocyte-Macrophage Colony-Stimulating Factor Overproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GM-CSF Induces STAT5 Binding at Epigenetic Regulatory Sites within the Csf2 Promoter of Nonobese Diabetic (NOD) Mouse Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSF and GM-CSF regulation of STAT5 activation and DNA binding in myeloid cell differentiation is disrupted in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of the expression and function of the GM-CSF receptor α-chain in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GM-CSF and G-CSF on Murine Neutrophil Development and Function
A Guide for Researchers, Scientists, and Drug Development Professionals
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Granulocyte Colony-Stimulating Factor (G-CSF) are pivotal cytokines in the regulation of hematopoiesis, particularly in the development and function of neutrophils. While both are instrumental in stimulating the production of these key innate immune cells, they exhibit distinct and overlapping effects on their lineage commitment, maturation, mobilization, and functional capabilities. This guide provides an objective comparison of the roles of murine GM-CSF and G-CSF, supported by experimental data and detailed methodologies, to aid researchers in their study of granulopoiesis and inflammatory responses.
I. Neutrophil Development and Mobilization
The development of neutrophils, or granulopoiesis, is a complex process tightly regulated by a network of cytokines, with G-CSF and GM-CSF playing central roles. G-CSF is the principal factor driving the proliferation and differentiation of committed neutrophil precursors and is crucial for their release from the bone marrow.[1][2][3][4][5] In contrast, GM-CSF has a broader spectrum of activity, promoting the development of neutrophils, eosinophils, monocytes, and macrophages from early myeloid progenitors.[5][6][7]
In vivo studies in mice have demonstrated that while both cytokines can stimulate the generation of neutrophils in the bone marrow, G-CSF is significantly more potent in this regard. One study in cyclophosphamide-treated neutropenic mice found GM-CSF to be only about 1/20th as effective as G-CSF in stimulating neutrophil generation.[8]
Regarding mobilization, G-CSF effectively mobilizes neutrophils into both the circulating and marginal pools, making them available to migrate to inflammatory sites.[8] GM-CSF, however, tends to mobilize neutrophils primarily into the marginal pool, with limited release into circulation and subsequent migration to inflammatory sites.[8]
| Parameter | GM-CSF Effect | G-CSF Effect | Reference |
| Lineage Specificity | Broad (Neutrophils, Macrophages, Eosinophils, Monocytes, Dendritic Cells) | Specific (Primarily Neutrophils) | [6][9] |
| Potency in Neutrophil Generation | Lower (Approx. 1/20th the efficacy of G-CSF in one study) | Higher | [8] |
| Mobilization to Circulation | Primarily mobilizes to the marginal pool, not the circulation pool | Mobilizes to both circulation and marginal pools | [8] |
| Migration to Inflammatory Site | Neutrophils mobilized by GM-CSF showed impaired migration | Neutrophils mobilized by G-CSF effectively migrate | [8] |
II. Comparative Effects on Neutrophil Function
Beyond their roles in development, GM-CSF and G-CSF are potent modulators of mature neutrophil function. They can "prime" neutrophils, enhancing their responsiveness to secondary stimuli. Their effects, however, are not identical, leading to distinct functional profiles. GM-CSF is often considered more pro-inflammatory.[10]
| Function | GM-CSF Effect | G-CSF Effect | Reference |
| Chemotaxis | Increases migration towards fMLP and LTB4.[11] Does not preserve chemotaxis towards IL-8 in aging neutrophils.[12] Can act as a chemoattractant itself.[13] | Stimulates migration towards fMLP but not LTB4.[11] Preserves chemotaxis towards IL-8.[12] Can inhibit CXCR2-mediated chemotaxis (e.g., towards MIP-2).[14] | [11][12][13][14] |
| Phagocytosis | Induces anti-bacterial phagocytosis (equipotent to G-CSF).[11] Induces IgA-mediated phagocytosis.[15] | Induces anti-bacterial phagocytosis (equipotent to GM-CSF).[11] Induces IgA-mediated phagocytosis.[15] | [11][15] |
| Cytotoxic Killing | Increases cytotoxic killing of C. albicans blastospores.[11] | Does not increase cytotoxic killing of C. albicans.[11] | [11] |
| Reactive Oxygen Species (ROS) | Can prime for ROS production in response to chemoattractants like fMLP.[16] | Can enhance superoxide anion release.[17] | [16][17] |
| Surface Receptor Expression | Increases expression of FcγR1, CR-1, CR-3, and ICAM-1.[10][11] Upregulates TLR2 and CD14.[18] | Does not significantly increase FcγR1, CR-1, CR-3, or ICAM-1.[11] Upregulates TLR2 and CD14.[18] | [10][11][18] |
| Survival | Enhances neutrophil survival. | Delays neutrophil apoptosis. | [17] |
| Immunomodulation | Pro-inflammatory; primes macrophages for increased cytokine release.[19] Induces IL-8 release.[20] | Anti-inflammatory; induces production of IL-1 receptor antagonist and soluble TNF receptors.[9][19] | [9][19][20] |
III. Signaling Pathways
The distinct biological effects of GM-CSF and G-CSF are mediated through different receptor complexes and downstream signaling cascades. The G-CSF receptor is a homodimer, while the GM-CSF receptor is a heterodimer composed of a specific alpha chain and a common beta chain shared with the IL-3 and IL-5 receptors.[10]
G-CSF Signaling Pathway
G-CSF binding to its receptor (G-CSFR) activates several key downstream pathways, including the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways, which collectively regulate neutrophil proliferation, differentiation, survival, and migration.[1][2][17]
GM-CSF Signaling Pathway
GM-CSF binding to its heterodimeric receptor also activates JAK2, which subsequently phosphorylates and activates multiple downstream pathways, including JAK/STAT5, PI3K/Akt, MAPK/ERK, and NF-κB, influencing a broad range of myeloid cell functions.[9][21]
IV. Experimental Protocols and Workflows
Accurate assessment of neutrophil function is critical for understanding the differential effects of GM-CSF and G-CSF. Below are detailed methodologies for key assays.
In Vitro Neutrophil Differentiation from Bone Marrow Progenitors
This protocol describes the generation of mature neutrophils from mouse bone marrow progenitor cells using cytokine stimulation.
Methodology:
-
Bone Marrow Isolation: Euthanize mice and isolate femurs and tibias. Flush bone marrow with RPMI-1640 medium containing 2% FBS. Create a single-cell suspension by passing through a 70-µm cell strainer.
-
Progenitor Enrichment (Optional): Enrich for hematopoietic progenitor cells using a lineage cell depletion kit (magnetic-activated cell sorting) to remove mature cells.
-
Cell Culture: Plate 1 x 10^6 cells/mL in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine) in non-tissue culture treated plates.
-
Cytokine Stimulation: Add recombinant mouse G-CSF (e.g., 20 ng/mL) or GM-CSF (e.g., 20 ng/mL) to the culture medium.
-
Incubation: Culture cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
Differentiation Assessment: At day 5-7, harvest cells and assess neutrophil differentiation by:
-
Morphology: Cytospin preparation followed by Wright-Giemsa staining to observe characteristic multi-lobed nuclei.
-
Flow Cytometry: Staining for neutrophil-specific surface markers, such as Ly6G and CD11b.
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay quantifies the directed migration of neutrophils towards a chemoattractant.[22]
Methodology:
-
Cell Preparation: Isolate mature neutrophils (either from in vitro differentiation or peritoneal lavage) and resuspend in assay medium (e.g., HBSS with 0.1% BSA) at 1-2 x 10^6 cells/mL. If priming, pre-incubate cells with G-CSF or GM-CSF (e.g., 10-100 ng/mL) for 30-60 minutes at 37°C.
-
Chamber Setup: Use a Boyden chamber or a 96-well plate with Transwell inserts (typically 3-5 µm pore size).
-
Add Chemoattractant: Add the chemoattractant solution (e.g., fMLP, LTB4, MIP-2) to the lower chamber. Use assay medium alone as a negative control.
-
Add Cells: Add the neutrophil suspension to the upper chamber (the Transwell insert).
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Quantification:
-
Remove the insert.
-
Stain the migrated cells on the underside of the membrane with a dye like DAPI or Crystal Violet.
-
Alternatively, use a fluorescently-labeled cell dye (e.g., Calcein-AM) and quantify the fluorescence of cells that have migrated into the lower chamber using a plate reader.
-
Count migrated cells in several high-power fields under a microscope.
-
Neutrophil Phagocytosis Assay
This protocol measures the ability of neutrophils to engulf particles, such as bacteria or beads.[22][23]
Methodology:
-
Target Preparation: Use pHrodo-labeled E. coli bioparticles or fluorescently-labeled zymosan particles. Opsonize the particles by incubating them with mouse serum for 30 minutes at 37°C to coat them with complement.
-
Cell Preparation: Isolate neutrophils and resuspend at 2 x 10^6 cells/mL in appropriate buffer. Prime cells with G-CSF or GM-CSF if desired.
-
Assay:
-
Plate neutrophils in a 96-well plate.
-
Add the opsonized fluorescent particles to the cells at a specific multiplicity of infection/particle-to-cell ratio (e.g., 10:1).
-
Incubate for 30-60 minutes at 37°C to allow phagocytosis. A control plate should be kept at 4°C to measure binding without internalization.
-
-
Analysis:
-
Flow Cytometry: Add trypan blue to quench the fluorescence of non-internalized particles. Analyze the cells on a flow cytometer to measure the percentage of fluorescent (phagocytic) cells and the mean fluorescence intensity (phagocytic capacity).
-
Fluorimetry/Microscopy: After washing away non-engulfed particles, measure the total fluorescence in a plate reader or visualize and count internalized particles using fluorescence microscopy.
-
Reactive Oxygen Species (ROS) Production Assay
This assay, often called an oxidative burst assay, measures the production of ROS using a chemiluminescent or fluorescent probe.[22]
Methodology:
-
Cell Preparation: Isolate neutrophils and resuspend in HBSS at 1-2 x 10^6 cells/mL.
-
Priming: Pre-incubate cells with G-CSF or GM-CSF (e.g., 10-100 ng/mL) for 30-60 minutes at 37°C.
-
Assay Setup:
-
Plate the primed neutrophils in a white, 96-well luminometer plate.
-
Add a ROS detection reagent, such as luminol (for extracellular ROS) or dihydrorhodamine 123 (DHR 123, for intracellular ROS).
-
-
Stimulation: Add a stimulus such as phorbol 12-myristate 13-acetate (PMA) or fMLP to trigger the oxidative burst.
-
Measurement: Immediately place the plate in a luminometer or fluorometer pre-warmed to 37°C. Measure the chemiluminescence or fluorescence kinetically over 60-90 minutes.
-
Data Analysis: Calculate the peak response or the area under the curve to quantify ROS production.
V. Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. Granulocyte Colony Stimulating Factor Receptor (G-CSFR) signaling in severe congenital neutropenia, chronic neutrophilic leukemia and related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-CSF - A double edge sword in neutrophil mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human neutrophil development and functionality are enabled in a humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immune Evasion of G-CSF and GM-CSF in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. rupress.org [rupress.org]
- 8. Comparative study of the effects of granulocyte colony-stimulating factor and granulocyte-macrophage colony-stimulating factor on generation and mobilization of neutrophils in cyclophosphamide-treated neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GM-CSF: An Immune Modulatory Cytokine that can Suppress Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of GM-CSF and G-CSF on human neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Growth factors G-CSF and GM-CSF differentially preserve chemotaxis of neutrophils aging in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Granulocyte-macrophage colony-stimulating factor (GM-CSF): a chemoattractive agent for murine leukocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. G-CSF maintains controlled neutrophil mobilization during acute inflammation by negatively regulating CXCR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GM-CSF induces human neutrophil IgA-mediated phagocytosis by an IgA Fc receptor activation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Disturbed granulocyte macrophage-colony stimulating factor priming of phosphatidylinositol 3,4,5-trisphosphate accumulation and Rac activation in fMLP-stimulated neutrophils from patients with myelodysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced neutrophil motility by granulocyte colony-stimulating factor: the role of extracellular signal-regulated kinase and phosphatidylinositol 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Granulocyte colony-stimulating factor and granulocyte-macrophage colony-stimulating factor: comparisons and potential for use in the treatment of infections in nonneutropenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. GM-CSF: A Promising Target in Inflammation and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MOUSE GM-CSF: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Mouse Granulocyte-Macrophage Colony-Stimulating Factor (MOUSE GM-CSF) must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. As a recombinant protein used in a variety of research applications, proper handling and disposal are critical. This guide provides essential, step-by-step instructions for the safe management of this compound waste.
All waste contaminated with biological materials, including recombinant proteins like this compound, must be decontaminated prior to disposal.[1][2] The preferred method for decontamination is steam sterilization via an autoclave.[1][2] Chemical disinfection is also a viable alternative. It is imperative that all laboratory personnel are trained in and adhere to the specific biohazardous waste disposal guidelines established by their institution's Environmental Health and Safety (EHS) department.[3][4]
Disposal Protocol for this compound Waste
This protocol outlines the procedures for handling both liquid and solid waste contaminated with this compound.
I. Liquid Waste Disposal (e.g., cell culture media, buffer solutions)
-
Collection: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container.
-
Decontamination:
-
Autoclaving: Loosen the cap of the collection container to allow for pressure equalization and autoclave the liquid waste.
-
Chemical Disinfection: Add a suitable chemical disinfectant, such as bleach, to the liquid waste to achieve the final concentration recommended by your institution's EHS guidelines. Allow for the required contact time to ensure complete inactivation.
-
-
Final Disposal: Following decontamination, the innocuous liquid may be disposed of down the laboratory drainage system, followed by flushing with a sufficient amount of water.[4]
II. Solid Waste Disposal (e.g., pipette tips, tubes, flasks, gloves)
-
Segregation: All solid waste that has come into contact with this compound is considered biologically contaminated.[5] Segregate these materials into designated biohazard waste containers.
-
Decontamination:
-
Autoclaving: Place the biohazard bags and sharps containers in an autoclave for steam sterilization. Ensure the bags are loosely closed to allow for steam penetration.
-
-
Final Disposal: After autoclaving, the decontaminated waste can be disposed of in the regular trash, provided it is placed in the appropriate clear or orange biohazard bags as per institutional policy.[1] Red biohazard bags are typically designated for incineration and should not be disposed of in the general trash even after autoclaving.[1]
Safety and Handling Considerations
While Safety Data Sheets (SDS) for GM-CSF generally indicate that it is not a hazardous substance, standard laboratory precautions should always be observed.[6][7][8]
| Personal Protective Equipment (PPE) and Handling |
| Eye Protection: Wear safety glasses or goggles. |
| Hand Protection: Wear compatible chemical-resistant gloves. |
| Skin and Body Protection: Wear a lab coat. |
| General Hygiene: Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. Biological Waste Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 2. research.hawaii.edu [research.hawaii.edu]
- 3. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 4. Biological Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 5. benchchem.com [benchchem.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. bosterbio.com [bosterbio.com]
- 8. stemcell.com [stemcell.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for MOUSE GM-CSF
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent biological reagents like Mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). Adherence to proper personal protective equipment (PPE) guidelines and handling protocols is critical to minimize exposure risks and maintain a safe research environment. This guide provides essential, immediate safety and logistical information for handling MOUSE GM-CSF, including operational and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential laboratory hazards. For handling this compound, a recombinant cytokine, the following PPE is recommended.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses or Goggles | Should be worn at all times in the laboratory to protect against splashes. Goggles are preferred when there is a higher risk of splashing.[1] For tasks with a significant splash hazard, a face shield should be worn in addition to safety glasses or goggles.[1] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for handling biological reagents.[1] Gloves should be inspected before use and removed immediately if contaminated.[2] Hands should be washed thoroughly after removing gloves.[2][3][4] |
| Body Protection | Laboratory Coat | A lab coat is mandatory to protect skin and clothing from potential contamination.[3][4][5][6] It should be removed before leaving the laboratory area.[3][4] |
| Respiratory Protection | Not Generally Required | For routine handling of this compound solutions, respiratory protection is not typically required.[2] However, a risk assessment should be conducted. If there is a potential for aerosol generation, a suitable respirator should be used. |
| Foot Protection | Closed-Toe Shoes | Required to prevent injuries from spills or dropped objects.[1][6] |
Experimental Workflow for Handling this compound
Proper handling from receipt to disposal is crucial for both experimental success and laboratory safety. The following workflow outlines the key steps for handling lyophilized and reconstituted this compound.
Operational Plan: Step-by-Step Guidance
1. Receipt and Storage:
-
Upon receipt, inspect the product for any damage.
-
Lyophilized this compound should be stored at -20°C, and for long-term storage, -80°C is recommended.[7]
2. Reconstitution:
-
Briefly centrifuge the vial before opening to ensure the lyophilized powder is at the bottom.
-
Reconstitute the protein using a sterile, carrier-free solution as recommended by the manufacturer.
-
To avoid loss of potency, it is advisable to aliquot the reconstituted solution into single-use volumes and store at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles.[7][8] For long-term storage of the reconstituted protein, the addition of a carrier protein like bovine serum albumin (BSA) is often recommended.[7][8]
3. Experimental Use:
-
Always wear the appropriate PPE as outlined in the table above.
-
Work in a clean, designated area, such as a biological safety cabinet, to maintain sterility and prevent cross-contamination.
-
Perform all procedures carefully to minimize the creation of splashes or aerosols.[3]
Disposal Plan
Proper disposal of biological reagents is essential to prevent environmental contamination and ensure laboratory safety.[9][10]
1. Waste Segregation:
-
All materials that have come into contact with this compound, including pipette tips, tubes, and culture media, should be considered biological waste.
-
Segregate waste into liquid and solid streams in clearly labeled containers.[9][10][11]
2. Decontamination and Disposal:
-
Liquid Waste: Liquid waste containing this compound should be collected and decontaminated, typically by autoclaving or chemical inactivation, following your institution's Environmental Health and Safety (EHS) guidelines.[12]
-
Solid Waste: Contaminated solid waste should be placed in designated biohazard bags and containers for autoclaving and subsequent disposal.[12][13]
-
Always consult your institution's specific protocols for biological waste disposal.[9]
By adhering to these safety and handling protocols, researchers can confidently work with this compound while ensuring a safe and compliant laboratory environment.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. ethz.ch [ethz.ch]
- 4. wm.edu [wm.edu]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. This compound Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 8. prospecbio.com [prospecbio.com]
- 9. benchchem.com [benchchem.com]
- 10. needle.tube [needle.tube]
- 11. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium | Pharmaguideline [pharmaguideline.com]
- 12. essex.ac.uk [essex.ac.uk]
- 13. Laboratory waste | Staff Portal [staff.ki.se]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
